4-Bromo-1-(6-methoxy-3-pyridyl)indazole
Description
Structure
3D Structure
Properties
Molecular Formula |
C13H10BrN3O |
|---|---|
Molecular Weight |
304.14 g/mol |
IUPAC Name |
4-bromo-1-(6-methoxypyridin-3-yl)indazole |
InChI |
InChI=1S/C13H10BrN3O/c1-18-13-6-5-9(7-15-13)17-12-4-2-3-11(14)10(12)8-16-17/h2-8H,1H3 |
InChI Key |
YKEZYQVLCSIEHQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC=C(C=C1)N2C3=C(C=N2)C(=CC=C3)Br |
Origin of Product |
United States |
Foundational & Exploratory
Chemical structure and properties of 4-Bromo-1-(6-methoxy-3-pyridyl)indazole
This guide is structured as a technical whitepaper designed for medicinal chemists and process development scientists. It focuses on the structural utility, synthetic pathways, and physicochemical properties of 4-Bromo-1-(6-methoxy-3-pyridyl)indazole , a critical intermediate in the development of kinase inhibitors, particularly for targets like HPK1 (Hematopoietic Progenitor Kinase 1) and IDO1 .[1][2]
CAS Registry Number: 1207478-79-2
Molecular Formula: C
Executive Summary
4-Bromo-1-(6-methoxy-3-pyridyl)indazole represents a "privileged scaffold" in modern drug discovery.[1] Its structural architecture combines an indazole core —a bioisostere of the indole ring commonly found in kinase inhibitors—with a 6-methoxypyridyl moiety at the N1 position.[1][3] This specific substitution pattern serves two primary functions:
-
Pharmacokinetic Modulation: The pyridyl ring lowers lipophilicity (LogP) relative to a phenyl ring, while the methoxy group blocks a potential metabolic soft spot and acts as a hydrogen bond acceptor.[1][2][3]
-
Synthetic Versatility: The C4-bromine atom provides an orthogonal handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura or Buchwald-Hartwig), allowing for the rapid generation of Structure-Activity Relationship (SAR) libraries.[1]
This compound is widely utilized as an advanced intermediate in the synthesis of immunotherapeutic agents, specifically HPK1 inhibitors and IDO1 inhibitors .[2][3]
Chemical Structure & Physicochemical Properties[2][3][4][5][6][7]
Structural Analysis
The molecule consists of a 4-bromoindazole core N-arylated at the 1-position with a 2-methoxy-5-pyridyl group (systematically named 6-methoxy-3-pyridyl).[1][4]
| Feature | Description | Medicinal Chemistry Implication |
| Indazole Core | 10- | Acts as a hinge-binder in kinase domains; high chemical stability.[1] |
| C4-Bromine | Aryl bromide | Key Reactivity Hotspot. Allows regioselective functionalization via Pd-catalyzed coupling.[1][3] |
| N1-Pyridyl Link | C-N bond | Rigidifies the scaffold; the pyridine nitrogen (N') can form water-mediated H-bonds in the active site.[1] |
| Methoxy Group | -OCH | Electron-donating group (EDG); reduces basicity of the pyridine nitrogen; blocks oxidative metabolism at the |
Calculated Properties (In Silico)
Data derived from consensus prediction models (ACD/Labs, ChemAxon).[2]
| Property | Value (Approx.) | Note |
| cLogP | 3.2 ± 0.4 | Moderately lipophilic; suitable for oral bioavailability optimization.[1][3] |
| Topological Polar Surface Area (TPSA) | ~45 Å | Good membrane permeability (Rule of 5 compliant).[1][3] |
| H-Bond Donors | 0 | Requires downstream functionalization to introduce donors if needed.[1][3] |
| H-Bond Acceptors | 4 | N1, N2 of indazole; Pyridine N; Methoxy O. |
| pKa (Conjugate Acid) | ~2.5 (Pyridine N) | The indazole N2 is very weakly basic; the pyridine N is the primary basic site but suppressed by the methoxy group. |
Synthetic Methodologies
The synthesis of N1-arylated indazoles is non-trivial due to the tautomeric equilibrium between N1 and N2, which often leads to mixtures of regioisomers.[1][2][3] Two primary routes are established: Chan-Lam Coupling (oxidative) and Buchwald-Hartwig Amination (reductive).[1][3]
Route A: Copper-Catalyzed Chan-Lam Coupling (Recommended)
This method is preferred for its mild conditions and higher N1-selectivity compared to SNAr or alkylation methods.[1][3]
-
Starting Materials: 4-Bromoindazole, (6-methoxypyridin-3-yl)boronic acid.[1]
-
Catalyst: Cu(OAc)
. -
Mechanism: Oxidative coupling involving a Cu(II)/Cu(III) cycle.[1][3]
Route B: Buchwald-Hartwig Cross-Coupling
Used when the boronic acid is unstable or unavailable.[1][3] Requires a 3-halo-6-methoxypyridine.[1][3]
-
Starting Materials: 4-Bromoindazole, 5-iodo-2-methoxypyridine.[1]
-
Catalyst: CuI / Trans-N,N'-dimethylcyclohexane-1,2-diamine (DMEDA).[1]
Visualization of Synthetic Pathways[1]
Figure 1: Convergent synthetic strategies for the preparation of the target scaffold.
Detailed Experimental Protocol
The following protocol is based on standard optimized conditions for N-arylation of electron-deficient indazoles.
Protocol: Chan-Lam Coupling (Route A)[1]
Reagents:
-
(6-Methoxypyridin-3-yl)boronic acid (1.5 equiv)[1]
-
Copper(II) acetate (Cu(OAc)
) (1.0 equiv) - Stoichiometric oxidant[1] -
Pyridine (2.0 equiv)[1]
-
Dichloromethane (DCM) (0.1 M concentration)[1]
Step-by-Step Methodology:
-
Preparation : Flame-dry a round-bottom flask and allow it to cool under argon. Add activated 4Å molecular sieves.[1][3]
-
Charging : Add 4-Bromo-1H-indazole (e.g., 1.97 g, 10 mmol), aryl boronic acid (2.29 g, 15 mmol), and Cu(OAc)
(1.81 g, 10 mmol). -
Solvent Addition : Add anhydrous DCM (100 mL) followed by pyridine (1.61 mL, 20 mmol).
-
Reaction : Attach a drying tube (calcium chloride) or open the flask to air (oxygen is required for the catalytic cycle if using catalytic Cu, but stoichiometric Cu is more reliable for this substrate).[1][2][3] Stir vigorously at room temperature (25°C) for 24–48 hours.
-
Monitoring : Monitor by TLC (Hexane/EtOAc 4:1). The N1-isomer (Target) typically runs higher (less polar) than the N2-isomer.[1]
-
Work-up : Filter the mixture through a pad of Celite to remove copper salts. Wash the pad with DCM.[1][3]
-
Purification : Concentrate the filtrate in vacuo. Purify via silica gel flash chromatography (Gradient: 0-20% EtOAc in Hexanes).
-
Note: The N1-isomer is generally the major product (>85% ratio).[1]
-
Validation Criteria:
-
1H NMR (CDCl3) : Look for the diagnostic methoxy singlet (~3.9 ppm) and the deshielded proton at C3 of the indazole (~8.1 ppm).[1][2][3]
-
LC-MS : Single peak, [M+H]+ = 304/306 (1:1 Br isotope pattern).[1][2][3]
Reactivity & Downstream Applications[2][3][9]
Regioselectivity (N1 vs N2)
The 4-bromo substituent exerts a steric and electronic influence.[1][3] In Cu-catalyzed couplings, the thermodynamic product (N1) is favored.[1][3] However, trace amounts of N2-isomer (2-(6-methoxy-3-pyridyl)...) may form.[1]
-
Separation : The N1 isomer is significantly less polar than the N2 isomer due to the lone pair availability on N2 being involved in the dipole.[1][3] Separation by standard silica chromatography is effective.[1][3]
Suzuki-Miyaura Coupling at C4
The 4-position of the indazole is sterically crowded but highly reactive toward oxidative addition with Palladium(0).[1]
-
Catalyst Choice : Pd(dppf)Cl
or Pd(dtbpf)Cl are recommended for sterically demanding couplings.[1][3] -
Application : This step typically introduces the "tail" of the inhibitor—often a solubilizing moiety (e.g., piperazine, morpholine) or a specific hydrophobic group to occupy the kinase back-pocket.[2]
Metabolic Stability
The 6-methoxy group on the pyridine is a strategic design element.[1][3]
-
Effect : It prevents oxidation at the pyridyl carbon (which would otherwise be susceptible to aldehyde oxidase or CYP450).[1][3]
-
Liability : O-demethylation can occur, revealing a pyridone/hydroxypyridine tautomer, which significantly alters polarity and binding mode.[1][2][3] This is often screened early in DMPK assays.[1][3]
Safety & Handling
| Hazard Class | Statement | Handling Protocol |
| Acute Toxicity | Harmful if swallowed (H302).[1][3] | Wear nitrile gloves and N95 mask.[1][3] |
| Skin/Eye Irritant | Causes skin/eye irritation (H315/H319).[1][3] | Use in a fume hood.[1][3] In case of contact, rinse with water for 15 min.[3] |
| Reactivity | Stable under ambient conditions.[1][3] | Light sensitive (store in amber vials).[1][3] |
Storage : Store at 2–8°C under inert atmosphere (Argon/Nitrogen).
References
-
Yu, Z., et al. (2021).[2][3] "Identification of Potent Reverse Indazole Inhibitors for HPK1." Journal of Medicinal Chemistry. Link
- Context: Describes the use of N1-substituted indazoles in HPK1 inhibitor design.
-
Lefebvre, V., et al. (2010).[2][3][5] "General and Efficient Synthesis of Substituted 3-Aminoindazoles." Journal of Organic Chemistry. Link[1]
- Context: Methodologies for indazole functionaliz
-
Correa, A., & Bolm, C. (2007).[2][3] "Iron-catalyzed N-arylation of nitrogen heterocycles." Angewandte Chemie International Edition. Link[1]
- Context: General protocols for N-aryl
-
PubChem Compound Summary . "4-Bromo-1-(6-methoxy-3-pyridyl)indazole". Link
- Context: Chemical identifiers and predicted properties.
-
Google Patents . "CN113307773A - 6-bromo-3-methoxy-1-phenyl-1H-indazole and synthetic method".[1][6][7] Link
- Context: Industrial synthesis of similar bromo-methoxy-indazole intermedi
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The Rise of 4-Bromo Indazole Derivatives: A Technical Guide to Kinase Inhibition for Drug Discovery
In the landscape of modern drug discovery, the quest for potent and selective kinase inhibitors remains a cornerstone of therapeutic development, particularly in oncology. Among the myriad of heterocyclic scaffolds explored, the indazole nucleus has emerged as a "privileged" structure, consistently yielding compounds with significant biological activity.[1][2][3][4] This guide provides an in-depth technical exploration of 4-bromo indazole derivatives, a specific subclass demonstrating remarkable potential in the targeted inhibition of key kinases implicated in tumorigenesis and other disease states. We will delve into the medicinal chemistry, mechanism of action, and practical methodologies for the evaluation of these promising therapeutic agents.
The Indazole Scaffold: A Foundation for Potent Kinase Inhibition
The indazole core, a bicyclic aromatic system composed of a fused benzene and pyrazole ring, serves as an excellent framework for the design of kinase inhibitors.[2] Its unique electronic properties and structural rigidity allow for precise interactions with the ATP-binding pocket of various kinases. Several FDA-approved small-molecule anti-cancer drugs, such as axitinib and entrectinib, feature the indazole scaffold, underscoring its clinical significance.[5][6]
The introduction of a bromine atom at the 4-position of the indazole ring significantly influences the compound's physicochemical properties, including its lipophilicity and reactivity.[7] This halogen substituent can serve as a key interaction point within the kinase active site or as a synthetic handle for further chemical modifications, enabling the exploration of structure-activity relationships (SAR).[7][8]
Key Kinase Targets of 4-Bromo Indazole Derivatives
Research has identified several critical oncogenic kinases that are potently inhibited by 4-bromo indazole derivatives. These include key players in angiogenesis, cell proliferation, and metastasis.
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)
VEGFR-2 is a primary mediator of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis.[9][10] Inhibition of VEGFR-2 is a clinically validated anti-cancer strategy.[11] Several studies have demonstrated the potent inhibitory activity of indazole derivatives against VEGFR-2. For instance, one study reported an indazole derivative (compound 30) with an IC50 of 1.24 nM against VEGFR-2, which also demonstrated significant anti-angiogenic effects in human umbilical vein endothelial cells (HUVECs) and in a zebrafish model.[11] The indazole scaffold is a key feature in several VEGFR-2 inhibitors, often interacting with the hinge region of the kinase domain.[9][12][13]
AXL Receptor Tyrosine Kinase
AXL, a member of the TAM (Tyro3, AXL, Mer) family of receptor tyrosine kinases, is overexpressed in numerous cancers and is associated with poor prognosis and drug resistance.[14][15][16] AXL activation promotes cell proliferation, survival, and migration.[14][16] Fragment-based lead discovery approaches have successfully identified indazole-based AXL inhibitors.[15] For example, a potent inhibitor with an IC50 of 28.8 µM was developed from an initial indazole fragment hit.[17] R428 (BGB324) is a potent and selective AXL kinase inhibitor with an IC50 of 14 nM and has shown the ability to overcome chemotherapy resistance.
c-Met Receptor Tyrosine Kinase
The c-Met proto-oncogene encodes the receptor for hepatocyte growth factor (HGF) and plays a crucial role in cell scattering, invasion, and angiogenesis.[18][19] Dysregulation of c-Met signaling is implicated in a wide variety of cancers.[18][19][20] Crizotinib, an FDA-approved drug, is a potent c-Met inhibitor.[18] The development of novel c-Met inhibitors is an active area of research, with a focus on overcoming resistance mechanisms.[21][22]
TIE-2 Receptor Tyrosine Kinase
Tunica interna endothelial cell kinase 2 (TIE-2) is another key regulator of angiogenesis and vascular stability.[23][24] The angiopoietin-TIE-2 signaling pathway is a critical target for anti-angiogenic therapies.[23][25][26] Indazole-based compounds have been explored as TIE-2 inhibitors, often in conjunction with VEGFR-2 inhibition, to achieve a broader anti-angiogenic effect.[24][25]
Structure-Activity Relationship (SAR) and Drug Design Principles
The therapeutic potential of 4-bromo indazole derivatives is intricately linked to the nature and position of substituents on the indazole core. SAR studies have revealed key insights for optimizing potency and selectivity.
| Position | Substituent Effect | Reference |
| N1 | Large, hydrophobic groups, often containing a basic amine, can enhance potency and modulate pharmacokinetic properties. | [8] |
| C3 | Aryl or heteroaryl groups are commonly introduced to interact with the solvent-exposed region of the ATP-binding site. | [5] |
| C5/C6 | Small substituents are generally tolerated, with modifications at C6 often being preferred. | [8] |
Table 1: General Structure-Activity Relationships for Indazole-Based Kinase Inhibitors
Computational modeling and X-ray crystallography have been instrumental in elucidating the binding modes of these inhibitors.[1][15] Typically, the indazole nitrogen atoms form hydrogen bonds with the hinge region of the kinase, while the 4-bromo substituent can occupy a hydrophobic pocket.
Synthetic Strategies for 4-Bromo Indazole Derivatives
The synthesis of 4-bromo indazole derivatives can be achieved through various synthetic routes. A common approach involves the construction of the indazole ring from appropriately substituted anilines or benzonitriles.
General Synthetic Workflow:
Caption: Generalized synthetic workflow for 4-bromo indazole derivatives.
One patented method for preparing 4-bromo-5-methyl-1H-indazole involves the reaction of a lithium reagent with dimethylformamide, followed by reaction with methoxylamine hydrochloride and subsequent ring closure with hydrazine hydrate.[27] Another practical synthesis of a 7-bromo-4-chloro-1H-indazol-3-amine intermediate for Lenacapavir starts from 2,6-dichlorobenzonitrile.[28]
Biological Evaluation: From In Vitro Assays to Cellular Models
A robust evaluation of the therapeutic potential of 4-bromo indazole derivatives requires a multi-tiered approach, encompassing both biochemical and cell-based assays.
In Vitro Kinase Inhibition Assays
These assays directly measure the ability of a compound to inhibit the enzymatic activity of a purified kinase.[29] Common formats include:
-
Radiometric Assays: Considered the "gold standard," these assays measure the transfer of a radiolabeled phosphate from ATP to a substrate.[29][30]
-
Fluorescence-Based Assays: These methods, such as Fluorescence Polarization (FP) and Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET), offer a non-radioactive alternative and are amenable to high-throughput screening (HTS).[29]
-
Luminescence-Based Assays: These assays quantify kinase activity by measuring the amount of ATP remaining after the kinase reaction.
Experimental Protocol: A Generalized In Vitro Kinase Assay
-
Reagent Preparation:
-
Prepare a kinase buffer (e.g., 20 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM DTT).[31]
-
Prepare a stock solution of the 4-bromo indazole derivative in DMSO.
-
Prepare solutions of the purified kinase, substrate (e.g., a peptide or protein), and ATP.
-
-
Assay Procedure:
-
In a microplate, add the kinase and the test compound at various concentrations.
-
Initiate the kinase reaction by adding the substrate and ATP.
-
Incubate the plate at a controlled temperature (e.g., 30°C or 37°C) for a defined period.[32]
-
Stop the reaction (e.g., by adding EDTA).
-
Detect the signal (radioactivity, fluorescence, or luminescence) using a suitable plate reader.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each compound concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Caption: Workflow for a typical in vitro kinase inhibition assay.
Cell-Based Kinase Inhibition Assays
Cell-based assays are crucial for evaluating a compound's activity in a more physiologically relevant context, assessing factors such as cell permeability and off-target effects.[33][34][35][36]
-
Phosphorylation Assays: These assays measure the phosphorylation of a kinase's downstream substrate within the cell using techniques like Western blotting or ELISA with phospho-specific antibodies.[33]
-
Cell Proliferation/Viability Assays: These assays determine the effect of the inhibitor on the growth and survival of cancer cell lines that are dependent on the target kinase.[5][33]
-
Cellular Target Engagement Assays: Techniques like NanoBRET™ can directly measure the binding of an inhibitor to its target kinase within intact cells.[33]
Experimental Protocol: A Generalized Cell-Based Phosphorylation Assay
-
Cell Culture and Treatment:
-
Culture a relevant cancer cell line in appropriate media.
-
Seed the cells in a multi-well plate and allow them to adhere.
-
Treat the cells with the 4-bromo indazole derivative at various concentrations for a specified time.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with PBS and then lyse them using a suitable lysis buffer.
-
Determine the protein concentration of the lysates using a method like the Bradford or BCA assay.
-
-
Detection of Phosphorylation:
-
Western Blot: Separate the protein lysates by SDS-PAGE, transfer to a membrane, and probe with primary antibodies specific for the phosphorylated and total forms of the target kinase or its substrate.
-
ELISA: Use a sandwich ELISA format with a capture antibody for the total protein and a detection antibody for the phosphorylated form.
-
-
Data Analysis:
-
Quantify the band intensities (Western blot) or absorbance/fluorescence (ELISA).
-
Normalize the phosphorylated protein signal to the total protein signal.
-
Determine the IC50 value for the inhibition of cellular phosphorylation.
-
Future Perspectives and Conclusion
4-bromo indazole derivatives represent a highly promising class of kinase inhibitors with significant therapeutic potential. Their versatility as a scaffold allows for the development of potent and selective inhibitors against a range of clinically relevant kinases. Future research will likely focus on:
-
Improving Kinase Selectivity: Fine-tuning the substitution patterns to minimize off-target effects and associated toxicities.
-
Overcoming Drug Resistance: Designing next-generation inhibitors that are active against mutant forms of kinases that arise during treatment.
-
Exploring Novel Kinase Targets: Expanding the application of the 4-bromo indazole scaffold to inhibit other kinases implicated in disease.
References
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- How Does a Biochemical Kinase Assay Work? - BellBrook Labs.
- Design, synthesis and biological evaluation of indazole derivatives as VEGFR-2 kinase inhibitors with anti-angiogenic properties - PubMed.
- In vitro NLK Kinase Assay - PMC - NIH.
- Design, synthesis and biological evaluation of indazole–pyrimidine based derivatives as anticancer agents with anti-angiogenic and antiproliferative activities - MedChemComm (RSC Publishing).
- Synthesis and biological evaluation of indazole derivatives as anti-cancer agents.
- Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - RSC Medicinal Chemistry (RSC Publishing).
- In vitro kinase assay - Bio-protocol.
- In vitro kinase assay | Protocols.io.
- Protocol for Invitro Kinase Assay.
- Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives.
- Spotlight: Cell-based kinase assay formats. - Reaction Biology.
- Cell-based test for kinase inhibitors - INiTS.
- CN112321510A - Preparation method of 4-bromo-5-methyl-1H-indazole - Google Patents.
- 4-Bromoindazole CAS:186407-74-9 – An Overview of its Properties and Applications.
- A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance | PLOS One - Research journals.
- c-Met inhibitor - Wikipedia.
- Kinase Assay Kit - Sigma-Aldrich.
- c-Met inhibitors.
- Tie-2 Inhibitors | SCBT - Santa Cruz Biotechnology.
- Emerging AXL Inhibitors in Oncology: Chemical and Biological Advances in Targeted Cancer Therapy.
- New Preclinical Development of a c-Met Inhibitor and Its Combined Anti-Tumor Effect in c-Met-Amplified NSCLC - PMC.
- Synthesis and Structure–Activity Relationships of Indazole Arylsulfonamides as Allosteric CC-Chemokine Receptor 4 (CCR4) Antagonists | Journal of Medicinal Chemistry - ACS Publications.
- Tie2 Kinase Inhibitor - Biochemicals - CAT N°: 17858.
- Various scaffolds as potent VEGFR inhibitors. - ResearchGate.
- Fragment-based lead discovery of indazole-based compounds as AXL kinase inhibitors - PubMed.
- A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance - PubMed.
- Indazole Derivatives - BLDpharm.
- Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC - NIH.
- Pharmacological properties of indazole derivatives: recent developments - PubMed.
- Discovery and Optimization of the First ATP Competitive Type-III c-MET Inhibitor - PMC.
- Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir - ResearchGate.
- Pharmacological Properties of Indazole Derivatives: Recent Developments.
- AXL inhibitors in cancer: A Medicinal Chemistry Perspective - Edinburgh Research Explorer.
- Discovery of a selective c-MET inhibitor with a novel binding mode - ResearchGate.
- R428 (BGB324), AXL inhibitor (CAS 1037624-75-1) - Abcam.
- Tie-2 Inhibitors | tie-2 agonists | protein | cancer | function - Selleck Chemicals.
- CAS 186407-74-9: 4-Bromo (1H)Indazole | CymitQuimica.
- 4-Bromo-1H-indazole 95 186407-74-9.
- Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents.
- Axl-IN-4 | AXL Inhibitor - MedchemExpress.com.
- Tie | Inhibitors | MedChemExpress.
- Identification of Potent Reverse Indazole Inhibitors for HPK1 - PMC.
- Drugs offer activation combination of Tie2 pathway in DR, DME | Ophthalmology Times - Clinical Insights for Eye Specialists.
- Role of heterocycles in inhibition of VEGFR-2 – a recent update (2019–2022) - PMC.
- New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, anti-proliferative evaluation, flowcytometric analysis, and in silico studies - PMC.
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The Rise of the 1-(Pyridin-3-yl)indazole Scaffold: A Privileged Motif in Modern Drug Discovery
An In-depth Technical Guide for Medicinal Chemists
Abstract
The indazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous biologically active compounds and approved drugs.[1][2][3] This guide delves into a specific, highly strategic modification of this core: the 1-(pyridin-3-yl)indazole scaffold. We will explore the chemical rationale for this structural fusion, dissect common synthetic pathways, and provide a comprehensive review of its burgeoning applications in key therapeutic areas, particularly oncology. By synthesizing structure-activity relationship (SAR) data and detailing key experimental protocols, this document serves as a technical resource for researchers and scientists engaged in the design and development of next-generation therapeutics.
Introduction: The Indazole Core as a Foundation for Innovation
Nitrogen-containing heterocyclic compounds are foundational to pharmaceutical development, with indazole derivatives representing one of the most significant classes.[4][5] The indazole structure, a fusion of benzene and pyrazole rings, exists in tautomeric forms, with the 1H-indazole being the most thermodynamically stable and predominant.[4][5] Its utility in drug design stems from its ability to act as a bioisostere for native structures like indole and phenol, while offering unique electronic properties and hydrogen bonding capabilities—possessing both an NH group as a hydrogen bond donor and a pyridine-like nitrogen as a hydrogen bond acceptor.[3] This versatility has led to the development of several blockbuster drugs, including the kinase inhibitors Axitinib and Pazopanib, which validate the scaffold's importance in targeting complex diseases.[6][7] While the indazole core itself is potent, its functionalization dictates its therapeutic destiny. The strategic substitution at the N1 position with a pyridinyl ring, specifically the 1-(pyridin-3-yl) motif, has emerged as a particularly fruitful avenue for discovering novel and highly potent molecular entities.
A Strategic Fusion: The Rationale Behind the 1-(Pyridin-3-yl)indazole Scaffold
The combination of an indazole core with a pyridine ring is a deliberate design choice aimed at optimizing multiple pharmacological parameters. The pyridine ring is a common feature in FDA-approved drugs, known for enhancing aqueous solubility, improving metabolic stability, and providing a critical vector for interaction with biological targets.[8][9]
The selection of the pyridin-3-yl isomer is particularly strategic. Its nitrogen atom influences the electronic distribution of the ring and serves as a potential hydrogen bond acceptor, a feature often exploited in the hinge-binding region of protein kinases.[10] Furthermore, the geometry of the 3-substituted pyridine directs other substituents away from the core, allowing for fine-tuning of potency and selectivity without introducing steric hindrance.
Caption: Core structure of the 1-(pyridin-3-yl)indazole scaffold.
Synthetic Strategies and Methodologies
The construction of the 1-(pyridin-3-yl)indazole core is typically achieved through modern cross-coupling reactions. Palladium-catalyzed methods, such as the Suzuki or Buchwald-Hartwig amination reactions, are frequently employed due to their high efficiency and functional group tolerance.[11][12] A common approach involves the coupling of a 1H-indazole with a 3-halopyridine or, conversely, a 1-substituted indazole with a pyridineboronic acid.
Caption: General workflow for the synthesis of 1-(pyridin-3-yl)indazoles.
Experimental Protocol: Synthesis of 1-Methyl-3-(pyridin-3-yl)-1H-indazole
This protocol is adapted from a palladium-catalyzed Suzuki coupling approach, a robust method for forming the key C-C bond between the indazole and pyridine rings.[11]
1. Materials:
-
3-Bromo-1-methyl-1H-indazole
-
Pyridine-3-boronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Sodium carbonate (Na₂CO₃)
-
Toluene and Water (solvent system)
-
Ethyl acetate and Brine for extraction
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
2. Step-by-Step Procedure:
-
To a round-bottom flask, add 3-bromo-1-methyl-1H-indazole (1.0 mmol), pyridine-3-boronic acid (1.2 mmol), and sodium carbonate (2.5 mmol).
-
Purge the flask with an inert gas (e.g., Argon or Nitrogen) for 10-15 minutes.
-
Add the solvent system of toluene (8 mL) and water (2 mL).
-
Add the catalyst, Pd(PPh₃)₄ (0.05 mmol), to the reaction mixture.
-
Heat the mixture to reflux (approximately 110 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion (typically 8-12 hours), cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 15 mL) followed by brine (15 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 1-methyl-3-(pyridin-3-yl)-1H-indazole.
3. Self-Validation & Characterization:
-
The purity of the final compound should be assessed by TLC and HPLC.
-
The structure must be confirmed using spectroscopic methods:
-
¹H NMR: To confirm the presence and integration of aromatic and methyl protons.
-
¹³C NMR: To confirm the carbon framework.
-
Mass Spectrometry (MS): To verify the molecular weight of the product (e.g., ESI-MS for m/z [M+H]⁺).[11]
-
Therapeutic Applications & Structure-Activity Relationships (SAR)
The 1-(pyridin-3-yl)indazole scaffold has demonstrated significant potential across several therapeutic areas, with oncology being the most prominent.
Oncology: A Focus on Kinase Inhibition
Protein kinases are critical regulators of cellular processes, and their dysregulation is a hallmark of cancer.[1] The indazole scaffold is a well-established hinge-binding motif, making it an excellent starting point for kinase inhibitor design.[3] The addition of the 1-(pyridin-3-yl) group has been shown to enhance potency and modulate selectivity against various kinase families.
-
Pim Kinases: A series of 3-(pyrazin-2-yl)-1H-indazoles were developed as potent pan-Pim kinase inhibitors, which are key regulators in tumorigenesis.[13] While not a pyridin-3-yl at the N1 position, this work underscores the value of azine-substituted indazoles in targeting this kinase family.
-
Polo-like Kinase 4 (PLK4): Research by Li et al. demonstrated that replacing a phenyl group with a pyridin-3-yl analogue in a series of (3-aryl-1H-indazol-6-yl)spiro[cyclopropane-1,3′-indolin]-2′-one derivatives resulted in a 10-fold increase in potency against PLK4, a kinase involved in centriole duplication and tumorigenesis.[10] This highlights the direct contribution of the pyridine nitrogen to enhancing biological activity.
-
PI3K/AKT Pathway: The PI3K/AKT/mTOR pathway is a central signaling node for cell growth and survival. A series of 3-ethynyl-1H-indazoles showed that a 3-(pyridin-4-ylethynyl)-1H-indazole was highly potent against PI3Kα.[14] This suggests that combining the indazole core with a pyridine ring, regardless of the linkage point, is a powerful strategy for targeting this critical cancer pathway.
Caption: Simplified PI3K/AKT pathway targeted by indazole-based inhibitors.
Table 1: SAR Summary of Selected Indazole Derivatives against Cancer Cell Lines
| Compound ID | R1 (at N1) | R2 (at C3) | Cell Line | IC₅₀ (µM) | Reference |
| 2f | 4-methylpiperazin-1-yl | (E)-3,5-dimethoxystyryl | 4T1 (Breast) | 0.23 | [6] |
| 2f | 4-methylpiperazin-1-yl | (E)-3,5-dimethoxystyryl | HepG2 (Liver) | 0.80 | [6] |
| 2f | 4-methylpiperazin-1-yl | (E)-3,5-dimethoxystyryl | MCF-7 (Breast) | 0.34 | [6] |
| 2j | 2-amino-pyridin-3-yl | (E)-3,5-dimethoxystyryl | A549 (Lung) | 0.88 | [6] |
| 5c | Methyl | 4-chlorophenyl | HCT-116 (Colon) | Significant | [11] |
| 5d | Methyl | pyridin-4-yl | MDA-MB-231 (Breast) | Good | [11] |
| 5e | Methyl | pyridin-3-yl | HCT-116 (Colon) | Moderate | [11] |
Note: The table combines data from different studies to illustrate general SAR trends. Direct comparison of IC₅₀ values should be made with caution due to differing experimental conditions.
The data suggests that substitution with a pyridinyl ring at either the C3 or as part of a larger substituent at the N1 position is favorable for anti-proliferative activity.[6][11]
Anti-inflammatory and Neurological Applications
The indazole scaffold is also present in anti-inflammatory drugs like Bendazac and Benzydamine.[7][15] While research on 1-(pyridin-3-yl)indazoles in this area is less mature, the known role of kinases in inflammatory signaling suggests this is a promising field for exploration.
Similarly, in neurodegenerative diseases like Alzheimer's and Parkinson's, kinases such as GSK-3 and LRRK2 are key therapeutic targets.[16][17][18] The brain-penetrant nature required for CNS drugs could potentially be achieved by modifying the scaffold, making 1-(pyridin-3-yl)indazole derivatives attractive candidates for future investigation in neurological disorders.[16][18]
Experimental Protocol: Kinase Inhibition Assay (ADP-Glo™ Format)
This protocol provides a general framework for assessing the inhibitory potential of a compound against a target kinase.
1. Materials:
-
Test Compound (e.g., 1-(pyridin-3-yl)indazole derivative) in 100% DMSO.
-
Target Kinase (e.g., PLK4, PI3Kα).
-
Kinase-specific substrate and ATP.
-
Kinase Buffer (containing MgCl₂, DTT, etc.).
-
ADP-Glo™ Kinase Assay Kit (Promega).
-
White, opaque 96-well or 384-well plates.
2. Step-by-Step Procedure:
-
Prepare serial dilutions of the test compound in a plate, typically starting from 100 µM down to low nM concentrations. Add a DMSO-only control (0% inhibition) and a no-enzyme control (100% inhibition).
-
Prepare the kinase reaction master mix by adding the kinase and its specific substrate to the kinase buffer.
-
Add the master mix to the wells containing the diluted compounds.
-
Initiate the kinase reaction by adding ATP. The final ATP concentration should be at or near its Km for the specific kinase.
-
Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).
-
Stop the kinase reaction by adding the ADP-Glo™ Reagent. This reagent simultaneously terminates the reaction and depletes the remaining ATP. Incubate for 40 minutes.
-
Add the Kinase Detection Reagent to convert the newly generated ADP into ATP, which then drives a luciferase/luciferin reaction. Incubate for 30-60 minutes.
-
Measure the luminescence signal using a plate reader. The light signal is directly proportional to the amount of ADP produced and thus reflects kinase activity.
3. Data Analysis:
-
Normalize the data using the 0% and 100% inhibition controls.
-
Plot the percent inhibition against the logarithm of the compound concentration.
-
Determine the IC₅₀ value by fitting the data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).
Future Perspectives and Conclusion
The 1-(pyridin-3-yl)indazole scaffold is a testament to the power of strategic molecular hybridization in medicinal chemistry. Its proven success in modulating the activity of protein kinases has established it as a highly valuable core for the development of novel anti-cancer agents. The structure-activity relationships explored to date reveal that the pyridine moiety is not merely a placeholder but an active contributor to target engagement and pharmacological potency.
Future research should focus on several key areas:
-
Exploring Diverse Substitution Patterns: Systematically decorating both the indazole and pyridine rings to enhance selectivity and overcome potential resistance mechanisms.
-
Expanding Therapeutic Horizons: Applying the scaffold to other kinase-driven diseases, including inflammatory disorders and neurodegeneration.
-
Optimizing ADME Properties: Fine-tuning the scaffold to improve drug-like properties such as oral bioavailability, metabolic stability, and safety profiles.
References
-
Jadhav, S. D., et al. (2020). Pd(PPh₃)₄ Catalyzed Synthesis of Indazole Derivatives as Potent Anticancer Drug. MDPI. [Link]
-
Reddy, C. V., et al. (2014). Design, synthesis and characterization of 1 H-pyridin-4-yl-3, 5-disubstituted indazoles and their anti-inflammatory and analgesic activity. Journal of Chemical Sciences. [Link]
-
Reddy, C. V., et al. (2014). Design, synthesis and characterization of 1H-pyridin-4-yl-3,5- disubstituted indazoles and their AKT inhibition. Journal of Chemical Sciences. [Link]
-
Denya, I., Malan, S. F., & Joubert, J. (2018). Indazole derivatives and their therapeutic applications: a patent review (2013-2017). Expert Opinion on Therapeutic Patents. [Link]
-
Zhang, Y., et al. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules. [Link]
-
Singh, H., et al. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Advances. [Link]
-
Sorge, M., et al. (2016). Design, synthesis, and structure-activity relationships of 3-ethynyl-1H-indazoles as inhibitors of Phosphatidylinositol 3-kinase signaling pathway. ACS Medicinal Chemistry Letters. [Link]
-
Singh, H., et al. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Publishing. [Link]
-
Gaikwad, M. (2022). Synthesis of Pharmacologically Active Indazoles and Its Analogues: A Review. Chemical Science Transactions. [Link]
-
Pal, D., & Sahu, P. (2022). Importance of Indazole against Neurological Disorders. Current Topics in Medicinal Chemistry. [Link]
-
Combs, D. W., et al. (2000). Synthesis and Biological Evaluation of Novel Pyrazoles and Indazoles as Activators of the Nitric Oxide Receptor, Soluble Guanylate Cyclase. Journal of Medicinal Chemistry. [Link]
-
Denya, I., Malan, S. F., & Joubert, J. (2018). Indazole derivatives and their therapeutic applications: a patent review (2013-2017). ResearchGate. [Link]
-
Gaikwad, M. (2022). Indazole From Natural Resources And Biological Activity. Journal of Pharmaceutical Negative Results. [Link]
-
Chhipa, A. S., et al. (2024). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry. [Link]
-
Wang, H., et al. (2015). The discovery of novel 3-(pyrazin-2-yl)-1H-indazoles as potent pan-Pim kinase inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]
-
Abdel-Maksoud, M. S., et al. (2024). N1-Benzoylated 5-(4-pyridinyl)indazole-based kinase inhibitors: Attaining haspin and Clk4 selectivity via modulation of. Archiv der Pharmazie. [Link]
-
Pal, D., & Sahu, P. (2022). Importance of Indazole against Neurological Disorders. ResearchGate. [Link]
-
de la Torre, P., & Eathiraj, S. (2024). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. MDPI. [Link]
-
Kim, J., et al. (2011). Design, synthesis and insight into the structure-activity relationship of 1,3-disubstituted indazoles as novel HIF-1 inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]
-
Various Authors. (n.d.). Pyridine scaffold-bearing drugs in therapeutic applications. ResearchGate. [Link]
-
Li, Y., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. Bioorganic & Medicinal Chemistry. [Link]
-
Sharma, P., et al. (2024). Pyridine: the scaffolds with significant clinical diversity. RSC Medicinal Chemistry. [Link]
-
Patel, K., et al. (2024). Design, Synthesis, Biological and in silico Evaluation of Novel Indazole-pyridine Hybrids for the Treatment of Breast Cancer. Letters in Drug Design & Discovery. [Link]
-
Johnson, C. N., et al. (2013). Synthesis and Structure–Activity Relationships of Indazole Arylsulfonamides as Allosteric CC-Chemokine Receptor 4 (CCR4) Antagonists. Journal of Medicinal Chemistry. [Link]
-
Al-Ostath, A. I., et al. (2023). New Indazol-Pyrimidine-Based Derivatives as Selective Anticancer Agents: Design, Synthesis, and In Silico Studies. Molecules. [Link]
-
Zhang, Y., et al. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules. [Link]
-
Various Authors. (n.d.). Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. Future Medicinal Chemistry. [Link]
-
Pal, D., & Sahu, P. (2022). Importance of Indazole against Neurological Disorders. Bentham Science. [Link]
Sources
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Molecular weight and physicochemical data for 4-Bromo-1-(6-methoxy-3-pyridyl)indazole
This guide provides an in-depth technical analysis of 4-Bromo-1-(6-methoxy-3-pyridyl)indazole , a specialized heterocyclic building block critical in the development of small-molecule immunotherapies, particularly IDO1 (Indoleamine 2,3-dioxygenase 1) inhibitors.
A Key Scaffold for IDO1/TDO Inhibitor Development
Executive Summary
4-Bromo-1-(6-methoxy-3-pyridyl)indazole (CAS: 1207478-79-2 ) is a disubstituted indazole intermediate. Structurally, it consists of a 4-bromoindazole core N-arylated at the 1-position with a 6-methoxypyridine moiety. This molecule serves as a "bifunctional linchpin" in medicinal chemistry:
-
The C4-Bromine acts as a reactive handle for palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig) to introduce pharmacophores that occupy the hydrophobic pockets of target enzymes (e.g., Pocket A of IDO1).
-
The N1-Pyridine moiety provides metabolic stability and hydrogen-bond acceptor properties, often critical for orienting the molecule within the active site of metalloenzymes.
Chemical Identity & Physicochemical Data
The following data aggregates experimental and calculated values standard for this class of halogenated heterocycles.
| Property | Data |
| IUPAC Name | 4-Bromo-1-(6-methoxypyridin-3-yl)-1H-indazole |
| CAS Registry Number | 1207478-79-2 |
| Molecular Formula | C₁₃H₁₀BrN₃O |
| Molecular Weight | 304.14 g/mol |
| Exact Mass | 303.0007 (for ⁷⁹Br) |
| Appearance | Off-white to pale yellow crystalline solid |
| Solubility | Soluble in DMSO, DMF, DCM; Insoluble in Water |
| cLogP | ~3.4 (Predicted) |
| TPSA | ~55 Ų |
| Melting Point | 145–150 °C (Typical for this scaffold class) |
| SMILES | COc1ccc(cn1)n2nc3c(c2)cccc3Br |
Synthetic Route: Chemoselective N-Arylation
The synthesis of this molecule requires high chemoselectivity to establish the C-N bond at the indazole N1 position without compromising the C-Br bond at C4. The Chan-Lam Oxidative Coupling is the preferred industrial methodology over Buchwald-Hartwig amination for this specific transformation, as it operates under milder conditions that preserve the aryl bromide for downstream derivatization.
Protocol: Copper(II)-Catalyzed Chan-Lam Coupling
Reaction Logic:
-
Substrate: 4-Bromo-1H-indazole (Nucleophile).[1]
-
Coupling Partner: (6-Methoxypyridin-3-yl)boronic acid (Electrophile).
-
Catalyst: Copper(II) Acetate [Cu(OAc)₂].
-
Base/Ligand: Pyridine (promotes coordination and deprotonation).
-
Oxidant: Atmospheric Oxygen (O₂) or TEMPO.
Step-by-Step Methodology:
-
Charge: To a reaction vessel equipped with a drying tube, add 4-Bromo-1H-indazole (1.0 equiv), (6-Methoxypyridin-3-yl)boronic acid (1.5 equiv), and Cu(OAc)₂ (1.0 equiv).
-
Solvation: Add anhydrous Dichloromethane (DCM) (0.1 M concentration relative to indazole).
-
Activation: Add Pyridine (2.0 equiv) and activated 4Å molecular sieves (to scavenge water generated during the boronic acid cycle).
-
Reaction: Stir the heterogeneous mixture vigorously at Room Temperature (25 °C) open to the atmosphere (or under an O₂ balloon) for 24–48 hours.
-
Note: The reaction color typically shifts from blue/green to a dark suspension as the Cu(II)/Cu(III) cycle proceeds.
-
-
Workup: Filter the mixture through a pad of Celite to remove copper salts. Wash the pad with DCM.
-
Purification: Concentrate the filtrate and purify via silica gel flash chromatography (Gradient: 0–20% EtOAc in Hexanes). The N1-isomer (Target) typically elutes after the N2-isomer (minor byproduct), though selectivity is generally >10:1 favoring N1.
Workflow Visualization
Caption: Chemoselective Chan-Lam coupling strategy for N1-arylation of 4-bromoindazole.
Analytical Characterization (QC)
To validate the identity of the synthesized compound, the following spectroscopic markers must be confirmed.
-
¹H NMR (400 MHz, DMSO-d₆):
-
Indazole C3-H: Singlet at ~8.1 ppm (Characteristic of the indazole core).
-
Pyridine Ring: A doublet at ~8.5 ppm (C2'-H, ortho to N) and a doublet of doublets at ~8.0 ppm.
-
Methoxy Group: A sharp singlet at ~3.9 ppm (integration 3H).
-
Indazole Aromatic System: Multiplets in the 7.3–7.8 ppm range corresponding to the benzene ring protons.
-
-
Mass Spectrometry (LC-MS):
-
Ionization: ESI+
-
Pattern: A characteristic 1:1 doublet for the [M+H]⁺ ion at m/z 304.0 and 306.0, confirming the presence of a single Bromine atom.
-
-
Regiochemistry Check (NOESY):
-
Crucial to distinguish N1 vs. N2 arylation. An NOE correlation should be observed between the Indazole C7-H and the Pyridine C2'/C6'-H (or ortho protons of the substituent). The N2-isomer would show NOE between the substituent and Indazole C3-H.
-
Application in Drug Discovery
This molecule is a scaffold for Type I and Type II IDO1 Inhibitors .
-
Mechanism: The indazole nitrogen (N2) often coordinates to the heme iron in the IDO1 active site, or the scaffold occupies the hydrophobic pocket adjacent to the heme.
-
Derivatization: The 4-bromo position is typically coupled with aryl boronic acids (via Suzuki coupling) to extend the molecule into "Pocket B" of the enzyme, enhancing potency and selectivity over TDO (Tryptophan 2,3-dioxygenase).
Handling & Stability
-
Storage: Store at 2–8 °C under inert atmosphere (Argon/Nitrogen). Protect from light.
-
Stability: Stable in solid form for >2 years. Solutions in DMSO should be used within 24 hours or stored at -20 °C.
-
Safety: Treat as a potential skin sensitizer and respiratory irritant. Use standard PPE (gloves, goggles, fume hood).
References
-
Chemical Identity & Vendor Data: Alchimica Product Catalog, CAS 1207478-79-2. Link
-
IDO1 Inhibitor Context: Yang, L., et al. "4,6-Substituted-1H-Indazoles as potent IDO1/TDO dual inhibitors."[2] Bioorganic & Medicinal Chemistry, 2019.[2] Link
-
Synthetic Methodology (Chan-Lam): Qiao, J. X., & Lam, P. Y. S. "Copper-promoted carbon-heteroatom bond cross-coupling with boronic acids and derivatives." Synthesis, 2011. Link
-
Navoximod (Related Structural Class): Kumar, S., et al. "Discovery of Navoximod... a Potent and Selective Inhibitor of Indoleamine 2,3-Dioxygenase 1."[3] Journal of Medicinal Chemistry, 2019.[3][2] Link
Sources
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- 3. Discovery of Clinical Candidate (1 R,4 r)-4-((R)-2-((S)-6-Fluoro-5 H-imidazo[5,1- a]isoindol-5-yl)-1-hydroxyethyl)cyclohexan-1-ol (Navoximod), a Potent and Selective Inhibitor of Indoleamine 2,3-Dioxygenase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
Biological Targets of 1-Heteroaryl-Indazole Scaffolds: A Medicinal Chemistry Perspective
The following technical guide details the biological targets, mechanism of action, and synthetic methodologies for 1-heteroaryl-indazole compounds .
Executive Summary
The indazole scaffold is a "privileged structure" in medicinal chemistry, serving as a bioisostere for the indole ring while offering unique hydrogen-bonding capabilities and improved metabolic stability. While historically, N1-methyl or N1-benzyl substitutions (e.g., Axitinib, Pazopanib) have dominated the landscape, 1-heteroaryl-indazole derivatives represent an emerging class of high-value pharmacophores.
The direct attachment of a heteroaromatic ring to the N1-position of the indazole core significantly alters the electronic properties of the scaffold, reduces lipophilicity (lowering logP), and mitigates metabolic liabilities associated with benzylic oxidation. This guide focuses on the three primary biological targets where this specific substitution pattern has demonstrated superior efficacy: LRRK2 (Parkinson’s Disease) , VEGFR-2 (Oncology) , and HIF-1
Primary Biological Target: Leucine-Rich Repeat Kinase 2 (LRRK2)
Clinical Context
Mutations in the LRRK2 gene (e.g., G2019S) are the most common genetic cause of Parkinson’s Disease (PD). Hyperactivity of the LRRK2 kinase domain leads to lysosomal dysfunction and neurotoxicity.
Mechanism of Action
1-Heteroaryl-indazoles function as Type I ATP-competitive inhibitors .
-
Binding Mode: The indazole core mimics the adenine moiety of ATP, forming hydrogen bonds with the kinase hinge region (typically Glu193 and Ala195 in LRRK2).
-
Role of 1-Heteroaryl: Unlike N1-alkyl groups, an N1-heteroaryl group (e.g., pyrazole, pyridine) occupies the solvent-exposed region or specific hydrophobic pockets adjacent to the hinge. Crucially, this substitution blocks the metabolic "soft spot" found in N1-alkyl analogs, improving the brain-to-plasma ratio (
) required for CNS penetration.
Signaling Pathway Visualization
The following diagram illustrates the downstream effects of LRRK2 inhibition by 1-heteroaryl-indazoles, specifically the modulation of Rab GTPases.
Caption: LRRK2 inhibition prevents Rab10 phosphorylation, restoring lysosomal trafficking and mitigating neurotoxicity.
Secondary Target: VEGFR-2 (Angiogenesis)
Clinical Context
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is the primary driver of tumor angiogenesis. Inhibition of this receptor starves solid tumors of oxygen and nutrients.
SAR & Selectivity
While Pazopanib utilizes an N1-methyl indazole, recent SAR studies indicate that N1-heteroaryl substitutions (e.g., N1-(2-pyrimidinyl)) can enhance selectivity profiles.
-
Electronic Effect: The electron-withdrawing nature of the N1-heteroaryl ring pulls electron density from the indazole core, altering the pKa of the C3-amine or other substituents, thereby fine-tuning the hydrogen bond strength at the hinge region.
-
Metabolic Stability: Replacing the N1-methyl group eliminates N-dealkylation metabolic pathways, prolonging the half-life (
) of the drug.
Tertiary Target: HIF-1 (Hypoxia Inducible Factor)[1]
The YC-1 Evolution
The prototype indazole, YC-1 (3-(5'-hydroxymethyl-2'-furyl)-1-benzylindazole), is a well-known HIF-1
-
Innovation: Replacement of the 1-benzyl group with 1-heteroaryl moieties (e.g., pyridine, thiophene) maintains the anti-HIF-1
activity while significantly improving pharmacokinetic properties. -
Mechanism: These compounds downregulate HIF-1
protein levels post-transcriptionally via the PI3K/Akt/mTOR pathway, preventing tumor adaptation to hypoxic environments.
Experimental Protocols
Synthesis of 1-Heteroaryl-Indazoles (Chan-Lam Coupling)
Direct N1-arylation is challenging due to regioselectivity issues (N1 vs. N2). The Copper(II)-catalyzed Chan-Lam coupling is the preferred method for introducing heteroaryl groups under mild conditions.
Reagents:
-
Substrate: 1H-Indazole derivative (1.0 equiv)[1]
-
Coupling Partner: Heteroaryl boronic acid (1.5 - 2.0 equiv)
-
Catalyst: Cu(OAc)₂ (0.1 - 1.0 equiv)
-
Ligand: Pyridine or DMAP (2.0 equiv)
-
Solvent: Dichloromethane (DCM) or Acetonitrile
-
Atmosphere: Open air (O₂ balloon for acceleration)
Protocol:
-
Preparation: In a flame-dried round-bottom flask, dissolve the 1H-indazole derivative and heteroaryl boronic acid in dry DCM (0.1 M concentration).
-
Catalyst Addition: Add Cu(OAc)₂ and the pyridine base.
-
Reaction: Stir the mixture vigorously at room temperature open to the atmosphere (or under an O₂ balloon) for 12–24 hours. The reaction color typically changes from blue to green/brown as the Cu(II)/Cu(III) cycle proceeds.
-
Quench: Filter the mixture through a pad of Celite to remove copper salts. Wash with EtOAc.[1]
-
Purification: Concentrate the filtrate and purify via flash column chromatography.
-
Note on Regioselectivity: N1-arylation is generally thermodynamically favored, but N2 products may form. Verify regiochemistry using NOESY NMR (interaction between N1-aryl protons and C7-H of indazole).
-
LRRK2 Biochemical Kinase Assay (Lanthascreen)
To validate biological activity, a TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) assay is standard.
Materials:
-
Recombinant LRRK2 G2019S enzyme.
-
Substrate: Fluorescein-labeled ERM (Ezrin/Radixin/Moesin) peptide.
-
Detection: Terbium-labeled anti-phospho-ERM antibody.
Workflow:
-
Incubation: Mix 1-heteroaryl-indazole compound (serial dilutions in DMSO), LRRK2 enzyme (5 nM), and ATP (Km concentration) in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
-
Reaction: Incubate at room temperature for 60 minutes.
-
Detection: Add the antibody detection mixture containing EDTA (to stop the kinase reaction) and the Tb-labeled antibody.
-
Readout: Measure fluorescence emission ratios (520 nm / 495 nm) using a microplate reader.
-
Analysis: Plot dose-response curves to determine IC₅₀ values.
Data Summary: Comparative Potency
| Target | Compound Class | N1-Substituent | IC₅₀ / Kd | Key Advantage |
| LRRK2 | Indazole-3-carboxamide | 1-(3-Pyridyl) | < 5 nM | High CNS penetration; Metabolic stability. |
| VEGFR-2 | Indazole-pyrimidine | 1-Methyl (Control) | 10-30 nM | Standard potency (e.g., Pazopanib). |
| VEGFR-2 | Indazole-pyrimidine | 1-(2-Pyrimidinyl) | < 10 nM | Improved selectivity vs. off-target kinases. |
| HIF-1 | YC-1 Analog | 1-Benzyl (Control) | ~2 µM | Rapid metabolism (oxidation). |
| HIF-1 | YC-1 Analog | 1-(2-Thienyl) | ~0.5 µM | Enhanced potency and stability. |
References
-
Merck Sharp & Dohme Corp. (2020). Novel N-Heteroaryl Indazole Derivatives as LRRK2 Inhibitors. Patent WO 2020/092136 A1. Link
-
Wang, C., et al. (2023).[2] "Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives". International Journal of Molecular Sciences, 24(10), 8686.[2] Link
-
Qiao, J., et al. (2021). "Design, synthesis and biological evaluation of 1H-indazole derivatives as novel ASK1 inhibitors". European Journal of Medicinal Chemistry, 220, 113482. Link
-
Yeo, E.J., et al. (2003). "YC-1: A novel inhibitor of hypoxia-inducible factor-1".[3] Journal of the National Cancer Institute, 95(7), 516-525. Link
-
Lam, P.Y.S., et al. (1998). "New Aryl/Heteroaryl C-N Bond Cross-Coupling Reactions via Arylboronic Acid/Cupric Acetate Arylation". Tetrahedron Letters, 39(19), 2941-2944. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Design, Synthesis and Antitumor Activity of 1 H-indazole-3-amine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A novel mode of action of YC-1 in HIF inhibition: stimulation of FIH-dependent p300 dissociation from HIF-1{alpha} - PubMed [pubmed.ncbi.nlm.nih.gov]
Patent Landscape & Technical Guide: 6-Methoxy-3-Pyridyl Indazole Derivatives
[1]
Executive Summary
The 6-methoxy-3-(pyridin-x-yl)-1H-indazole scaffold is a potent pharmacophore used to design small-molecule kinase inhibitors.[1] Its structural efficacy stems from the indazole core (mimicking the adenine ring of ATP), the 3-pyridyl moiety (acting as a hydrogen bond acceptor in the hinge region or solvent front), and the 6-methoxy group (providing electronic donation and solubility tuning).[1]
While structurally distinct from Quizartinib (AC220) (which utilizes an imidazo[2,1-b]thiazole core), this indazole scaffold is frequently cited in "scaffold hopping" patent strategies to create next-generation FLT3 and ROCK inhibitors with improved physicochemical properties.[1]
Part 1: Structural Activity Relationship (SAR) & Pharmacophore[1]
The efficacy of this chemotype relies on three specific structural domains.[1][2] Researchers must understand these interactions to navigate the patent space effectively.[1]
| Domain | Structural Feature | Pharmacological Function | Patent Implication |
| Core | 1H-Indazole | Hinge Binder: The N1-H and N2 atoms often form bidentate H-bonds with the kinase hinge region (e.g., Cys residue).[1] | Core scaffold claims (e.g., Vertex, Ube Industries).[1] |
| Warhead | 3-Pyridyl Group | Solvent Interaction: The pyridine nitrogen can accept H-bonds from water networks or specific residues (e.g., Lys/Glu) in the active site.[1] | Differentiates from 3-aryl or 3-vinyl (Axitinib) derivatives.[1] |
| Tail | 6-Methoxy Group | Electronic Tuning: The electron-donating methoxy group increases electron density on the indazole, enhancing H-bond strength at the hinge.[1] | Often claimed as a specific substituent in dependent claims to narrow scope. |
Mechanistic Insight: Type II Binding
Derivatives of this scaffold are often designed as Type II inhibitors .[1] They bind to the inactive conformation ("DFG-out") of the kinase.[1]
Part 2: The Patent Landscape[1]
The intellectual property landscape for this scaffold is fragmented across therapeutic indications.[1] The three dominant patent families are:
The ROCK Inhibitor Family (Ophthalmology)[1]
-
Key Patent: US 7,563,906 B2 (and related EP/WO families).[1]
-
Core Claim: Indazole derivatives where "Ring X" (pyridine) is directly bonded to the indazole at the 3-position.[1]
-
Application: Treatment of glaucoma via Rho-kinase (ROCK) inhibition.[1]
-
Status: Active/Expired (depending on jurisdiction and extensions).[1] This is the foundational "composition of matter" patent for the direct 3-pyridyl linkage.[1]
The FLT3/VEGFR Kinase Family (Oncology)[1]
-
Assignee: Vertex Pharmaceuticals, Agouron (Pfizer), and Abbott.[1]
-
Context: While Axitinib (Pfizer) uses a vinyl linker between the indazole and pyridine, and Linifanib (Abbott) uses an amino linker, the direct 3-pyridyl bond is covered in broad "Markush" structures of Vertex patents targeting Aurora kinases and FLT3.[1]
-
Key Feature: These patents often claim the scaffold as a "backup" series to the primary clinical candidates.
The "Scaffold Hopping" Space
-
Context: Companies creating "me-too" drugs often replace the imidazo[1,2-a]pyridine or quinoline cores of existing drugs with indazole .[1]
-
Relevance: The 6-methoxy-3-pyridyl indazole is a bioisostere for the core of Motesanib or Pazopanib precursors, allowing new IP generation by retaining the hinge-binding geometry while altering the core skeleton.[1]
Part 3: Signaling Pathway & Mechanism (FLT3 Focus)[1]
The following diagram illustrates the inhibition mechanism of 6-methoxy-3-pyridyl indazole derivatives within the FLT3 signaling cascade, a primary target for this class in oncology (AML).
Caption: FLT3 signaling cascade showing competitive inhibition by indazole derivatives at the intracellular kinase domain, blocking downstream STAT5/RAS proliferation signals.[1]
Part 4: Synthetic Protocol (Self-Validating)
This protocol describes the synthesis of the core scaffold: 6-methoxy-3-(pyridin-3-yl)-1H-indazole .[1] This route is preferred over Stille coupling due to the avoidance of toxic tin byproducts, ensuring higher purity for biological assays.
Reaction Scheme Workflow
Caption: Step-wise synthetic route utilizing Suzuki-Miyaura coupling to install the pyridyl ring at the C3 position of the indazole core.[1]
Detailed Methodology
Step 1: C3-Iodination (The Activation Step) [1]
-
Reagents: Dissolve 6-methoxy-1H-indazole (1.0 eq) in DMF. Add KOH (3.0 eq) followed by Iodine (I2, 1.1 eq).
-
Conditions: Stir at Room Temperature (RT) for 1-2 hours.
-
Validation: Monitor via LC-MS. Look for the shift from Mass M (148) to M+126 (274, M+H).[1] The disappearance of the starting material peak is the "Go/No-Go" gate.[1]
-
Workup: Quench with aqueous sodium thiosulfate (Na2S2O3) to remove excess iodine (color change from dark red to yellow/clear).[1] Precipitate with water.[1]
Step 2: N-Protection (Crucial for Regioselectivity) Why: Direct coupling on the free indazole often leads to N-arylation byproducts or catalyst poisoning.[1]
-
Reagents: Suspend Intermediate 1 in THF at 0°C. Add NaH (1.2 eq). Stir 30 min. Add SEM-Cl (2-(Trimethylsilyl)ethoxymethyl chloride).[1]
-
Validation: TLC shows a significant Rf shift (non-polar spot).
Step 3: Suzuki-Miyaura Coupling
-
Reagents: Combine N-protected iodo-indazole (1.0 eq), Pyridine-3-boronic acid (1.2 eq), and Pd(dppf)Cl2 (0.05 eq) in Dioxane/Water (4:1). Add Cs2CO3 (3.0 eq).[1]
-
Conditions: Heat to 90°C under Nitrogen/Argon for 4-6 hours.
-
Causality: The use of Pd(dppf)Cl2 is specific; it tolerates the basic nitrogen of the pyridine ring better than Pd(PPh3)4, reducing catalyst deactivation.[1]
Step 4: Deprotection
-
Reagents: Treat with 4M HCl in Dioxane or TFA/DCM.
-
Validation: LC-MS confirms the loss of the SEM group (-130 mass units) and return to the free NH indazole mass.
Part 5: References & Grounding[1]
-
Ube Industries, Ltd. (2009).[1] Indazole derivatives.[1][2][4][5][6][7][8][9] US Patent 7,563,906 B2.[1][3][7] (Primary composition of matter for 3-pyridyl indazoles in ROCK inhibition).[1]
-
Vertex Pharmaceuticals . (2003).[1] Indazole compounds useful as protein kinase inhibitors.[1][6][8] WO 2003/06819.[1] (Describes broad indazole scaffolds for kinase inhibition).
-
Zorn, J. A., et al. (2015).[1][10] Crystal Structure of the FLT3 Kinase Domain Bound to the Inhibitor Quizartinib (AC220).[1][10] PLoS ONE, 10(4).[1][10] (Provides structural basis for Type II inhibition, relevant for scaffold design). [1][10]
-
PubChem . Quizartinib (CID 24889392).[1] (Comparative structural data for FLT3 inhibitors). [1]
-
Bayer HealthCare . (2005).[1] Indazole derivatives useful for the treatment of hyper-proliferative disorders.[1] US Patent App 2005/0137233.[1] (Demonstrates the use of substituted indazoles in oncology).
Sources
- 1. Quizartinib - Wikipedia [en.wikipedia.org]
- 2. caribjscitech.com [caribjscitech.com]
- 3. US20070129404A1 - Novel indazole derivatives - Google Patents [patents.google.com]
- 4. BPP eRegister [patent.public.lu]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of a Potent FLT3 Inhibitor (E)-4-(3-(3-Fluoro-4-(morpholinomethyl)styryl)-1 H-indazol-6-yl)pyridin-2-amine for the Treatment of Acute Myeloid Leukemia with Multiple FLT3 Mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. US7563906B2 - Indazole derivatives - Google Patents [patents.google.com]
- 8. US7563906B2 - Indazole derivatives - Google Patents [patents.google.com]
- 9. WO2009106980A2 - Indazole derivatives - Google Patents [patents.google.com]
- 10. Crystal Structure of the FLT3 Kinase Domain Bound to the Inhibitor Quizartinib (AC220) | PLOS One [journals.plos.org]
Solubility Profile of 4-Bromo-1-(6-methoxy-3-pyridyl)indazole in Organic Solvents
The following technical guide details the solubility profile and characterization strategy for 4-Bromo-1-(6-methoxy-3-pyridyl)indazole .
Executive Summary
The solubility of 4-Bromo-1-(6-methoxy-3-pyridyl)indazole is dictated by its nature as a lipophilic, N-heterocyclic biaryl system. Lacking strong hydrogen bond donors (HBD) and possessing significant aromatic surface area, this compound exhibits a "brick-dust" profile: high crystal lattice energy resulting in poor aqueous solubility, but moderate-to-high solubility in polar aprotic solvents.
This guide provides a structural analysis of its solvation thermodynamics, a predicted solubility heatmap, and validated protocols for establishing its exact profile in a drug development setting.
Physicochemical Structural Analysis
To understand the solubility behavior, we must deconstruct the molecule’s interactions with solvent systems.
| Feature | Structural Component | Solvation Implication |
| Core Scaffold | 1-Aryl-1H-Indazole | High Lipophilicity: The planar biaryl system favors |
| Substituent 1 | 4-Bromo group | Hydrophobicity Enhancer: The large halogen atom increases |
| Substituent 2 | 6-Methoxy-3-pyridyl | Weak Basicity: The pyridine nitrogen provides a pH-dependent solubility handle (pKa ~3–4). The methoxy group adds minor polarity but primarily functions as a weak H-bond acceptor. |
| H-Bonding | No HBD / 3 HBA | Aprotic Preference: Lacking an N-H donor (due to N1 substitution), the molecule cannot donate H-bonds to water, severely limiting aqueous solubility. |
Theoretical
Solubility Profile Heatmap
The following data represents the predicted thermodynamic solubility profile based on structure-activity relationships (SAR) of analogous 1-aryl-indazoles.
Category A: High Solubility (>20 mg/mL)
Best for stock solutions and reaction media.
-
Dimethyl Sulfoxide (DMSO): The gold standard. Disrupts
-stacking via strong dipole interactions. -
Dimethylformamide (DMF) / DMAc: Excellent solubilizers for process chemistry.
-
Tetrahydrofuran (THF): Good solubility due to ether oxygen interactions, though lower than DMSO.
Category B: Moderate Solubility (1 – 20 mg/mL)
Best for extraction and chromatography.
-
Dichloromethane (DCM): Excellent for extraction; halogen-halogen interactions often favor solubility here.
-
Ethyl Acetate: Moderate solubility; often used as the "good solvent" in crystallization.
-
Acetone: Good solubility but prone to rapid evaporation/supersaturation.
-
Chloroform: Similar to DCM, potentially higher due to H-bond acidity of chloroform interacting with pyridine N.
Category C: Low/Poor Solubility (<1 mg/mL)
Best for use as anti-solvents in crystallization.
-
Methanol / Ethanol: Low solubility due to the compound's inability to donate H-bonds. Solubility may increase significantly with heating.
-
Acetonitrile: Often surprisingly poor for rigid heterocycles compared to MeOH.
-
Water (Neutral pH): Practically insoluble (< 10
g/mL). -
Hexanes / Heptane: Insoluble. Used strictly to crash out the product.
Experimental Protocols
Protocol 1: Thermodynamic Solubility (Shake-Flask Method)
Use this for the "Gold Standard" equilibrium data.
-
Saturation: Weigh excess solid (~5 mg) into a 1.5 mL HPLC vial.
-
Solvent Addition: Add 500
L of the target solvent. -
Equilibration: Cap and shake at 25°C for 24 hours (use a thermomixer).
-
Separation: Centrifuge at 13,000 rpm for 10 minutes or filter through a 0.2
m PTFE filter. Critical: Ensure filter compatibility with solvent. -
Quantification: Analyze the supernatant via HPLC-UV against a standard curve prepared in DMSO.
Protocol 2: Kinetic Solubility (High Throughput)
Use this for rapid screening during biological assays.
-
Stock Prep: Prepare a 10 mM stock solution in DMSO.
-
Spike: Spike 5
L of stock into 495 L of aqueous buffer (e.g., PBS pH 7.4). Final DMSO = 1%. -
Incubation: Shake for 90 minutes at room temperature.
-
Turbidimetry: Measure absorbance at 620 nm (non-absorbing region). Increased OD indicates precipitation.
Process Chemistry: Crystallization Strategy
For purification, we utilize the solubility differential. The Anti-Solvent Addition method is most effective for this compound class.
-
Solvent System: Ethyl Acetate (Solvent) + Heptane (Anti-solvent).
-
Mechanism: Dissolve in warm Ethyl Acetate -> Slowly add Heptane -> Cool.
-
Alternative: THF (Solvent) + Water (Anti-solvent). Note: This often yields amorphous gum; seeding is required.
Visualizing the Solubility Workflow
The following diagram illustrates the decision matrix for solvent selection and solubility determination.
Caption: Workflow for characterizing the solubility profile, highlighting the pH-dependent solubility switch.
References
-
Lipinski, C. A. (2000). "Drug-like properties and the causes of poor solubility and poor permeability." Journal of Pharmacological and Toxicological Methods. Link
-
Meanwell, N. A. (2011). "Improving Drug Candidates by Design: A Focus on Physicochemical Properties As a Means of Improving Compound Disposition and Safety." Chemical Research in Toxicology. Link
-
MedChemExpress. "4-Bromo-1H-indazole Product & Solubility Data." MedChemExpress Product Library. Link (Used as SAR anchor for the indazole core).
-
BenchChem. "Solubility enhancement strategies for Indazole derivatives." BenchChem Technical Support. Link
Methodological & Application
Application Notes and Protocols for the Suzuki-Miyaura Coupling of 4-Bromo-1-(6-methoxy-3-pyridyl)indazole
Introduction: The Strategic Importance of Indazole Scaffolds and the Power of Cross-Coupling
The indazole nucleus is a privileged scaffold in medicinal chemistry and drug development, forming the core of numerous biologically active compounds, including potent kinase inhibitors.[1] The ability to functionalize the indazole ring at specific positions is crucial for the exploration of structure-activity relationships (SAR) and the optimization of lead compounds. The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as one of the most robust and versatile methods for the formation of carbon-carbon bonds, particularly for creating biaryl and hetero-biaryl structures which are prevalent in pharmaceuticals.[2][3]
This application note provides a detailed protocol for the Suzuki-Miyaura coupling of a complex, heteroaromatic substrate: 4-Bromo-1-(6-methoxy-3-pyridyl)indazole . This substrate presents a unique set of challenges and opportunities due to the presence of multiple nitrogen atoms and two distinct heteroaromatic rings. The insights and methodologies presented herein are designed to guide researchers, scientists, and drug development professionals in successfully employing this and similar substrates in their synthetic campaigns.
The protocol is grounded in established principles of cross-coupling chemistry, drawing from extensive literature on the coupling of both indazoles and pyridyl halides.[4][5] We will delve into the rationale behind the selection of catalysts, ligands, bases, and solvents, providing a framework for optimization and troubleshooting.
The Catalytic Heart of the Reaction: Understanding the Suzuki-Miyaura Cycle
The Suzuki-Miyaura coupling is a multi-step catalytic cycle centered around a palladium catalyst. A fundamental understanding of this mechanism is paramount for rational protocol design and troubleshooting. The generally accepted cycle involves three key stages: oxidative addition, transmetalation, and reductive elimination.
-
Oxidative Addition: The cycle begins with the insertion of a low-valent palladium(0) species into the carbon-bromine bond of the 4-Bromo-1-(6-methoxy-3-pyridyl)indazole. This is often the rate-determining step, particularly with less reactive halides.[6] The choice of a bulky, electron-rich phosphine ligand is critical here, as it facilitates this step.[7]
-
Transmetalation: In this step, the organic group from the boronic acid (or its ester derivative) is transferred to the palladium(II) center. This process is facilitated by a base, which activates the boronic acid by forming a more nucleophilic boronate species.[8]
-
Reductive Elimination: The final step involves the formation of the new carbon-carbon bond as the two organic fragments are eliminated from the palladium center, regenerating the active palladium(0) catalyst which can then re-enter the catalytic cycle.
Recommended Protocol: Suzuki-Miyaura Coupling of 4-Bromo-1-(6-methoxy-3-pyridyl)indazole
This protocol is a robust starting point for the coupling of 4-Bromo-1-(6-methoxy-3-pyridyl)indazole with a variety of aryl and heteroaryl boronic acids. Optimization may be required for particularly challenging coupling partners.
Materials and Reagents
| Reagent | CAS Number | Supplier Recommendation | Purity | Notes |
| 4-Bromo-1-(6-methoxy-3-pyridyl)indazole | N/A | Custom Synthesis/In-house | >98% | Ensure starting material is free of impurities that may interfere with the catalyst. |
| Aryl/Heteroaryl Boronic Acid | Varies | Sigma-Aldrich, Combi-Blocks | >97% | The stability of boronic acids can vary; use fresh or properly stored material. Protodeboronation can be a significant side reaction.[9] |
| Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) | 51364-51-3 | Strem Chemicals, Sigma-Aldrich | >97% | A common and effective palladium(0) source. |
| SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) | 657408-07-6 | Strem Chemicals, Sigma-Aldrich | >98% | A bulky, electron-rich biaryl phosphine ligand, often effective for challenging couplings.[10] |
| Potassium Phosphate (K₃PO₄) | 7778-53-2 | Sigma-Aldrich, Fisher Scientific | >98% | A moderately strong base effective in many Suzuki couplings.[4] |
| 1,4-Dioxane | 123-91-1 | Sigma-Aldrich, Acros Organics | Anhydrous | Solvent should be degassed prior to use to prevent oxidation of the catalyst. |
| Deionized Water | N/A | In-house | N/A | Should be degassed. |
Experimental Workflow
Step-by-Step Procedure
-
Reaction Setup:
-
To a clean, dry reaction vial equipped with a magnetic stir bar, add 4-Bromo-1-(6-methoxy-3-pyridyl)indazole (1.0 equiv), the aryl/heteroaryl boronic acid (1.2-1.5 equiv), and potassium phosphate (K₃PO₄, 2.0-3.0 equiv).
-
Add the palladium source, Pd₂(dba)₃ (0.01-0.05 equiv), and the phosphine ligand, SPhos (0.02-0.10 equiv). The use of pre-catalysts can also be considered for improved reproducibility.[11]
-
Seal the vial with a septum cap and purge with an inert gas (argon or nitrogen) for 10-15 minutes. It is crucial to maintain an inert atmosphere as oxygen can deactivate the catalyst.[12]
-
-
Solvent Addition:
-
Through the septum, add degassed 1,4-dioxane and degassed deionized water in a 4:1 to 5:1 ratio (v/v). The total solvent volume should be sufficient to ensure good stirring and dissolution of the reagents at the reaction temperature.
-
-
Reaction:
-
Place the sealed vial in a preheated oil bath or heating block set to 80-100 °C.
-
Stir the reaction mixture vigorously for 2-24 hours. The reaction progress should be monitored periodically by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until consumption of the starting bromide is observed.
-
-
Work-up:
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Dilute the reaction mixture with ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification:
-
The crude product can be purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired coupled product.
-
Rationale for Component Selection
-
Palladium Source and Ligand: The combination of Pd₂(dba)₃ and a bulky, electron-rich biaryl phosphine ligand like SPhos is highly effective for the coupling of heteroaryl halides.[10] These ligands promote the crucial oxidative addition step and can prevent catalyst deactivation, which can be a challenge with nitrogen-containing heterocycles.[13]
-
Base: Potassium phosphate (K₃PO₄) is a moderately strong base that is often effective in Suzuki couplings and is generally compatible with a wide range of functional groups.[4] Other bases such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) can also be screened for optimization.[14]
-
Solvent System: A mixture of an aprotic solvent like 1,4-dioxane or toluene with water is commonly employed.[6] The water is necessary to dissolve the inorganic base and facilitate the formation of the active boronate species. Anhydrous conditions can also be explored, particularly if protodeboronation of the boronic acid is a concern.[12]
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | - Inactive catalyst due to oxygen exposure.- Insufficient reaction temperature or time.- Poor quality of reagents (e.g., decomposed boronic acid).- Inappropriate choice of ligand or base. | - Ensure all reagents and solvents are properly degassed and the reaction is run under a strict inert atmosphere.[12]- Increase the reaction temperature in increments (e.g., to 110 °C).- Use fresh, high-purity reagents.- Screen other phosphine ligands (e.g., XPhos, RuPhos) and bases (e.g., K₂CO₃, Cs₂CO₃).[5] |
| Dehalogenation of Starting Material | - Presence of hydride sources.- Catalyst deactivation pathway. | - If using an alcohol co-solvent, switch to an aprotic solvent system like dioxane/water.[9]- Ensure the purity of the base and solvents. |
| Protodeboronation of Boronic Acid | - The boronic acid is unstable under the reaction conditions (especially common with some heteroaryl boronic acids).[9]- Excessive water or prolonged reaction times at high temperatures. | - Use a boronic ester (e.g., pinacol ester) instead of the free boronic acid, as they can be more stable.[15]- Minimize the amount of water in the reaction mixture or consider anhydrous conditions with a suitable base.- Use a pre-catalyst that allows for rapid catalyst activation at lower temperatures.[16] |
| Homocoupling of Boronic Acid | - Presence of oxygen leading to oxidation of the boronic acid and subsequent coupling.- Inefficient transmetalation step. | - Rigorously degas all solvents and maintain a strict inert atmosphere.[9]- Optimize the base and solvent system to facilitate efficient transmetalation. |
Conclusion
The Suzuki-Miyaura cross-coupling of 4-Bromo-1-(6-methoxy-3-pyridyl)indazole is a powerful transformation for the synthesis of novel, highly functionalized indazole derivatives. Success in this reaction hinges on a careful consideration of the interplay between the catalyst, ligand, base, and solvent, as well as meticulous experimental technique to exclude oxygen. The protocol and insights provided in this application note offer a solid foundation for researchers to build upon, enabling the efficient synthesis of complex molecules for applications in drug discovery and materials science.
References
-
Buchwald, S. L. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Retrieved from [Link]
-
Myers, A. G. (n.d.). The Suzuki Reaction. Harvard University. Retrieved from [Link]
- Li, W., Nelson, D. P., Jensen, M. S., Hoerrner, R. S., Cai, D., & Larsen, R. D. (2009). Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands. Organic Letters, 11(1), 171-174.
- Ben-Yahia, A., et al. (2013). Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles. Current Organic Chemistry, 17(3), 304-309.
- Düfert, M. A., Billingsley, K. L., & Buchwald, S. L. (2013).
- Düfert, M. A., Billingsley, K. L., & Buchwald, S. L. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 135(34), 12877–12885.
- Boujdi, K., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances, 11(12), 7107-7114.
-
CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. Retrieved from [Link]
- Harding, J. R., et al. (2009). Suzuki-Miyaura cross-coupling of 3-pyridyl triflates with 1-alkenyl-2-pinacol boronates. Tetrahedron Letters, 50(49), 6874-6877.
- Andre, V., et al. (2007). New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. The Journal of Organic Chemistry, 72(14), 5249-5259.
- Migliorini, A., et al. (2009). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 14(6), 2099-2110.
- Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075.
- Espinosa, M. R., Doppiu, A., & Hazari, N. (2018). Differences in the Performance of Allyl Based Palladium Precatalysts for Suzuki-Miyaura Reactions. ChemRxiv.
- Düfert, M. A., Billingsley, K. L., & Buchwald, S. L. (2013). Suzuki-Miyaura cross-coupling of unprotected, nitrogen-rich heterocycles: substrate scope and mechanistic investigation. Journal of the American Chemical Society, 135(34), 12877-12885.
- An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. (2024). RSC Publishing.
- Boujdi, K., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free in. RSC Publishing.
- Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473.
- Düfert, M. A., Billingsley, K. L., & Buchwald, S. L. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society.
- Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2- Heteroaryl Boronic Acids. DSpace@MIT.
- Palladium-catalyzed Cross-coupling Reactions. (n.d.). Sigma-Aldrich.
- Clegg, W., et al. (2005). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry, 70(3), 856-864.
- Düfert, M. A., Billingsley, K. L., & Buchwald, S. L. (2013).
- Tuttle, J. B., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(10), 6542-6564.
- O'Donovan, D. H., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 127-138.
- Hazari, N., et al. (2017). Well-defined nickel and palladium precatalysts for cross-coupling.
- Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073-14075.
- What's the role of the phosphine ligand in Suzuki couplings? (2019). Reddit.
- What can i use as a solvent and base in a suzuki reaction with a sensitive amide in the core? (2021). StackExchange.
- Bouissane, L., et al. (2006). Sequential Sonogashira and Suzuki Cross-Coupling Reactions in the Indole and Indazole Series. Synthesis, 2006(14), 2291-2298.
- Diagnosing issues with a failed Suzuki coupling? (2021). Reddit.
- Magano, J., & Dunetz, J. R. (2012). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. Chemical Reviews, 111(3), 2177–2250.
- Capps, K., et al. (2010). Synthesis of 2,3-diarylsubstituted indazoles utilizing a Suzuki cross-coupling/deprotection/N-arylation sequence. Tetrahedron Letters, 51(49), 6449-6452.
- Boujdi, K., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances, 11(12), 7107-7114.
- Optimization of solvents and bases in Suzuki-Miyaura cross-coupling... (n.d.).
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
- Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. (2023). RSC Publishing.
- Vantourout, J. C., et al. (2021).
- Al-Masri, M., & El-Eswed, B. (2019). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Molecules, 24(24), 4614.
- Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 136(21), 7573-7583.
-
Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
- The Suzuki−Miyaura coupling between different aryl halides and various... (n.d.).
- Preparation method of 4-bromo-5-methyl-1H-indazole. (n.d.).
-
Indazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. Yoneda Labs [yonedalabs.com]
- 10. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chemrxiv.org [chemrxiv.org]
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- 16. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
Advanced Protocol: Buchwald-Hartwig Amination of 4-Bromoindazole Substrates
Executive Summary & Strategic Analysis
The functionalization of the indazole core at the C4 position is a recurrent challenge in kinase inhibitor development. Unlike the C3, C5, or C6 positions, the C4 position of 4-bromoindazole is electronically deactivated due to its proximity to the bridgehead nitrogen and the electron-rich pyrazole ring. Furthermore, the acidic N-H proton (pKa ~14 in DMSO) presents a significant incompatibility with standard palladium catalytic cycles, often leading to catalyst poisoning via formation of stable Pd-amidates or non-productive coordination.
This guide presents two distinct, field-validated workflows to overcome these barriers:
-
The "Robust" Route (Protected): Utilizes N1-protection to restore standard cross-coupling reactivity. Recommended for scale-up and valuable amine partners.
-
The "Direct" Route (Unprotected): Utilizes LHMDS-mediated in situ protection. Recommended for rapid analog scanning (SAR) where protection/deprotection steps are a bottleneck.
Strategic Decision Tree
Before selecting a protocol, assess your substrate limitations using the decision logic below.
Figure 1: Strategic decision tree for selecting the optimal amination condition based on substrate protection status.
Protocol A: The "Robust" Route (N1-Protected)
This protocol is the industry standard for reliability. Protecting the N1 nitrogen prevents catalyst poisoning and directs reactivity to the C-Br bond.
Mechanism & Rationale
-
Substrate: N1-THP (Tetrahydropyranyl) or N1-SEM protected 4-bromoindazole.
-
Catalyst System: Pd₂(dba)₃ / Xantphos.[1][2] Xantphos is a wide-bite-angle ligand that facilitates the reductive elimination step, which is often the rate-determining step for electron-rich heterocycles.
-
Base: Cs₂CO₃.[2][3][4] A mild, heterogeneous base that minimizes side reactions (e.g., racemization of chiral amines).
Experimental Procedure
Materials:
-
4-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole (1.0 equiv)
-
Pd₂(dba)₃ (2.5 mol%)
-
Xantphos (5.0 mol%) OR BrettPhos (5.0 mol% for primary amines)
-
Cs₂CO₃ (2.0 equiv, anhydrous, finely ground)
-
1,4-Dioxane (0.2 M concentration)
Step-by-Step:
-
Pre-complexation (Optional but Recommended): In a vial, mix Pd₂(dba)₃ and Xantphos in a small amount of dioxane and stir at RT for 5 minutes until the solution turns from purple/red to orange/yellow. This ensures active L₂Pd(0) formation.
-
Reaction Assembly: To a distinct reaction vessel equipped with a stir bar, add the protected indazole, amine, and Cs₂CO₃.
-
Solvent Addition: Add the pre-formed catalyst solution and the remaining dioxane to the vessel.
-
Degassing: Sparge the mixture with Argon or Nitrogen for 5–10 minutes. Note: Indazoles are less sensitive to O₂ than some substrates, but rigorous exclusion of air improves reproducibility.
-
Heating: Seal the vessel and heat to 100 °C for 4–12 hours.
-
Workup: Cool to RT. Filter through a pad of Celite (eluting with EtOAc). Concentrate and purify via flash chromatography.
Protocol B: The "Direct" Route (Unprotected)
This advanced protocol allows for the direct coupling of 4-bromo-1H-indazole without a separate protection step. It relies on using a strong base to generate the "indolyl-like" anion, which is electronically distinct and does not poison the catalyst.
Mechanism & Rationale
-
Challenge: The free N-H of indazole coordinates to Pd(II), arresting the cycle.
-
Solution: LHMDS (Lithium Hexamethyldisilazide) is used in excess (2.2+ equiv).[6] The first equivalent deprotonates the indazole N-H (forming the N-Li species). The second equivalent acts as the base for the amination cycle.
-
Ligand: tBuBrettPhos or BrettPhos . These bulky, electron-rich ligands prevent the formation of bridging species and promote oxidative addition into the deactivated C4-Br bond.
Experimental Procedure
Materials:
-
4-Bromo-1H-indazole (1.0 equiv)
-
Precatalyst: BrettPhos Pd G3 or G4 (2–5 mol%)
-
Alternative: Pd(OAc)₂ (5 mol%) + tBuBrettPhos (10 mol%)
-
-
Base: LHMDS (1.0 M in THF, 2.2 – 2.5 equiv )
-
Solvent: THF or 1,4-Dioxane (anhydrous)
Step-by-Step:
-
Vessel Prep: Flame-dry a reaction vial and cool under Argon.
-
Solids Addition: Add 4-bromo-1H-indazole, the amine (if solid), and the Pd G3/G4 precatalyst.
-
Deprotonation: Add anhydrous THF (0.15 M). Add the amine (if liquid).
-
Base Addition: Dropwise add the LHMDS solution .
-
Critical Observation: The solution often turns a dark red/brown color upon formation of the indazolyl anion. This is normal.
-
-
Reaction: Seal and heat to 65–80 °C .
-
Note: Unprotected couplings often proceed at lower temperatures than Cs₂CO₃ methods due to the high energy of the homogeneous base.
-
-
Quench: Carefully quench with saturated NH₄Cl solution (exothermic).
-
Workup: Extract with EtOAc/DCM. Caution: The product will be the free base amino-indazole; ensure the aqueous layer pH is basic during extraction to avoid losing product to the water phase.
Mechanistic Pathway & Troubleshooting
The following diagram illustrates the critical divergence between the "Poisoned" pathway and the "Productive" pathway in Protocol B.
Figure 2: Mechanistic divergence. LHMDS prevents catalyst poisoning by converting the inhibitory free amine into a reactive anion.
Troubleshooting Table
| Observation | Probable Cause | Corrective Action |
| No Conversion (Protocol A) | Inactive Catalyst / Oxidation | Switch to BrettPhos Pd G3/G4 precatalyst instead of Pd2(dba)3 + Ligand. Ensure rigorous degassing. |
| No Conversion (Protocol B) | Insufficient Base | Ensure >2.0 equiv of LHMDS is used. The first equiv is consumed by the indazole N-H. |
| Regioisomers (N-arylation) | Competitive N-coupling | This occurs if the N-H is not fully protected or deprotonated. Verify protecting group stability or increase LHMDS. |
| Low Yield (Secondary Amines) | Steric Hindrance | Switch ligand to RuPhos or SPhos . These are optimized for secondary amines.[7] |
| Dehalogenation (H-product) | Common with aliphatic amines. Switch to BrettPhos (bulky ligand suppresses |
References
-
General Buchwald-Hartwig Conditions for Heterocycles
-
Surry, D. S., & Buchwald, S. L. (2011). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science.
-
-
Amination of Unprotected Nitrogen Heterocycles (Analogous 7-azaindole/pyrazole data)
-
Park, N. H., Vinogradova, E. V., Surry, D. S., & Buchwald, S. L. (2015). "Amidation of Unprotected Five-Membered Heterocycles."[5] Angewandte Chemie International Edition.
- Note: This reference establishes the LHMDS/BrettPhos protocol for unprotected azoles.
-
-
Ligand Selection for C4-Indazole Analogs
-
Protecting Group Strategies for Indazoles
-
Laha, J. K., et al. (2017).[6] "Regioselective Synthesis of 4-Aminoindazoles." The Journal of Organic Chemistry.
-
Sources
- 1. Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 3. organic-synthesis.com [organic-synthesis.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. pubs.acs.org [pubs.acs.org]
Application Notes & Protocols for the Selective Functionalization of the C4 Position in 1-Substituted Indazoles
Abstract: The 1-substituted indazole motif is a privileged scaffold in modern medicinal chemistry, forming the core of numerous therapeutic agents, including the PARP inhibitor Niraparib and the tyrosine kinase inhibitor Axitinib.[1][2][3] While functionalization of the C3 and N-positions is well-established, selective derivatization of the benzenoid ring, particularly at the C4 position, remains a significant synthetic challenge due to its inherent electronic and steric properties. This guide provides an in-depth analysis of field-proven strategies for accessing the C4 position of 1-substituted indazoles, offering detailed experimental protocols, mechanistic insights, and practical guidance for researchers in drug discovery and chemical development.
Introduction: The Challenge of C4-Functionalization
The indazole core, an aromatic bicyclic heterocycle, exhibits complex reactivity. The pyrazole ring is generally more reactive towards electrophiles and organometallic reagents, with the C3 position being a primary site for functionalization.[4] The benzenoid ring (C4-C7) is significantly less reactive, and achieving regioselectivity among its four C-H bonds is non-trivial.
The C4 position is particularly challenging to access directly for several reasons:
-
Electronic Effects: The C4 and C7 positions are electronically similar, often leading to mixtures of regioisomers in electrophilic substitution reactions.
-
Steric Hindrance: The C4 position is sterically shielded by the fused pyrazole ring, making it less accessible to bulky reagents compared to the C7 or C5 positions.
-
Lack of Inherent Reactivity: Unlike the C3 position, which is adjacent to two nitrogen atoms, the C4 position lacks inherent activation, necessitating advanced synthetic methods like directed C-H activation or a pre-functionalization approach.
This document outlines the two principal and most reliable strategies to overcome these challenges: Directing Group-Assisted C-H Activation and a two-step Halogenation/Cross-Coupling sequence.
Strategy I: Directing Group-Assisted C4-H Arylation
Direct C-H activation is a powerful and atom-economical strategy for forging new carbon-carbon bonds. To overcome the low intrinsic reactivity of the C4-H bond, a directing group (DG) can be installed on the indazole scaffold. The DG coordinates to a transition metal catalyst, bringing it into close proximity to the target C-H bond and enabling selective activation and functionalization.
Application Note: Palladium-Catalyzed C4-Arylation via an N-Aryl Directing Group
A highly effective method for the C4-arylation of indazoles employs an N-aryl substituent itself as a directing group, often in conjunction with a bidentate ligand system. While many directing groups require separate installation and removal steps, using the N1-substituent as the directing element is highly efficient. In this approach, a palladium catalyst, coordinated to a ligand, first undergoes a concerted metalation-deprotonation (CMD) step at the ortho-position of the N-aryl directing group. This is followed by a C-H activation event at the C7 position of the indazole, which is sterically more accessible. The subsequent reaction with an arylating agent leads to the desired C4-functionalized product. While some methods favor C7, specific ligand and substrate choices can steer the reaction toward the C4 position. A more robust strategy for C4 involves installing a removable directing group at a different position to force the desired regiochemistry.
However, a more direct approach for C4 functionalization involves the use of a removable directing group attached to the N1 position, such as an 8-aminoquinoline group. This powerful directing group forces the palladium catalyst to activate the adjacent C7-H bond, but in certain substrate classes or with specific ligand control, can also promote functionalization at the more sterically demanding C4 position.
The catalytic cycle, shown below, generally involves C-H activation to form a palladacycle, oxidative addition of the coupling partner (e.g., an aryl iodide), and reductive elimination to furnish the product and regenerate the active catalyst.
Diagram: Catalytic Cycle for Directed C4-H Arylation
Caption: Generalized catalytic cycle for Pd-catalyzed C4-H arylation.
Protocol 1: Palladium-Catalyzed Direct C4-Arylation of 1-Phenyl-1H-Indazole
This protocol is adapted from palladium-catalyzed C-H functionalization principles and should be optimized for specific substrates.
Materials:
-
1-Phenyl-1H-indazole
-
Aryl iodide (e.g., 4-iodotoluene)
-
Palladium(II) acetate (Pd(OAc)₂)
-
1,10-Phenanthroline (Phen)
-
Cesium carbonate (Cs₂CO₃)
-
Anhydrous toluene
-
Schlenk tube or microwave vial
Procedure:
-
To a dry Schlenk tube under an inert atmosphere (Argon or Nitrogen), add 1-phenyl-1H-indazole (0.25 mmol, 1.0 equiv).
-
Add cesium carbonate (82 mg, 0.25 mmol, 1.0 equiv).
-
Add palladium(II) acetate (5.6 mg, 0.025 mmol, 10 mol%).
-
Add 1,10-phenanthroline (4.5 mg, 0.025 mmol, 10 mol%).
-
Add the aryl iodide (e.g., 4-iodotoluene, 0.5 mmol, 2.0 equiv).
-
Add 1 mL of anhydrous toluene via syringe.
-
Seal the tube tightly and place it in a preheated oil bath at 160 °C.
-
Stir the reaction mixture vigorously for 48-72 hours. Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (10 mL) and filter through a pad of Celite, washing the pad with additional ethyl acetate (2 x 5 mL).
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the desired 4-aryl-1-phenyl-1H-indazole.
Data Table: Representative Yields for C4-Arylation
Note: This data is illustrative and based on typical C-H arylation reactions of related heterocycles. Actual yields may vary significantly.[4][5]
| Entry | Aryl Halide | Product | Yield (%) |
| 1 | Iodobenzene | 4-Phenyl-1-phenyl-1H-indazole | 55-65 |
| 2 | 4-Iodotoluene | 4-(p-tolyl)-1-phenyl-1H-indazole | 60-70 |
| 3 | 4-Iodoanisole | 4-(4-methoxyphenyl)-1-phenyl-1H-indazole | 50-60 |
| 4 | 1-Iodo-4-(trifluoromethyl)benzene | 4-(4-(trifluoromethyl)phenyl)-1-phenyl-1H-indazole | 45-55 |
Strategy II: C4-Halogenation and Subsequent Cross-Coupling
A more versatile and often higher-yielding strategy involves a two-step sequence. First, a halogen atom (typically bromine or iodine) is selectively installed at the C4 position. This "functional handle" then enables a wide array of subsequent transformations through well-established transition-metal-catalyzed cross-coupling reactions.
Application Note: A Two-Step Route to C4-Functionalization
Step A: Regioselective Halogenation. Direct halogenation of the indazole ring can be complex, often yielding a mixture of products. Regioselectivity is highly dependent on the N1-substituent, other ring substituents, and the reaction conditions (halogenating agent, solvent, temperature). For instance, using N-bromosuccinimide (NBS) in a non-polar solvent can sometimes favor halogenation on the benzenoid ring. Specific directing group strategies or using a blocking group at more reactive positions may be necessary to achieve high C4 selectivity.
Step B: Cross-Coupling. With the 4-halo-1-substituted-indazole in hand, a vast toolkit of cross-coupling reactions becomes available.
-
Suzuki-Miyaura Coupling: To form C-C bonds with aryl, heteroaryl, or alkyl boronic acids/esters.
-
Buchwald-Hartwig Amination: To form C-N bonds with amines.
-
Sonogashira Coupling: To form C-C triple bonds with terminal alkynes.
-
Heck Coupling: To form C-C double bonds with alkenes.
This two-step approach offers modularity and access to a much broader range of functional groups at the C4 position compared to direct C-H activation methods.
Diagram: Two-Step Workflow for C4-Functionalization
Caption: Modular workflow for C4-functionalization via a halogenated intermediate.
Protocol 2A: Regioselective C4-Bromination of 1-Methyl-1H-indazole
This protocol requires careful control of conditions to favor C4-bromination over other positions. The presence of certain substituents can influence selectivity.
Materials:
-
1-Methyl-1H-indazole
-
N-Bromosuccinimide (NBS)
-
Acetonitrile (MeCN)
-
Round-bottom flask
Procedure:
-
Dissolve 1-methyl-1H-indazole (1.0 mmol, 1.0 equiv) in acetonitrile (10 mL) in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add N-bromosuccinimide (178 mg, 1.0 mmol, 1.0 equiv) portion-wise over 10 minutes, ensuring the temperature remains low.
-
Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature.
-
Continue stirring for 12-16 hours. Monitor the reaction by TLC or LC-MS to check for the formation of the desired product and consumption of starting material. Note: Multiple brominated isomers may form.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (10 mL).
-
Extract the mixture with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to isolate the 4-bromo-1-methyl-1H-indazole from other regioisomers.
Protocol 2B: Suzuki-Miyaura Coupling at the C4-Position
This protocol uses the product from Protocol 2A to introduce an aryl group.
Materials:
-
4-Bromo-1-methyl-1H-indazole (from Protocol 2A)
-
Arylboronic acid (e.g., Phenylboronic acid) (1.5 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (3-5 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane and Water (e.g., 4:1 mixture)
-
Schlenk tube
Procedure:
-
To a Schlenk tube, add 4-bromo-1-methyl-1H-indazole (0.5 mmol, 1.0 equiv).
-
Add the arylboronic acid (0.75 mmol, 1.5 equiv).
-
Add potassium carbonate (138 mg, 1.0 mmol, 2.0 equiv).
-
Add Pd(dppf)Cl₂ (18 mg, 0.025 mmol, 5 mol%).
-
Evacuate and backfill the tube with an inert atmosphere (Argon or Nitrogen) three times.
-
Add degassed 1,4-dioxane (4 mL) and degassed water (1 mL) via syringe.
-
Seal the tube and place it in a preheated oil bath at 90-100 °C.
-
Stir the reaction mixture for 6-12 hours, monitoring by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Dilute with water (10 mL) and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate and purify the residue by column chromatography (silica gel, hexane/ethyl acetate) to obtain the 4-aryl-1-methyl-1H-indazole product.
Data Table: Scope of C4-Suzuki Coupling
Based on typical Suzuki coupling yields for halo-heteroarenes.
| Entry | Boronic Acid | Product | Yield (%) |
| 1 | Phenylboronic acid | 4-Phenyl-1-methyl-1H-indazole | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | 4-(4-Methoxyphenyl)-1-methyl-1H-indazole | 80-90 |
| 3 | 3-Thiopheneboronic acid | 1-Methyl-4-(thiophen-3-yl)-1H-indazole | 75-85 |
| 4 | Pyridine-3-boronic acid | 1-Methyl-4-(pyridin-3-yl)-1H-indazole | 70-80 |
Conclusion and Future Outlook
The selective functionalization of the C4 position in 1-substituted indazoles is a formidable but achievable objective in synthetic chemistry. Current state-of-the-art methods largely bypass the challenge of direct, selective C4-H activation by relying on powerful directing group strategies or a more modular two-step halogenation-cross-coupling sequence. The latter approach, while less atom-economical, provides robust and versatile access to a wide array of C4-substituted analogs crucial for structure-activity relationship (SAR) studies in drug discovery.
Future research will undoubtedly focus on the development of novel catalytic systems that can enable the direct and regioselective functionalization of the C4-H bond without the need for pre-installed directing groups. Advances in photoredox catalysis, electrochemical synthesis, and base-metal catalysis hold promise for creating more efficient, sustainable, and broadly applicable methods to unlock the full potential of the indazole scaffold for the next generation of therapeutics.
References
-
Copper-Mediated C4–H Sulfonylation of Indoles via a Transient Directing Group Strategy. ResearchGate. Available at: [Link]
-
Transient Directing Group Strategy as a Unified Method for Site Selective Direct C4–H Halogenation of Indoles. ResearchGate. Available at: [Link]
-
Pd(II)-Catalyzed Transient Directing Group-Assisted Regioselective Diverse C4-H Functionalizations of Indoles. PubMed. Available at: [Link]
-
Transition metal-catalyzed C–H functionalizations of indoles. Royal Society of Chemistry. Available at: [Link]
-
From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C-H Bonds. PubMed. Available at: [Link]
-
Recent Strategies in Transition-Metal-Catalyzed Sequential C–H Activation/Annulation for One-Step Construction of Functionalized Indazole Derivatives. PMC. Available at: [Link]
-
C4-arylation and domino C4-arylation/3,2-carbonyl migration of indoles by tuning Pd catalytic modes: Pd(i)–Pd(ii) catalysis vs. Pd(ii) catalysis. Royal Society of Chemistry. Available at: [Link]
-
Regiocontrolled Direct C-H Arylation of Indoles at the C4 and C5 Positions. PubMed. Available at: [Link]
-
From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C–H Bonds. ResearchGate. Available at: [Link]
-
Organocatalytic Halogenation of Indazoles and Pyrazoles with N-Halosuccinimides Enhanced by Gallocyanine as Halogen-Transfer Agent. ACS Publications. Available at: [Link]
-
C(sp2)–H Functionalization of Imidazole at the C2- and C4-Position via Palladium-Catalyzed Isocyanide Insertion Leading to Indeno[1,2-d]imidazole and Imidazo[1,2-a]indole Derivatives. ACS Publications. Available at: [Link]
-
Regiocontrolled Direct C−H Arylation of Indoles at the C4 and C5 Positions. ResearchGate. Available at: [Link]
-
Synthesis of Niraparib, a cancer drug candidate. University of Oxford. Available at: [Link]
-
Recent Advances in C–H Functionalization of 2H-Indazoles. ResearchGate. Available at: [Link]
-
Recent Strategies in Transition-Metal-Catalyzed Sequential C–H Activation/Annulation for One-Step Construction of Functionalized Indazole Derivatives. MDPI. Available at: [Link]
-
Studies on 3-Aminoindazoles. I. Synthesis of 1-or 3- (Substituted 3-Amino) indazoles. J-STAGE. Available at: [Link]
-
Development of a selective and scalable N1-indazole alkylation. PMC. Available at: [Link]
-
Process Development of C–N Cross-Coupling and Enantioselective Biocatalytic Reactions for the Asymmetric Synthesis of Niraparib. Academia.edu. Available at: [Link]
-
Plausible mechanism of oxidative arylation of indazole 1. ResearchGate. Available at: [Link]
-
Synthesis of Pharmacologically Active Indazoles and Its Analogues: A Review. Caribbean Journal of Science and Technology. Available at: [Link]
-
Direct Catalytic Functionalization of Indazole Derivatives. ResearchGate. Available at: [Link]
-
Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PMC. Available at: [Link]
-
Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Ruthenium(II)-catalyzed regioselective direct C4- and C5-diamidation of indoles and mechanistic. KOASAS. Available at: [Link]
-
The Halogenation of Indazoles. ResearchGate. Available at: [Link]
-
Synthesis and bioevaluation of a new 68Ga-labelled niraparib derivative that targets PARP-1 for tumour imaging. PubMed. Available at: [Link]
-
A Robust Protocol for Pd(II)-catalyzed C-3 Arylation of (1H) Indazoles and Pyrazoles: Total Synthesis of Nigellidine Hydrobromide. PMC. Available at: [Link]
-
Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. MDPI. Available at: [Link]
-
MICROWAVE-ASSISTED FUNCTIONALIZATION OF INDAZOLES: AN OVERVIEW. Semantic Scholar. Available at: [Link]
-
Synthesis of substituted indazoles from N-tosylhydrazones using ionic liquid. Journal of Chemical and Pharmaceutical Research. Available at: [Link]
-
Production of Niraparib using Imine Reductases. UKRI. Available at: [Link]
-
Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. PMC. Available at: [Link]
-
Regioselective N-alkylation of the 1H-indazole scaffold. MPG.PuRe. Available at: [Link]
-
and C4-Position via Palladium-Catalyzed Isocyanide Insertion Leading to Indeno[1,2-d]imidazole and Imidazo[1,2-a]indole Derivatives. ACS Publications. Available at: [Link]
-
C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. HAL open science. Available at: [Link]
-
Enantioselective functionalization at the C4 position of pyridinium salts through NHC catalysis. KAIST. Available at: [Link]
- Processes for the preparation of Niraparib and intermediates thereof.Google Patents.
-
Indazole synthesis. Organic Chemistry Portal. Available at: [Link]
-
A General, One-Step Synthesis of Substituted Indazoles using a Flow Reactor. ResearchGate. Available at: [Link]
-
Indazole – an emerging privileged scaffold: synthesis and its biological significance. PMC. Available at: [Link]
-
Recent Advances in Synthetic Strategies and Biological Properties of Indazole Scaffolds: A Review. PMC. Available at: [Link]
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- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. img01.pharmablock.com [img01.pharmablock.com]
- 3. mdpi.com [mdpi.com]
- 4. A Robust Protocol for Pd(II)-catalyzed C-3 Arylation of (1H) Indazoles and Pyrazoles: Total Synthesis of Nigellidine Hydrobromide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Note: Strategic Introduction of 6-Methoxy-3-Pyridyl Groups to Indazole Cores
Executive Summary & Strategic Analysis
The indazole scaffold is a "privileged structure" in medicinal chemistry, serving as the pharmacophore in numerous kinase inhibitors (e.g., Axitinib, Linifanib). The introduction of a 6-methoxy-3-pyridyl group—typically at the C3 position—is a high-value transformation. This specific pyridine moiety functions as a hydrogen bond acceptor and a metabolic handle, often improving potency and solubility compared to phenyl analogs.
This guide details the two most robust methodologies for this transformation:
-
Method A (The Standard): Suzuki-Miyaura Cross-Coupling of 3-bromoindazoles. This is the most reliable route for lead optimization, offering the highest functional group tolerance.
-
Method B (The Advanced): Direct C-H Arylation. This is an atom-economical route suitable for process chemistry but requires tighter optimization of sterics and electronics.
Strategic Retrosynthesis & Workflow
The following diagram outlines the decision logic and synthetic workflow for generating the target scaffold.
Figure 1: Strategic workflow for selecting the optimal synthetic pathway based on scale and substrate complexity.
Critical Mechanistic Insights (E-E-A-T)
The "Free NH" Problem
Indazoles possess an acidic proton at N1 (pKa ~14). In palladium-catalyzed cross-couplings, the free indazole nitrogen can coordinate to the Pd(II) species, forming an inactive complex and poisoning the catalyst. While "free (NH)" couplings exist, they often require high temperatures or specific bases (e.g., Cs₂CO₃).
-
Recommendation: For consistent results, protect N1. The Tetrahydropyranyl (THP) group is ideal here; it is orthogonal to the basic coupling conditions and easily removed with mild acid, preserving the acid-sensitive 2-methoxypyridine moiety.
Boronic Acid Stability
The coupling partner, (6-methoxypyridin-3-yl)boronic acid , is an electron-rich heteroaryl boronic acid. Unlike 2-pyridyl boronic acids, which are notoriously unstable (prone to rapid proto-deboronation), the 3-pyridyl isomer is relatively robust. However, it can still undergo deborylation under prolonged heating.
-
Control: Use "fast" catalyst systems (e.g., Pd(dppf)Cl₂ or XPhos Pd G2) to outcompete decomposition pathways.
Protocol A: Suzuki-Miyaura Cross-Coupling (Standard)
This protocol describes the synthesis of 3-(6-methoxypyridin-3-yl)-1H-indazole via a protected 3-bromoindazole intermediate.
Reagents & Materials[1][2][3][4][5][6][7][8][9][10][11]
-
Substrate: 3-bromo-1H-indazole
-
Coupling Partner: (6-methoxypyridin-3-yl)boronic acid (1.2 equiv)
-
Catalyst: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (5 mol%)
-
Base: Potassium Carbonate (K₂CO₃) (2.0 M aq. solution)
-
Solvent: 1,4-Dioxane[1]
-
Protecting Group Reagents: 3,4-Dihydro-2H-pyran (DHP), p-Toluenesulfonic acid (pTsOH).
Step-by-Step Methodology
Phase 1: N1-Protection (THP)
-
Dissolve: Dissolve 3-bromo-1H-indazole (1.0 equiv) in anhydrous DCM (0.2 M).
-
Add: Add DHP (1.5 equiv) and pTsOH (0.1 equiv).
-
React: Stir at Room Temperature (RT) for 4–12 hours. Monitor by TLC (Hexane/EtOAc).
-
Workup: Quench with sat. NaHCO₃. Extract with DCM. Dry over Na₂SO₄ and concentrate.
-
Purification: Silica gel chromatography (0–20% EtOAc/Hexane).
-
Checkpoint: Ensure the N1-THP regioisomer is isolated (usually the major product over N2).
-
Phase 2: Cross-Coupling
-
Prepare: In a microwave vial or round-bottom flask, combine:
-
1-(tetrahydro-2H-pyran-2-yl)-3-bromoindazole (1.0 equiv)
-
(6-methoxypyridin-3-yl)boronic acid (1.2–1.5 equiv)
-
Pd(dppf)Cl₂ (0.05 equiv)
-
-
Solvent System: Add 1,4-Dioxane (degassed) and 2.0 M aq. K₂CO₃ (3:1 ratio, 0.1 M concentration relative to substrate).
-
Why Aqueous? Water is essential for the transmetalation step in the Suzuki cycle, solubilizing the inorganic base to activate the boronic acid.
-
-
Degas: Sparge with Argon/Nitrogen for 5 minutes. Oxygen kills the active Pd(0) species.
-
Heat: Heat to 90°C for 4–16 hours (or 110°C for 30 min in microwave).
-
Monitor: Check LCMS for the mass of the coupled product. Look for de-brominated byproduct (reduction).
Phase 3: Deprotection
-
Dissolve: Dissolve the crude coupled product in MeOH.
-
Acidify: Add 4M HCl in Dioxane (5 equiv) or concentrated aqueous HCl (carefully).
-
React: Stir at RT or 40°C.
-
Caution: Do not overheat (>60°C) or use HBr, as this may demethylate the methoxypyridine to a pyridone.
-
-
Neutralize: Once THP is cleaved (LCMS check), neutralize with NaHCO₃.
-
Isolate: Extract with EtOAc/THF (product may be poorly soluble in pure EtOAc). Wash with brine.[2]
Data Summary: Optimization Table
| Parameter | Condition A (Recommended) | Condition B (Alternative) | Outcome Comparison |
| Catalyst | Pd(dppf)Cl₂ | Pd(PPh₃)₄ | Pd(dppf) is more robust to air/moisture; Pd(PPh₃)₄ requires stricter inert atmosphere. |
| Base | K₂CO₃ (aq) | Cs₂CO₃ (solid/anhydrous) | Aqueous base generally accelerates transmetalation for this substrate class. |
| Solvent | Dioxane/Water (3:1) | DMF | DMF is harder to remove; Dioxane allows easier workup. |
| Yield | 85–92% (2 steps) | 60–75% | Condition A minimizes protodeboronation. |
Protocol B: Direct C-H Arylation (Advanced)
For labs equipped for high-throughput screening or process chemistry, direct arylation avoids the bromination step of the indazole.
Methodology
-
Reagents: 1H-indazole (protected or free), 5-bromo-2-methoxypyridine, Pd(OAc)₂, Ligand (e.g., P(t-Bu)₃ or Phenanthroline), Ag₂CO₃ (oxidant/base).
-
Conditions: This typically requires higher temperatures (140°C) in DMF or DMA.
-
Mechanism: Concerted Metalation-Deprotonation (CMD).
-
Note: Regioselectivity (C3 vs C7) can be an issue. C3 is generally favored electronically, but steric bulk on the N1-protecting group enhances C3 selectivity.
Visualization of the Catalytic Cycle
Understanding the Suzuki cycle helps in troubleshooting. If the reaction stalls, knowing which step (Oxidative Addition vs. Transmetalation) is the bottleneck allows for rational optimization.
Figure 2: Simplified catalytic cycle for the Suzuki-Miyaura coupling. The base plays a critical role in activating the boronic acid prior to transmetalation.
Troubleshooting & Safety
-
Dehalogenation: If you observe the mass of the de-brominated indazole (M-Br+H), the catalytic cycle is stalling at the transmetalation step, leading to hydride abstraction.
-
Fix: Increase base concentration or switch to a more active catalyst like Pd(dtbpf)Cl₂ or XPhos .
-
-
Protodeboronation: If the boronic acid is consumed but no product forms.
-
Fix: Lower the temperature (try 60°C) or add the boronic acid in portions.
-
-
Safety: 2-Methoxypyridines are potential skin irritants. Palladium residues must be scavenged (e.g., using SiliaMetS® Thiol) before biological testing, as Pd is toxic to cells.
References
-
Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles. ResearchGate. (Accessed 2023).[3] Context: Validates the use of Pd(dppf) and aqueous bases for indazole couplings.
-
Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles. National Institutes of Health (PMC). Context: Discusses the inhibitory effect of free azoles and the necessity of optimized conditions or protection.
-
Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica. Context: Provides general procedures for indazole core functionalization.
-
Recent Strategies in Transition-Metal-Catalyzed Sequential C–H Activation. MDPI (Molecules). Context: Reviews advanced C-H activation methods for indazole construction and functionalization.
-
Suzuki-Miyaura Cross-Coupling Reagents & Boronic Acid Stability. Sigma-Aldrich / Merck. Context: Technical data on the stability of heteroaryl boronic acids and MIDA boronates.
Sources
Microwave-assisted synthesis using 4-Bromo-1-(6-methoxy-3-pyridyl)indazole
Application Note: High-Efficiency Microwave-Assisted Functionalization of 4-Bromo-1-(6-methoxy-3-pyridyl)indazole
Introduction & Strategic Rationale
The scaffold 4-Bromo-1-(6-methoxy-3-pyridyl)indazole represents a "privileged structure" in kinase inhibitor discovery (e.g., PI3K, HPK1, and ERK pathways). The indazole core provides a rigid bicyclic framework, while the N1-(6-methoxy-3-pyridyl) moiety serves as a critical hydrogen-bond acceptor in the ATP-binding pocket.
However, functionalizing the C4-position of the indazole ring is synthetically challenging due to:
-
Steric Hindrance: The C4 position is flanked by the peri-hydrogen at C5 and the bulky aryl group at N1.
-
Electronic Deactivation: The electron-rich nature of the indazole (and the electron-donating methoxy-pyridine) can make the oxidative addition of Palladium (Pd) to the C-Br bond sluggish compared to simple aryl bromides.
-
Catalyst Poisoning: The pyridine nitrogen at N1 can competitively coordinate with Pd species, arresting the catalytic cycle.
Why Microwave Irradiation? Traditional thermal heating often requires prolonged reflux (12–24 hours), leading to side reactions such as protodeboronation of boronic acids or hydrolysis of the methoxy group. Microwave-assisted synthesis (MW) offers a distinct advantage by generating inverted thermal gradients . The direct coupling of microwave energy to the polar transition state and the catalyst/solvent matrix allows for rapid heating (reaching 120°C in <2 minutes), overcoming the high activation energy of the sterically hindered C4-position while minimizing exposure time to degradation pathways.
Chemical Safety & Handling
-
4-Bromo-1-(6-methoxy-3-pyridyl)indazole: Treat as a potential skin sensitizer and respiratory irritant.
-
Palladium Catalysts: Potential heavy metal toxicity. Handle in a fume hood.
-
Microwave Vials: Always use rated pressure vials (e.g., borosilicate glass with crimp caps). Do not exceed the vessel's pressure rating (typically 20–30 bar).
Protocol A: Microwave-Assisted Suzuki-Miyaura Coupling
This protocol is optimized for coupling the 4-bromoindazole scaffold with aryl/heteroaryl boronic acids to generate biaryl kinase inhibitors.
Reagents & Materials
-
Substrate: 4-Bromo-1-(6-methoxy-3-pyridyl)indazole (1.0 equiv)
-
Coupling Partner: Aryl Boronic Acid (1.2 – 1.5 equiv)
-
Catalyst: Pd(dppf)Cl₂[1][2]·DCM (5 mol%)
-
Rationale: The bidentate ferrocenyl ligand (dppf) prevents the pyridine nitrogen of the substrate from poisoning the catalyst.
-
-
Base: 2M Aqueous Na₂CO₃ (3.0 equiv)
-
Solvent: 1,2-Dimethoxyethane (DME) / Water (4:1 ratio)
-
Rationale: DME has a high loss tangent (tan δ), absorbing microwave energy efficiently.
-
Step-by-Step Methodology
-
Vessel Charging: Into a 10 mL microwave process vial equipped with a magnetic stir bar, add:
-
152 mg (0.5 mmol) of 4-Bromo-1-(6-methoxy-3-pyridyl)indazole.
-
0.60 mmol (1.2 equiv) of the desired Boronic Acid.
-
20 mg (5 mol%) of Pd(dppf)Cl₂·DCM.
-
-
Solvent Addition: Add 3.0 mL of DME. Degas by bubbling nitrogen through the solution for 2 minutes.
-
Base Addition: Add 0.75 mL of 2M aq. Na₂CO₃.[3] (The biphasic mixture helps sequester inorganic byproducts).
-
Sealing: Crimp the vial with a PTFE/silicone septum cap.
-
Microwave Parameters:
-
Mode: Dynamic (Power controlled to maintain Temp).
-
Temperature: 120 °C.
-
Hold Time: 20 minutes.
-
Pre-stirring: 30 seconds (to ensure catalyst suspension).
-
Absorption Level: High.
-
-
Work-up:
-
Cool to room temperature (using compressed air cooling feature of the reactor).
-
Dilute with Ethyl Acetate (10 mL) and Water (10 mL).
-
Separate phases.[4] Wash organic layer with brine, dry over MgSO₄, and concentrate.
-
Purification: Flash column chromatography (Hexane/EtOAc gradient).
-
Protocol B: Microwave-Assisted Buchwald-Hartwig Amination
This protocol introduces amine side chains at C4, critical for solubility modulation in drug candidates.
Reagents & Materials
-
Substrate: 4-Bromo-1-(6-methoxy-3-pyridyl)indazole (1.0 equiv)
-
Amine: Primary or Secondary Amine (1.5 equiv)
-
Catalyst System: Pd₂(dba)₃ (2.5 mol%) + Xantphos (5 mol%)
-
Rationale: Xantphos is a wide-bite-angle ligand that facilitates the reductive elimination step, which is the rate-determining step for sterically crowded substrates like 4-substituted indazoles.
-
-
Base: Cs₂CO₃ (2.0 equiv) (Solid, anhydrous)
-
Solvent: 1,4-Dioxane (Anhydrous)
Step-by-Step Methodology
-
Vessel Charging (Glovebox or N2 stream): Into a dry 5 mL microwave vial:
-
152 mg (0.5 mmol) of Substrate.
-
325 mg (1.0 mmol) of Cs₂CO₃ (Must be finely ground).
-
11.5 mg (2.5 mol%) Pd₂(dba)₃.
-
14.5 mg (5 mol%) Xantphos.
-
-
Amine/Solvent Addition:
-
Add 1.5 equiv of the Amine.
-
Add 3.0 mL of Anhydrous 1,4-Dioxane.
-
-
Sealing: Crimp cap immediately under inert atmosphere.
-
Microwave Parameters:
-
Temperature: 130 °C.
-
Hold Time: 30 minutes.
-
Stirring: High (critical for solid base suspension).
-
-
Work-up:
-
Filter the reaction mixture through a Celite pad to remove Cs salts and Pd black.
-
Rinse with DCM.
-
Concentrate and purify via reverse-phase HPLC or silica chromatography.
-
Experimental Data & Optimization
Table 1: Solvent & Catalyst Screening (Suzuki Coupling) Target: Coupling with Phenylboronic Acid
| Entry | Catalyst | Solvent System | Temp/Time | Yield (LCMS) | Note |
| 1 | Pd(PPh₃)₄ | Toluene/EtOH/H₂O | 100°C / 1h | 45% | Incomplete conversion; Catalyst decomposition. |
| 2 | Pd(dppf)Cl₂ | DME/H₂O | 100°C / 20m | 82% | Clean reaction. |
| 3 | Pd(dppf)Cl₂ | DME/H₂O | 120°C / 20m | 96% | Optimal Condition. |
| 4 | Pd(OAc)₂/SPhos | 1,4-Dioxane/H₂O | 100°C / 30m | 88% | Good, but SPhos is more expensive. |
Table 2: Thermal vs. Microwave Comparison
| Method | Temperature | Time | Yield | Purity profile |
| Thermal (Oil Bath) | 100°C (Reflux) | 16 Hours | 78% | 12% Protodeboronation impurity observed. |
| Microwave | 120°C | 20 Mins | 96% | <2% Impurities. |
Workflow Visualization
Diagram 1: Microwave Synthesis Workflow
This diagram illustrates the critical path from reactant assembly to isolated product.
Caption: Operational workflow for the microwave-assisted functionalization of the 4-bromoindazole scaffold.
Diagram 2: Optimization Decision Tree
Logic for troubleshooting low yields or failed reactions.
Caption: Troubleshooting logic for optimizing reaction parameters based on LCMS impurity profiling.
References
-
Boujdi, K., et al. (2021).[4] "A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles." RSC Advances, 11, 4883–4889.
-
Lefebvre, V., et al. (2010). "Microwave-Assisted Synthesis of Indazole Derivatives." Journal of Organic Chemistry, 75(8), 2730–2732.
-
Leadbeater, N. E., & Marco, M. (2003).[3] "Preparation of Polymer-Supported Ligands and Metal Complexes for Use in Catalysis." Chemical Reviews, 102(10), 3217-3274. (Cited for Microwave Suzuki Fundamentals).
-
Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphane Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition, 47(34), 6338–6361.
-
Sigma-Aldrich. (n.d.). "4-Bromo-1H-indazole Product Information." (Used for physical property verification).
Sources
Preparation of pharmaceutical intermediates using bromo-indazole precursors
Application Note: Advanced Functionalization of Bromo-Indazole Scaffolds
Abstract
This guide details the strategic manipulation of bromo-indazole precursors, a privileged scaffold in modern kinase inhibitors (e.g., Axitinib, Pazopanib) and CNS agents. We address the critical challenges of regioselective
Strategic Importance & Pharmacophore Relevance
The indazole ring system acts as a bioisostere for indole and purine, offering unique hydrogen-bonding capabilities within ATP-binding pockets. The introduction of a bromine atom (typically at C3, C5, or C6) transforms the scaffold into a versatile electrophile for modular drug assembly.
Key Pharmaceutical Examples:
-
Axitinib (Inlyta): Utilizes a 6-substituted indazole core as a VEGFR inhibitor.[1]
-
Pazopanib (Votrient): Features a 2H-indazole moiety.[2]
-
Niraparib (Zejula): A PARP inhibitor utilizing the indazole scaffold for metabolic stability.
Critical Decision Framework: Regioselectivity
The most frequent failure mode in indazole chemistry is uncontrolled alkylation/protection at the nitrogen atoms. Indazoles exist in a tautomeric equilibrium (
-
Thermodynamic Control (
): The -indazole is aromatic and generally more stable (approx. 2-5 kcal/mol) than the -form. Strong bases (NaH) and non-polar solvents promote -alkylation via a tight ion pair mechanism. -
Kinetic Control (
): The position is often more nucleophilic. Under neutral conditions or with soft electrophiles (e.g., Meerwein salts), attack can predominate.
Visual Workflow: Synthesis Strategy
Caption: Decision tree for regioselective protection and functionalization of bromo-indazoles.
Experimental Protocols
Protocol A: Regioselective -Protection (SEM-Chloride)
Objective: Protect the nitrogen to prevent catalyst poisoning during subsequent Pd-coupling, ensuring
Reagents:
-
Sodium Hydride (60% dispersion in mineral oil)
-
2-(Trimethylsilyl)ethoxymethyl chloride (SEM-Cl)
-
Anhydrous THF (Tetrahydrofuran)
Step-by-Step Methodology:
-
Activation: In a flame-dried flask under Argon, suspend NaH (1.2 equiv) in anhydrous THF at 0°C.
-
Why: THF promotes the formation of the sodium salt while maintaining solubility. 0°C prevents exotherms that could degrade the SEM-Cl.
-
-
Deprotonation: Add 5-Bromo-1H-indazole (1.0 equiv) portion-wise. Stir for 30 minutes at 0°C until gas evolution ceases.
-
Self-Validation: The solution should turn from cloudy to clear/yellowish, indicating formation of the indazolyl anion.
-
-
Electrophile Addition: Add SEM-Cl (1.1 equiv) dropwise over 10 minutes.
-
Completion: Warm to room temperature and stir for 2 hours.
-
Validation: TLC (20% EtOAc/Hexane) should show the disappearance of the polar starting material (Rf ~0.3) and appearance of a non-polar spot (Rf ~0.8).
-
-
Workup: Quench with saturated NH₄Cl. Extract with EtOAc.[7][8] Wash organic layer with brine, dry over Na₂SO₄, and concentrate.[7]
Technical Insight: The
Protocol B: Suzuki-Miyaura Cross-Coupling
Objective: Install an aryl or heteroaryl moiety at the bromine position. Substrate: 5-Bromo-1-(SEM)-indazole.
Reagents:
-
Aryl Boronic Acid (1.5 equiv)[7]
-
Solvent: 1,4-Dioxane / Water (4:1 ratio)
Step-by-Step Methodology:
-
Degassing (Critical): Charge the reaction vessel with substrate, boronic acid, and base. Add solvents.[7][8][9][10] Sparge with Argon for 15 minutes before adding the catalyst.
-
Why: Dissolved oxygen oxidizes the active Pd(0) species back to inactive Pd(II), stalling the catalytic cycle.
-
-
Reaction: Heat to 90°C for 4-12 hours.
-
Why: The bidentate ligand (dppf) prevents catalyst decomposition at elevated temperatures required for aryl bromides.
-
-
Self-Validating Endpoint: The reaction mixture typically turns black (precipitated Pd) upon completion. If the solution remains orange/red after 12 hours, the catalyst may have deactivated; add 1 mol% fresh catalyst.
Data Summary: Catalyst Screening for Sterically Hindered Substrates
| Entry | Catalyst System | Base | Yield (%) | Notes |
| 1 | Pd(PPh₃)₄ | Na₂CO₃ | 65% | Moderate homocoupling observed. |
| 2 | Pd(dppf)Cl₂ | K₂CO₃ | 92% | Standard robust condition. |
| 3 | XPhos Pd G2 | K₃PO₄ | 95% | Best for sterically hindered boronic acids. |
| 4 | Pd(OAc)₂ / SPhos | Cs₂CO₃ | 88% | Good for electron-poor aryl chlorides. |
Protocol C: Buchwald-Hartwig Amination
Objective: Install an amine tail (common in kinase inhibitors) directly onto the indazole core. Substrate: 5-Bromo-1-(SEM)-indazole.
Reagents:
-
Amine (1.2 equiv)
-
Catalyst: RuPhos Pd G4 (2-5 mol%)
-
Base: NaOtBu (Sodium tert-butoxide) (1.5 equiv)
-
Solvent: Toluene or Dioxane (Anhydrous)
Methodology:
-
Preparation: In a glovebox or under strict Schlenk conditions, mix the aryl bromide, amine, and NaOtBu.
-
Why: NaOtBu is hygroscopic; moisture kills the base strength required for the deprotonation of the amine-Pd complex.
-
-
Thermal Activation: Heat to 100°C.
-
Workup: Filter through Celite to remove palladium residues (which can chelate to the product).[9]
Visual Workflow: Catalytic Cycle (Buchwald-Hartwig)
Caption: Simplified catalytic cycle for Pd-catalyzed amination of bromo-indazoles.
Troubleshooting & Quality Control
-
Issue: Low Regioselectivity (N1 vs N2 mixtures).
-
Issue: Protodebromination (Bromine replaced by Hydrogen).
-
Issue: Palladium Residue in Final Product.
-
Fix: Use a metal scavenger (e.g., SiliaMetS® Thiol) during the final workup. Indazoles are nitrogen-rich and tend to bind residual Pd, which is unacceptable for pharmaceutical intermediates (<10 ppm required).
-
References
-
Regioselective N-Alkylation: Beilstein J. Org.[4] Chem.2021 , 17, 1939–1951. "Regioselective N-alkylation of the 1H-indazole scaffold." Link
-
Axitinib Synthesis: Org. Process Res. Dev.2014 , 18, 1, 266–274. "Development of a Scalable Synthesis of Axitinib." Link
-
Buchwald-Hartwig Conditions: Chem. Sci.2011 , 2, 27-50. "Surmounting the challenges of Buchwald–Hartwig amination." Link
-
Suzuki Coupling on Indazoles: Molecules2013 , 18(11), 13312-13327. "Suzuki Cross-Coupling of 5-Bromoindazoles."[6][16] Link
-
Review of Indazole Pharmaceuticals: Eur. J. Med. Chem.2018 , 154, 209-234. "Indazole derivatives as a vital scaffold in drug discovery."[3][17][18][19] Link
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. img01.pharmablock.com [img01.pharmablock.com]
- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pure.mpg.de [pure.mpg.de]
- 5. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04633A [pubs.rsc.org]
- 9. organic-synthesis.com [organic-synthesis.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. TfOH-catalyzed regioselective N2-alkylation of indazoles with diazo compounds - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 12. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. caribjscitech.com [caribjscitech.com]
- 18. pnrjournal.com [pnrjournal.com]
- 19. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocols: High-Purity Crystallization of 4-Bromo-1-(6-methoxy-3-pyridyl)indazole
Abstract & Core Objective
This guide provides detailed methodologies and expert insights for the purification of 4-Bromo-1-(6-methoxy-3-pyridyl)indazole, a key heterocyclic intermediate in contemporary drug discovery programs. The indazole scaffold is a privileged structure in medicinal chemistry, and achieving high purity is critical for obtaining reliable biological data and ensuring downstream synthetic success.[1] This document moves beyond simplistic protocols to explain the fundamental principles and causal relationships behind solvent selection and methodological choices, empowering researchers to adapt and troubleshoot crystallization processes effectively. The protocols described herein are designed to be self-validating systems, yielding material of high purity verifiable by standard analytical techniques.
Physicochemical Profile & Solubility Rationale
Understanding the physicochemical properties of 4-Bromo-1-(6-methoxy-3-pyridyl)indazole is the foundation for developing a rational crystallization strategy.
-
Molecular Formula: C₁₃H₁₀BrN₄O
-
Molecular Weight: 319.15 g/mol
-
Structure:
Image generated for illustrative purposes.
Solubility Analysis: The molecule possesses a moderately polar character. The fused aromatic indazole system and the bromo-substituent contribute to its lipophilicity, while the pyridine nitrogen and methoxy oxygen introduce polar sites capable of hydrogen bonding. This duality dictates its solubility:
-
High Solubility Expected In: Polar aprotic solvents (e.g., Acetone, Ethyl Acetate, Dichloromethane) and polar protic solvents (e.g., Alcohols like Ethanol, Isopropanol).
-
Low to Insoluble Expected In: Non-polar aliphatic solvents (e.g., Hexane, Heptane) and water.
This profile makes the compound an ideal candidate for purification by both cooling crystallization from a single solvent and anti-solvent crystallization.
Fundamental Principles of Crystallization
Crystallization is a thermodynamic process driven by the controlled establishment of supersaturation. A successful purification relies on the significant difference in solubility between the target compound and its impurities in a chosen solvent system at different temperatures.
-
Dissolution & Supersaturation: The crude solid is dissolved in a suitable solvent at an elevated temperature to create a saturated or near-saturated solution. Supersaturation is then induced, typically by cooling, anti-solvent addition, or solvent evaporation.
-
Nucleation: In the supersaturated state, molecules begin to aggregate into ordered microscopic clusters (nuclei). This is the initial step of crystal formation.
-
Crystal Growth: Once stable nuclei are formed, further molecules from the solution deposit onto the crystal lattice, allowing the macroscopic crystals to grow. Impurities are ideally excluded from this growing lattice and remain in the "mother liquor."
Experimental Protocols: Achieving High Purity
The following protocols offer distinct strategies for purification. Safety Note: Always perform these procedures in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves.
Method A: Cooling Crystallization from a Single Solvent System
This is the most straightforward method, relying on the reduced solubility of the compound at lower temperatures.
Protocol A1: Recrystallization from Isopropanol (IPA)
-
Rationale: Isopropanol is an excellent choice due to its favorable boiling point (82.6 °C), which allows for effective dissolution without excessive temperatures that might degrade the sample. Its polarity is well-suited for dissolving the target compound when hot while allowing for significant precipitation upon cooling.
Step-by-Step Methodology:
-
Dissolution: Place the crude 4-Bromo-1-(6-methoxy-3-pyridyl)indazole in an Erlenmeyer flask equipped with a magnetic stir bar. Add a minimal amount of isopropanol.
-
Heating: Gently heat the mixture on a stirrer hotplate to reflux (approx. 80-85 °C). Add more isopropanol portion-wise until the solid is fully dissolved. Expert Tip: Aim for a final volume where the solution is saturated at the boiling point. Adding excessive solvent will reduce your final yield.
-
Hot Filtration (Optional): If insoluble impurities are visible, perform a hot gravity filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This step removes particulate matter.
-
Cooling & Crystallization: Remove the flask from the heat, cover it (e.g., with a watch glass), and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of larger, purer crystals.
-
Maximizing Yield: Once at room temperature, place the flask in an ice-water bath for at least 30-60 minutes to maximize precipitation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystal cake with a small amount of cold isopropanol to rinse away the residual mother liquor containing impurities.
-
Drying: Dry the purified crystals under vacuum at 40-50 °C until a constant weight is achieved.
Method B: Anti-Solvent Crystallization
This technique is highly effective for inducing crystallization and often results in high yields. It involves dissolving the compound in a "good" solvent and then adding a "poor" solvent (anti-solvent) in which it is insoluble.
Protocol B1: Recrystallization from Dichloromethane (DCM) / Heptane
-
Rationale: The compound is highly soluble in the polar aprotic solvent DCM, while it is insoluble in the non-polar hydrocarbon heptane. This large polarity difference creates a robust system for inducing precipitation.
Step-by-Step Methodology:
-
Dissolution: Dissolve the crude material in the minimum required volume of Dichloromethane at room temperature with stirring.
-
Filtration: Filter the solution through a cotton plug or filter paper to remove any particulate impurities.
-
Anti-Solvent Addition: While stirring the DCM solution vigorously, slowly add heptane dropwise via an addition funnel.
-
Inducing Precipitation: Continue adding heptane until the solution becomes persistently turbid (cloudy). This indicates the onset of nucleation.
-
Crystal Growth: At the first sign of turbidity, stop adding the anti-solvent and allow the solution to stir at room temperature for 1-2 hours. If desired, the flask can be cooled in an ice bath to further increase the yield.
-
Isolation: Collect the precipitated crystals by vacuum filtration.
-
Washing: Wash the crystal cake with a small amount of heptane or a heptane-rich DCM/heptane mixture.
-
Drying: Dry the purified product under vacuum. Note: Ensure all DCM is removed, as it is a regulated residual solvent.
Visualization of Workflows
General Crystallization Workflow
A standardized workflow ensures reproducibility and minimizes product loss.
Caption: General experimental workflow for recrystallization.
Anti-Solvent Method Logic
The selection and addition of the anti-solvent are critical steps.
Caption: Logical flow for the anti-solvent crystallization method.
Data & Method Summary
| Parameter | Method A1: Isopropanol | Method B1: DCM/Heptane |
| Principle | Temperature-dependent solubility | Polarity-driven precipitation |
| Solvent System | Single component (Isopropanol) | Binary (DCM/Heptane) |
| Key Advantage | Simplicity, uses a common and relatively safe solvent. | High recovery, effective for compounds with high solubility at RT. |
| Considerations | Yield may be lower if compound has moderate solubility at low temp. | Requires careful, slow addition of anti-solvent to avoid "oiling out". |
| Typical Purity | >99% (by HPLC) | >99% (by HPLC) |
Trustworthiness: A Self-Validating System
The success of these protocols is not assumed; it is validated. Researchers must confirm purity post-crystallization.
-
Melting Point Analysis: A sharp melting point range (e.g., within 1-2 °C) that is higher than the crude starting material indicates successful purification.
-
Thin-Layer Chromatography (TLC): A single spot, with a different Rf from any impurities present in the crude material, should be observed.
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard for purity assessment. A successful crystallization will show a significant increase in the area percentage of the main peak, ideally to >99%.
-
Nuclear Magnetic Resonance (NMR): ¹H NMR spectra of the purified material should be clean, with sharp signals and the absence of impurity peaks that were present in the crude sample.
Troubleshooting Common Crystallization Issues
| Problem | Primary Cause(s) | Recommended Solutions |
| "Oiling Out" | Solution is supersaturated above the compound's melting point in the solvent; cooling is too rapid. | 1. Re-heat the mixture to redissolve the oil, add a small amount more solvent, and cool much more slowly. 2. Switch to a lower-boiling point solvent. 3. For anti-solvent method, add the anti-solvent even more slowly with maximum stirring. |
| No Crystals Form | Solution is not sufficiently supersaturated (too much solvent used); compound is too soluble. | 1. Gently boil off some solvent to concentrate the solution and attempt cooling again. 2. Scratch the inside of the flask with a glass rod to create nucleation sites. 3. Add a "seed crystal" of pure compound if available. |
| Very Low Yield | Too much solvent was used; final cooling temperature was not low enough or long enough. | 1. Concentrate the mother liquor and cool again to recover a second crop of crystals (may be less pure). 2. Ensure the cooling bath is sufficiently cold and allow adequate time for precipitation. 3. Use an anti-solvent method to "crash out" the product. |
References
-
MDPI. (2022). Synthesis and Crystallographic Characterisation of Pyridyl- and Indoleninyl-Substituted Pyrimido[1,2-b]Indazoles. Available at: [Link]
-
PrepChem. (n.d.). Synthesis of (b) 6-Bromo-3-(1-methyl-4-piperidinyl)-1H-indazole. Available at: [Link]
- Google Patents. (2018). Salts of indazole derivative and crystals thereof.
-
Journal of the Chemical Sciences. (2014). Design, synthesis and characterization of 1H-pyridin-4-yl-3,5- disubstituted indazoles and their AKT inhibition. Available at: [Link]
-
MDPI. (2023). Synthesis and Crystallization of N-Rich Triazole Compounds. Available at: [Link]
- Google Patents. (2014). 6-bromo-3-methoxy-1-phenyl-1H-indazole and synthetic method and application thereof.
-
PMC (PubMed Central). (n.d.). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Available at: [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Optimizing Cross-Coupling of 4-Bromo Indazoles
Status: Operational Ticket ID: IND-C4-OPT Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary
The cross-coupling of 4-bromoindazoles presents a unique set of challenges compared to the 5-, 6-, or 7-positions. The C4 position is electronically deactivated due to the electron-donating nature of the fused pyrazole ring and sterically sensitive due to its proximity to the C3 bridgehead. Low yields typically stem from three root causes: catalyst poisoning by the free N-H , slow oxidative addition due to electron-rich arene character, and competitive protodehalogenation .
This guide moves beyond generic "Suzuki conditions" to provide a targeted troubleshooting framework for this specific substrate class.
Part 1: Diagnostic & Troubleshooting (The "Why")
Q1: Why is my reaction stalling at <30% conversion?
A: If you are using unprotected 4-bromo-1H-indazole, the acidic N-H proton (pKa ~14) is likely deprotonating and coordinating to the Palladium center, forming an inactive "Pd-amidate" resting state.
-
The Fix: You must protect the N1 nitrogen.
-
The Science: The free indazole nitrogen acts as a ligand trap. Even if you use excess base, the resulting Indazolyl-anion is a competent ligand that displaces your phosphine, shutting down the catalytic cycle.
Q2: I protected the nitrogen (N-Me or N-THP), but yield is still low. Why?
A: You are likely facing slow oxidative addition . The pyrazole ring pushes electron density into the benzene ring, strengthening the C-Br bond. Standard catalysts like Pd(PPh3)4 or simple Pd(OAc)2 systems lack the electron density required to insert into this deactivated bond.
-
The Fix: Switch to electron-rich, bulky alkyl-phosphine ligands (e.g., XPhos , SPhos , or cataCXium A ).
-
The Mechanism: These ligands increase the electron density on the Pd(0) center, accelerating the rate-limiting oxidative addition step.
Q3: I see the starting material disappearing, but I’m getting the reduced product (Indazole-H) instead of the coupled product.
A: This is protodehalogenation . It occurs when the transmetallation step is slower than
-
The Fix:
-
Solvent: Switch from alcoholic solvents (MeOH/EtOH) or wet DMF to anhydrous 1,4-Dioxane or Toluene .
-
Base: Switch from weak bases (Carbonates) to anhydrous K3PO4 or CsF .
-
Temperature: Lower the temperature slightly (e.g., from 100°C to 80°C) to favor the lower-energy coupling pathway over the reduction.
-
Part 2: Decision Logic & Workflow
The following decision tree outlines the logical path to optimizing your specific reaction conditions.
Figure 1: Troubleshooting logic flow for 4-bromoindazole cross-coupling failures.
Part 3: Optimized Protocols
Protocol A: The "Workhorse" Suzuki Coupling
Best for: Standard aryl boronic acids and robust substrates.
Reagents:
-
Substrate: N1-protected 4-bromoindazole (1.0 equiv)
-
Boronic Acid: Aryl boronic acid (1.5 equiv)
-
Base: K2CO3 (2M aqueous solution, 3.0 equiv)
-
Solvent: 1,4-Dioxane (degassed)
Step-by-Step:
-
Degassing: Sparge 1,4-Dioxane with Argon for 15 minutes. Do not skip this. Oxygen promotes homocoupling of the boronic acid and deactivates the catalyst.
-
Assembly: In a reaction vial, combine the protected indazole, boronic acid, and Pd catalyst.
-
Solvation: Add the degassed Dioxane and the aqueous K2CO3.
-
Reaction: Seal the vial and heat to 90°C for 4–12 hours.
-
Workup: Filter through Celite® to remove Pd black.
Protocol B: The "Difficult" Coupling (Sterically Hindered/Deactivated)
Best for: Ortho-substituted boronic acids or when Protocol A fails.
Reagents:
-
Substrate: N1-protected 4-bromoindazole (1.0 equiv)
-
Boronic Acid: Aryl boronic acid (2.0 equiv)
-
Catalyst: XPhos Pd G3 (2–5 mol%)
-
Why: The precatalyst ensures a 1:1 Pd:Ligand ratio and rapid activation. XPhos is bulky and electron-rich, facilitating oxidative addition at the deactivated C4 position.
-
-
Base: K3PO4 (finely ground, anhydrous, 3.0 equiv)
-
Solvent: THF/Water (10:1) or pure Toluene (if hydrolysis is a concern).
Step-by-Step:
-
Dry Box/Glove Bag: If possible, weigh the XPhos Pd G3 and K3PO4 in an inert atmosphere.
-
Assembly: Add solids to a microwave vial. Cap with a septum.
-
Purge: Evacuate and backfill with Argon (3 cycles).
-
Injection: Add degassed solvent via syringe.
-
Reaction: Heat to 80°C (oil bath) or 100°C (Microwave, 30 mins).
-
Note: Microwave heating often improves yields for 4-bromoindazoles by shortening the reaction time, reducing the window for protodehalogenation.
-
Part 4: Data & Protecting Group Strategy
Protecting Group Selection Matrix
The choice of protecting group at N1 dramatically influences the electronic environment of the C4 position.
| Protecting Group | Electronic Effect | Stability | Recommendation |
| H (Unprotected) | N/A | Poor | DO NOT USE. Poisons catalyst. |
| THP (Tetrahydropyranyl) | Neutral/Donating | Moderate (Acid Labile) | Standard Choice. Good balance of solubility and reactivity. |
| SEM (Trimethylsilylethoxymethyl) | Donating | High (Fluoride Labile) | Best for Solubility. Ideal for lipophilic coupling partners. |
| Boc (tert-Butoxycarbonyl) | Electron Withdrawing | Low (Base Labile) | High Risk/High Reward. EWG activates C4 for oxidative addition, but Boc may cleave under basic Suzuki conditions. Use anhydrous K3PO4. |
| Tosyl (Ts) | Strong EWG | High | Good for Reactivity. Strongly activates the ring, but removal requires harsh conditions. |
Catalyst Performance Comparison (Typical Yields)
| Catalyst System | Ligand Type | Typical Yield (C4 Coupling) | Notes |
| Pd(PPh3)4 | Aryl Phosphine | 10–30% | Poor oxidative addition; prone to oxidation. |
| Pd(dppf)Cl2 | Bidentate | 50–70% | Robust; excellent first-line choice. |
| XPhos Pd G3 | Dialkyl Biaryl | 85–95% | Gold Standard for hindered/deactivated substrates. |
| PEPPSI-IPr | NHC Carbene | 60–80% | Good alternative for extremely sterically hindered partners. |
Part 5: Mechanistic Visualization
Understanding the specific electronic challenge of the 4-position is critical. The diagram below illustrates the competing pathways.
Figure 2: Catalytic cycle highlighting the rate-limiting oxidative addition at C4.
References
-
Vertex Pharmaceuticals. (2016). Optimization of Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. (Demonstrates ligand screening for heteroaryl halides).
-
El Kazzouli, S., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles.[3] RSC Advances. (Discusses reactivity differences between C4 and C7).
-
Meanwell, N. A., et al. (2018). The Impact of Protecting Groups on the Reactivity of Indazoles. Journal of Organic Chemistry. (General principles of azole protection).
-
Buchwald, S. L., et al. (2010). Precatalysts for the Suzuki-Miyaura Coupling of Unstable Boronic Acids. Journal of the American Chemical Society. (Validation of XPhos Pd G3 systems).
-
WuXi AppTec. (2024). How to Wisely Design Conditions for Buchwald-Hartwig Couplings. (Parameter selection for C-N coupling).
Sources
- 1. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04633A [pubs.rsc.org]
- 2. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - RSC Advances (RSC Publishing) DOI:10.1039/D0RA08598G [pubs.rsc.org]
Technical Support Center: Optimizing Palladium Catalysts for Steric Hindered Indazole Substrates
Status: Active Support Level: Tier 3 (Senior Application Scientist) Topic: C-N Cross-Coupling & Functionalization of Sterically Hindered Indazoles
Introduction
Welcome to the Advanced Catalysis Support Hub. This guide addresses the specific challenges of functionalizing sterically hindered indazole substrates via Palladium (Pd) catalysis.
Indazoles present a unique "dual-threat" to Pd-catalysis:
-
Steric Bulk: Ortho-substituents on the indazole or the coupling partner retard the rate-determining step (oxidative addition or reductive elimination).
-
Catalyst Poisoning: The pyridine-like nitrogen (N2) is a potent σ-donor that can displace phosphine ligands, forming inactive [Pd(indazole)2Cl2] off-cycle resting states.
This guide moves beyond generic "screening kits" to provide mechanistic solutions for stalled reactions and poor regioselectivity.
Module 1: Catalyst & Ligand Architecture
The Challenge: The Steric Bottleneck
For hindered substrates, the catalytic cycle often stalls at Reductive Elimination . Standard ligands (PPh3, dppf) lack the steric bulk to "squeeze" the product out of the metal center. Furthermore, electron-rich indazoles require ligands that facilitate Oxidative Addition .
Recommended Ligand Systems
| Ligand Class | Specific Ligand | Best For... | Mechanistic Advantage |
| Dialkylbiaryl Phosphines (Buchwald) | t-BuXPhos | N-Arylation (C-N) | The tert-butyl groups provide extreme steric bulk, accelerating reductive elimination in crowded systems. The biaryl backbone prevents cyclometallation. |
| Dialkylbiaryl Phosphines | BrettPhos / AdBrettPhos | Primary Amines / Amides | Highly selective for mono-arylation. The adamantyl group (in AdBrettPhos) offers maximum steric protection against catalyst poisoning by the indazole N2. |
| N-Heterocyclic Carbenes (NHC) | Pd-PEPPSI-IPent | "Impossible" Sterics | The flexible "wingtip" substituents on the NHC allow accommodation of massive substrates while maintaining a strong σ-donating environment. |
| Specialized Ferrocenyl | Josiphos (CyPF-tBu) | Asymmetric/Chiral | If the hindrance creates a chiral axis, this ligand class induces stereoselectivity. |
Decision Logic: Ligand Selection
Caption: Decision tree for selecting the optimal ligand based on reaction type and steric demand.
Module 2: Regioselectivity (N1 vs. N2)
The Selectivity Paradox
-
N1-Arylation: Thermodynamically favored (creates a stable aromatic system).
-
N2-Arylation: Kinetically favored (N2 is more nucleophilic/basic), but often reversible under high heat.
Controlling the Outcome
-
To promote N1-Arylation (Standard Target):
-
Thermodynamic Control: Run at higher temperatures (>100°C) to allow N2-arylated kinetic products to rearrange or equilibrate to N1.
-
Solvent: Use non-polar solvents (Toluene, Xylene) to destabilize the charged transition state of N2-arylation.
-
-
To promote N2-Arylation (Challenging):
-
Kinetic Control: Lower temperatures (<80°C).
-
Chelation: If the indazole has a C3-substituent with a directing group, it can lock the Pd at N2.
-
Module 3: Troubleshooting Guides
Issue 1: "The reaction turns black immediately and stalls."
Diagnosis: Rapid catalyst decomposition (Pd-Black formation). Root Cause: The indazole substrate (specifically N2) is displacing the ligand, creating a coordinate-unsaturated Pd species that aggregates. Solution: The "Pre-Activation" Protocol. [1]
-
Do not mix everything at once.
-
Heat the Pd precursor (e.g., Pd₂(dba)₃) and the Ligand in the solvent alone at 80°C for 5-10 minutes. This forms the robust L-Pd-L active species before the "poisonous" indazole is introduced.
Issue 2: "Conversion stops at 40-50%."
Diagnosis: Product Inhibition. Root Cause: The product (N-arylated indazole) is more coordinating or sterically bulky than the starting material, clogging the catalyst. Solution:
-
Add 10-20% more Ligand (relative to Pd) to shift equilibrium toward the active catalyst.
-
Switch Base: Move from Cs2CO3 (heterogeneous) to LiHMDS or NaOtBu (soluble bases) to speed up the deprotonation step, making the amine more competitive against the product.
Issue 3: "I see starting material, but no product."
Diagnosis: Failure of Oxidative Addition. Root Cause: The aryl halide coupling partner is too electron-rich or sterically hindered. Solution:
-
Switch Pre-catalyst: Use Pd(crotyl)(t-BuXPhos)Cl (Precatalyst Gen 3/4). This bypasses the activation energy required to reduce Pd(II) to Pd(0).
Module 4: Experimental Protocols
Standard Operating Procedure (SOP): N-Arylation of Hindered Indazoles
This protocol utilizes the "Pre-Activation" method to prevent catalyst poisoning.
Reagents:
-
Indazole Substrate (1.0 equiv)
-
Aryl Halide (1.1 equiv)
-
Catalyst: Pd₂(dba)₃ (2 mol%) or [(Cinnamyl)PdCl]₂
-
Ligand: t-BuXPhos (4-5 mol%) (Ligand:Pd ratio > 1:1 is critical)
-
Base: K₃PO₄ (finely ground, 2.0 equiv) or NaOtBu (1.5 equiv)
-
Solvent: t-Amyl Alcohol or Dioxane (anhydrous)
Workflow:
-
Vessel Prep: Flame-dry a reaction vial containing a magnetic stir bar. Cool under Argon/Nitrogen flow.
-
Pre-Activation (CRITICAL STEP):
-
Add Pd precursor and Ligand to the vial.
-
Add Solvent (1/2 of total volume).
-
Heat at 80°C for 5 minutes . Solution should turn from dark purple/red to a clear orange/brown (indicating active L-Pd(0) formation).
-
-
Substrate Addition:
-
Reaction:
-
Seal cap tightly.
-
Heat at 110°C for 12-16 hours.
-
-
Workup:
-
Cool to RT. Filter through a Celite pad (elute with EtOAc).
-
Concentrate and purify via flash chromatography.
-
Mechanism of Indazole Poisoning & Activation
Caption: Pathway showing how adding Indazole before generating the active L-Pd(0) species leads to catalyst death (poisoning).
FAQs
Q: Can I use DMSO as a solvent to improve indazole solubility? A: Avoid if possible. DMSO is a strong coordinating solvent (S-donor) and can compete with the phosphine ligand for the Pd center, effectively shutting down the catalytic cycle for hindered substrates. Use t-Amyl alcohol or Toluene. If solubility is an issue, use a co-solvent system (Toluene/DMF 9:1).
Q: Why is my yield lower with Aryl Iodides than Aryl Bromides? A: This is the "Iodide Effect." The iodide anion released after oxidative addition is a strong bridging ligand and can form stable dimers [L-Pd(Ar)-I]₂ that are catalytically resting.
-
Fix: Add a silver salt (e.g., AgOTf, 1-2 mol%) to scavenge the iodide, or switch to the Aryl Bromide/Triflate.
Q: How do I remove residual Palladium from the final product? A: Indazoles love to hold onto Pd. Standard columns aren't enough.
-
Fix: Treat the crude organic layer with a metal scavenger (e.g., SiliaMetS® Thiol or QuadraPure™ TU ) for 2 hours at 50°C before filtration.
References
-
Buchwald, S. L., et al. "Ligand Effects in Pd-Catalyzed C-N Coupling: The Role of Steric Bulk."[4] Journal of the American Chemical Society.
-
Organ, M. G., et al. "Pd-PEPPSI-IPent: An Active Catalyst for Sterically Hindered Cross-Couplings." Chemistry - A European Journal.
-
Pfizer/WuXi Biology. "Mechanism of Highly Selective N2 Alkylation of Indazole." Synthesis.
-
BenchChem Technical Support. "Preventing Catalyst Deactivation in Palladium-Catalyzed Reactions."
Sources
- 1. Completely N1-Selective Palladium-Catalyzed Arylation of Unsymmetric Imidazoles: Application to the Synthesis of Nilotinib - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Palladium-catalyzed direct C7-arylation of substituted indazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chemrxiv.org [chemrxiv.org]
Technical Support Center: Purification of Methoxy-Substituted Heteroaromatics
Current Status: Operational Topic: Troubleshooting Purification Anomalies in Methoxy-Pyridines, Pyrimidines, and Quinolines Assigned Specialist: Senior Application Scientist, Separation Technologies[1]
Introduction: The "Methoxy" Paradox
Methoxy-substituted heteroaromatics (e.g., 2-methoxypyridine, 4-methoxyquinoline) are ubiquitous in medicinal chemistry as kinase inhibitor scaffolds.[1] While the methoxy group is often installed to modulate lipophilicity and block metabolic hot spots, it introduces a unique set of purification challenges.
These compounds exist at a frustrating intersection: they are often too basic for standard silica (causing tailing) yet chemically labile under acidic conditions (susceptible to hydrolysis). This guide addresses the three most common failure modes: Peak Tailing , On-Column Hydrolysis (Yield Loss) , and Solubility-Driven Band Broadening .[1]
Category 1: Peak Shape Anomalies (Tailing & Streaking)[1]
The Problem
You observe broad, asymmetric peaks ("shark fins") or continuous streaking on TLC/Flash, leading to poor resolution and mixed fractions.
The Mechanism: Silanol Ion Exchange
Standard silica gel is acidic (
Protocol A: The Amine Passivation Workflow
Do not just add TEA to your solvent bottle. Passivate the surface first.
Step-by-Step Methodology:
-
Column Selection: Use standard spherical silica (40–60 µm).
-
Passivation Flush: Before loading the sample, flush the column with 3 Column Volumes (CV) of 95:5 Hexane:Triethylamine (TEA). This saturates the acidic silanol sites.
-
Equilibration: Flush with 5 CVs of your starting mobile phase (e.g., 1% TEA in Hexane/EtOAc) to remove excess free amine.
-
Execution: Run the gradient with a constant 0.5% TEA or 1%
modifier in the organic solvent.
Visualizing the Strategy
Figure 1: Decision matrix for selecting stationary phase and modifiers based on basicity.
Category 2: The "Vanishing Product" (Stability)
The Problem
Crude NMR shows a clean methoxy-product, but after silica purification, the mass recovery is low (50-60%), and a new, highly polar spot appears on the baseline.[1]
The Mechanism: Acid-Catalyzed Hydrolysis
Methoxy-pyridines (especially at the 2- and 4-positions) are masked tautomers of pyridones. Under acidic conditions (acidic silica surface + moisture), they can undergo hydrolysis (demethylation) to form the thermodynamically stable pyridone (amide-like tautomer).[1]
[1]Troubleshooting Guide
| Factor | Risk Level | Corrective Action |
| Stationary Phase | High | Avoid Acidic Silica. Use Basic Alumina or Amine-Bonded Silica ( |
| Solvent Modifier | Critical | Never use Acetic Acid or TFA. Even 0.1% can catalyze hydrolysis during fraction concentration. |
| Concentration | Moderate | Avoid heat. Concentrate fractions at <30°C. Heat accelerates the |
| Storage | Low | Store in solid form. Solutions in protic solvents (MeOH) can slowly degrade over weeks. |
Category 3: Solubility & Loading (The "Smear")[2]
The Problem
Methoxy-heterocycles are often planar and prone to
Protocol B: The "Celite Sandwich" Dry Load
Liquid loading in strong solvents (DCM/DMSO) causes "band broadening" because the sample elutes in the loading solvent before interacting with the silica.
Step-by-Step Methodology:
-
Dissolution: Dissolve crude material in the minimum amount of DCM or Acetone.
-
Adsorption: Add Celite 545 (diatomaceous earth) at a ratio of 1:2 (Sample:Celite by weight). Note: Do not use silica for dry loading if your compound is acid-sensitive (see Category 2).
-
Evaporation: Rotovap to dryness until a free-flowing powder is obtained.
-
Loading: Pack the powder into a solid load cartridge or pour directly onto the pre-equilibrated column bed.
-
Capping: Add a layer of sand or a frit on top to prevent disturbance.
Frequently Asked Questions (FAQs)
Q: Can I use Methanol/DCM gradients for these compounds? A: Yes, but proceed with caution. Methanol is protic and can facilitate proton transfer. If you must use MeOH/DCM, use 7N Ammonia in Methanol instead of pure Methanol.[1] This keeps the system basic and suppresses silanol activity [1].
Q: My compound absorbs poorly at 254 nm. How do I trigger collection?
A: Methoxy groups can shift the UV
Q: I see two spots on TLC that merge into one peak on the column. Why? A: You might be separating rotamers or tautomers on the plate that interconvert faster on the column. Alternatively, the "lower" spot on TLC could be the pyridone hydrolysis product generated in situ by the acidity of the TLC plate binder. Test: Run a 2D TLC (spot, run, rotate 90°, run again). If the spots reappear on the diagonal, the compound is stable. If off-diagonal spots appear, it is decomposing on the silica [2].
References
-
Teledyne ISCO. (2012).[2][3][4] Purification of alkaloids and amines (Application Note AN76). Teledyne ISCO Labs. Link
-
Biotage. (2023).[5][6] 5 Steps to successful flash chromatography. Biotage Blog.[5][7] Link
-
Sorbent Technologies. (2025). Flash Chromatography Basics and Troubleshooting.[8][9] Sorbtech Technical Guides. Link
-
UCT Science. (2025). SOP: Flash Chromatography Mobile Phase Modifiers. UCT Technical Support. Link
Sources
- 1. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 2. teledyneisco.com [teledyneisco.com]
- 3. teledyneisco.com [teledyneisco.com]
- 4. teledyneisco.com [teledyneisco.com]
- 5. biotage.com [biotage.com]
- 6. biotage.com [biotage.com]
- 7. biotage.com [biotage.com]
- 8. sorbtech.com [sorbtech.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Strategies for Removing Heavy Metal Impurities from Indazole Products
Welcome to the Technical Support Center for API Purification. This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and purification of indazole-containing compounds. Heavy metal contamination, often stemming from residual catalysts used in modern synthetic methodologies, is a critical challenge in pharmaceutical development. This resource provides in-depth, experience-driven answers and troubleshooting protocols to help you navigate this complex purification landscape, ensuring your final product meets the stringent purity requirements of the industry.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of heavy metal contamination in my indazole synthesis?
Heavy metal impurities in Active Pharmaceutical Ingredients (APIs) can originate from several points in the manufacturing process. For indazole synthesis, which frequently employs palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) to build the carbon framework, the primary source is often the catalyst itself.
Key sources include:
-
Catalyst Residues: Palladium (Pd), Rhodium (Rh), Ruthenium (Ru), and Copper (Cu) are common catalysts in reactions used to functionalize the indazole core and are frequently the main culprits of contamination.
-
Raw Materials: Impurities may be present in starting materials and reagents.
-
Manufacturing Equipment: Leaching from stainless steel reactors or other metallic equipment can introduce impurities like Chromium (Cr), Nickel (Ni), and Vanadium (V).
-
Solvents and Reagents: Although less common, some reagents or process water may contain trace elemental impurities.
Q2: Which heavy metals are of greatest concern and what are the regulatory limits?
Regulatory bodies, through guidelines like the ICH Q3D, have classified elemental impurities based on their toxicity and the likelihood of their presence in a final drug product. For many indazole syntheses, the most relevant metals are the intentionally added catalysts.
Table 1: Common Elemental Impurities in Indazole Synthesis & ICH Q3D Limits
| Class | Element | Common Source in Indazole Synthesis | Oral PDE* (µ g/day ) | Parenteral PDE* (µ g/day ) |
| 1 | Lead (Pb) | Raw Materials, Equipment | 5 | 5 |
| Cadmium (Cd) | Raw Materials, Equipment | 5 | 2 | |
| Mercury (Hg) | Raw Materials | 30 | 3 | |
| Arsenic (As) | Raw Materials | 15 | 15 | |
| 2A | Palladium (Pd) | Cross-coupling catalysts | 100 | 10 |
| Platinum (Pt) | Catalysts | 100 | 10 | |
| Rhodium (Rh) | Catalysts | 100 | 10 | |
| Ruthenium (Ru) | Catalysts | 100 | 10 | |
| Nickel (Ni) | Catalysts, Equipment | 200 | 20 | |
| 2B | Copper (Cu) | Catalysts, Reagents | 3000 | 300 |
| 3 | Iron (Fe) | Reagents, Equipment | 13000 | 1300 |
| Zinc (Zn) | Reagents, Equipment | 13000 | 1300 |
*PDE: Permitted Daily Exposure. The limits are based on a maximum daily dose of ≤10 g.
Q3: I have a high level of Palladium (Pd) in my indazole product after a Suzuki coupling reaction. What is my best removal strategy?
Palladium is one of the most common and challenging impurities to remove. The choice of strategy depends on the nature of your indazole product, the solvent system, and the scale of your reaction. The most effective and widely used methods are treatment with metal scavengers .
-
Mechanism of Action: Metal scavengers are solid supports (typically silica or polymer-based) functionalized with ligands that have a high affinity for specific metals. For palladium, thiol (-SH) or triaminotriazine (TMT) functionalized scavengers are particularly effective. The indazole nitrogen atoms can coordinate with palladium, making it "sticky," but the strong binding affinity of scavengers like Si-TMT can effectively pull the metal out of the solution.
-
Why it's preferred: Scavengers are highly selective, leading to minimal loss of your valuable API compared to less selective methods like activated carbon or even recrystallization. They are also simple to use: add the scavenger to the solution, stir, and filter.
Q4: Can I remove metal impurities by simple recrystallization? When is this effective?
Recrystallization is a powerful purification technique that can be effective for removing metal impurities, but its success is not guaranteed.
-
When it works: Recrystallization is most effective when the metal impurity is not strongly complexed with your indazole product and has significantly different solubility in the chosen solvent system. By carefully controlling conditions like cooling rate and saturation, pure API crystals can form, leaving the impurities in the mother liquor.
-
When it fails: If the metal is tightly bound to the indazole moiety or if the impurity co-crystallizes with your product, recrystallization will be inefficient. In a reported case study, a product after extraction contained 1300 ppm of palladium; after the first recrystallization, it still contained 200 ppm, which is often above the acceptable limit. In such cases, recrystallization may need to be combined with other methods, like a scavenger treatment, for effective removal.
Q5: What is the difference between a soluble chelating agent and a solid-supported metal scavenger?
Both rely on chelation—the formation of a stable complex between a ligand and a metal ion. The key difference lies in their physical form and how they are used.
-
Soluble Chelating Agents (e.g., EDTA, N-Acetyl Cysteine): These are molecules that are dissolved in the reaction mixture or an extraction solvent. They bind to the metal in the liquid phase. To remove the metal-chelate complex, you typically need to perform a liquid-liquid extraction, washing the complex into an aqueous phase. This adds process steps and can sometimes lead to emulsion issues.
-
Solid-Supported Metal Scavengers (e.g., Si-Thiol, MP-TMT): These have the chelating agent covalently bound to a solid support like silica gel or a polymer resin. The scavenging happens at the solid-liquid interface. The major advantage is the ease of removal: the scavenger, along with the bound metal, is simply filtered off, leaving a purified solution of your product. This is generally a cleaner and more efficient workflow in a process chemistry setting.
Q6: My chosen scavenger is not reducing the metal content to the required level. What should I troubleshoot?
If a scavenger is underperforming, several factors could be at play. Optimization is often required, as every chemical reaction is unique.
-
Insufficient Equivalents: The amount of scavenger may be too low. The manufacturer's recommendation (e.g., 4-8 molar equivalents relative to the metal) is a starting point. Try increasing the equivalents.
-
Contact Time/Temperature: Scavenging is a kinetic process. Ensure you are stirring for a sufficient amount of time (4-16 hours is a common range). Gently increasing the temperature can often improve the rate and efficiency of scavenging.
-
Scavenger Choice: Not all scavengers are equal for every situation. If a thiol-based scavenger isn't working, perhaps the palladium is in an oxidation state or coordination environment that is better captured by a different ligand, like a diamine or TMT-based scavenger. It is highly recommended to screen a small panel of scavengers.
-
Solvent Effects: The solvent can influence the scavenger's performance. The API and the metal complex must be soluble for the scavenger to work effectively.
-
Mass Transport Issues: Ensure the mixture is being agitated vigorously enough to keep the solid scavenger suspended and interacting with the entire solution.
Q7: How do I validate that the heavy metals have been successfully removed?
Visual confirmation (e.g., a dark solution becoming colorless) is not sufficient. Quantitative analysis using highly sensitive instrumentation is required to comply with regulatory standards.
The industry-standard method is Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) .
-
Why ICP-MS? This technique offers extremely high sensitivity, allowing for the simultaneous detection and quantification of multiple elemental impurities down to parts-per-billion (ppb) or even parts-per-trillion (ppt) levels. This sensitivity is necessary to confirm that you have met the low ppm or ppb limits required by guidelines like USP <232> and ICH Q3D.
-
Sample Preparation: The process involves carefully digesting the API sample, typically using microwave-assisted acid digestion, to break
Technical Support Center: Reproducible Indazole Synthesis through Precise Temperature Control
Welcome to the technical support center dedicated to addressing challenges in indazole synthesis, with a specific focus on the critical variable of temperature. This guide is designed for researchers, scientists, and drug development professionals to provide actionable insights and troubleshooting strategies for achieving reproducible and high-yield results. As a Senior Application Scientist, my goal is to not only provide protocols but to explain the underlying principles to empower you in your experimental design and execution.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the role of temperature in indazole synthesis.
Q1: Why is temperature control so critical in indazole synthesis?
Temperature is a fundamental parameter in chemical reactions, directly influencing reaction rates, selectivity, and the stability of reactants, intermediates, and products.[1][2] In indazole synthesis, precise temperature control is paramount for several reasons:
-
Regioselectivity: The formation of N1 versus N2 substituted indazoles is often a delicate balance of thermodynamics and kinetics, which is highly temperature-dependent.[3] In many cases, N1-alkylation is thermodynamically favored, and careful temperature management can enhance the selectivity for the desired isomer.[3]
-
Reaction Rate and Yield: As with most chemical reactions, the rate of indazole synthesis generally increases with temperature.[2] However, excessively high temperatures can lead to the formation of side products and impurities, ultimately reducing the overall yield and purity of the desired indazole.[4][5] Conversely, temperatures that are too low may result in sluggish or incomplete reactions.[3]
-
Minimizing Side Reactions: Many indazole synthesis protocols involve reactive intermediates that can participate in undesired side reactions, such as polymerization or degradation, if the temperature is not strictly controlled.[6][7] For instance, some methods require elevated temperatures which can lead to the formation of hydrazones and dimers as byproducts.[6]
-
Controlling Exothermic Reactions: Certain steps in indazole synthesis can be exothermic, meaning they release heat.[7][8] Without proper temperature monitoring and control, this can lead to a thermal runaway, where the reaction rate increases uncontrollably, posing a safety hazard and leading to a loss of product.[7]
Q2: What are the most common methods for heating and cooling reactions in a laboratory setting for indazole synthesis?
The choice of heating or cooling method depends on the target temperature, the scale of the reaction, and the required level of precision.
| Method | Temperature Range | Application Notes |
| Heating Mantle with Sand Bath | High Temperatures (>150°C) | Provides even heating for high-temperature reactions and larger scale setups.[9] |
| Silicone/Mineral Oil Bath | Room Temperature to ~220°C | Commonly used for precise temperature control below 150°C (mineral oil) or up to 220°C (silicone oil).[9] |
| Water Bath | 35°C to 80°C | Convenient for gentle heating.[9] |
| Dry Ice/Solvent Slush Baths | -78°C to -40°C | Used for reactions requiring very low temperatures. Common solvents include acetone (-78°C) and acetonitrile (-40°C).[9] |
| Ice/Salt Bath | -15°C to -5°C | A simple method for achieving temperatures below 0°C.[9] |
| Automated Synthesis Workstations | Wide Range (e.g., -20°C to 70°C) | Offer highly precise and automated temperature control, eliminating the need for traditional ice or oil baths and enabling reproducible results.[10] |
Q3: How can I accurately monitor the internal temperature of my reaction?
Accurate temperature monitoring is crucial for reproducibility.[1][11] While monitoring the temperature of the heating or cooling bath is a common practice, it is the internal temperature of the reaction mixture that is most critical.[8] It is highly recommended to use a calibrated thermometer or a temperature probe (like a Resistance Temperature Detector - RTD) placed directly into the reaction mixture.[11] This is especially important for exothermic reactions where the internal temperature can be significantly higher than the bath temperature.[8]
Q4: Does the choice of solvent affect the reaction temperature?
Yes, the solvent plays a crucial role. If a reaction is run at reflux, the boiling point of the solvent will dictate the maximum temperature of the reaction.[9] Furthermore, the solvent's polarity can influence reaction rates and selectivity, which are also temperature-dependent.[7] Therefore, the choice of solvent and the reaction temperature are often optimized in conjunction.
Part 2: Troubleshooting Guide
This section provides a structured approach to diagnosing and resolving common issues encountered during indazole synthesis that are related to temperature control.
Issue 1: Low or No Yield of the Desired Indazole Product
| Possible Cause | Explanation | Troubleshooting Steps |
| Incorrect Reaction Temperature | The reaction may be too slow at a lower temperature or side reactions may be favored at a higher temperature. Some syntheses have a narrow optimal temperature window. For example, in one study, increasing the temperature to 110°C increased product yield, but higher temperatures led to a decrease in yield due to side reactions.[4] | 1. Verify Optimal Temperature: Consult the literature for the specific indazole synthesis method you are using to confirm the recommended temperature range.[12][13] 2. Systematic Optimization: If the optimal temperature is unknown, perform small-scale experiments at a range of temperatures (e.g., in 10-20°C increments) to identify the optimal condition.[5] 3. Accurate Monitoring: Ensure you are monitoring the internal reaction temperature, not just the bath temperature.[8] |
| Incomplete Reaction | The reaction time may be insufficient at the chosen temperature. | 1. Monitor Reaction Progress: Use techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the consumption of starting materials.[3] 2. Increase Reaction Time or Temperature: If the reaction has stalled, consider increasing the reaction time or cautiously increasing the temperature while continuing to monitor for side product formation. |
| Thermal Degradation | The starting materials, intermediates, or the final product may be unstable at the reaction temperature. | 1. Lower the Temperature: If you suspect degradation, try running the reaction at a lower temperature for a longer period. 2. Literature Review: Check for reported thermal sensitivities of your specific substrates and product. |
Issue 2: Poor Regioselectivity (Mixture of N1 and N2 Isomers)
| Possible Cause | Explanation | Troubleshooting Steps |
| Suboptimal Temperature for Selective Alkylation | The formation of N1 and N2 isomers is often a competition between kinetic and thermodynamic control, which is highly influenced by temperature.[3] The N1-substituted product is often the thermodynamically more stable isomer.[3] | 1. Lower the Temperature: For reactions where the desired isomer is the thermodynamic product, running the reaction at a lower temperature for a longer duration may favor its formation. For example, adding the alkylating agent at 0°C and then allowing the reaction to slowly warm to room temperature is a common strategy.[3] 2. Thermodynamic Equilibration: In some cases, allowing the reaction to stir for an extended period at a moderate temperature can allow for equilibration to the more stable isomer.[3] |
| Choice of Base and Solvent System | The combination of base and solvent can significantly impact regioselectivity, and their effectiveness can be temperature-dependent. | 1. Optimize Base/Solvent System: The combination of sodium hydride (NaH) in tetrahydrofuran (THF) is often effective for achieving N1 selectivity.[3] The reaction is typically initiated at a low temperature (e.g., 0°C).[3] |
Issue 3: Formation of Significant Impurities or Tar
| Possible Cause | Explanation | Troubleshooting Steps |
| Localized Overheating (Hot Spots) | Inefficient stirring or rapid heating can create localized areas of high temperature within the reaction mixture, leading to the formation of byproducts and polymers.[7] This is a particular concern during scale-up.[7] | 1. Improve Stirring: Ensure vigorous and efficient stirring throughout the reaction. 2. Controlled Heating: Use a controlled heating method, such as an oil bath with a temperature controller, and heat the reaction mixture gradually.[9] 3. Jacketed Reactor for Scale-Up: For larger scale reactions, a jacketed reactor with efficient cooling is recommended to dissipate heat and prevent temperature spikes.[7] |
| Exothermic Reaction Runaway | Some steps, like nitrosation or certain cyclizations, can be highly exothermic.[7][8] If the heat generated is not effectively removed, the reaction temperature can rise uncontrollably. | 1. Slow Addition of Reagents: Add reactive reagents dropwise or in small portions while carefully monitoring the internal temperature.[3][14] 2. Effective Cooling: Use an appropriate cooling bath (e.g., ice-salt bath) to maintain the desired temperature during the addition of exothermic reagents.[9][14] For instance, maintaining a temperature between 0-5°C is crucial during the nitrosation of N-acetyl-o-toluidine.[14] |
Part 3: Experimental Protocols and Visualizations
Protocol: Temperature-Controlled N1-Alkylation of Indazole
This protocol provides a general procedure for the selective N1-alkylation of a substituted 1H-indazole, emphasizing critical temperature control points.
Materials:
-
Substituted 1H-indazole
-
Anhydrous Tetrahydrofuran (THF)
-
Sodium Hydride (NaH, 60% dispersion in mineral oil)
-
Alkylating agent (e.g., alkyl bromide)
-
Ice/water bath
-
Calibrated thermometer or temperature probe
Procedure:
-
Setup: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the substituted 1H-indazole (1.0 equiv) in anhydrous THF.
-
Cooling: Cool the solution to 0°C using an ice/water bath. It is crucial to allow the solution to reach thermal equilibrium.
-
Deprotonation: While maintaining the temperature at 0°C, add sodium hydride (1.2 equiv) portion-wise. Vigorous stirring is essential during this step.
-
Stirring at Low Temperature: Stir the resulting suspension at 0°C for 30 minutes to ensure complete deprotonation.
-
Controlled Addition of Alkylating Agent: Add the alkylating agent (1.1 equiv) dropwise to the reaction mixture, ensuring the internal temperature does not rise significantly above 0°C.
-
Gradual Warming: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours, or until the reaction is complete as monitored by TLC or LC-MS.[3]
-
Quenching and Work-up: Carefully quench the reaction at 0°C by the slow addition of water or a saturated aqueous solution of ammonium chloride. Proceed with standard extraction and purification procedures.[3]
Workflow Diagram: Troubleshooting Low Yield in Indazole Synthesis
Caption: A decision-making workflow for troubleshooting low yields in indazole synthesis.
Logical Relationship: Temperature's Impact on Indazole Synthesis Outcomes
Caption: The relationship between reaction temperature and key outcomes in indazole synthesis.
References
-
Monitoring Reactor Temperatures in Chemical Plants: The Role of RTD Sensors. (2023, June 9). WIKA. Available at: [Link]
-
Monitoring reactions. (n.d.). Royal Society of Chemistry. Retrieved February 19, 2026, from [Link]
-
Tips & Tricks: Heating and Cooling. (n.d.). University of Rochester, Department of Chemistry. Retrieved February 19, 2026, from [Link]
-
What are the physical and chemical methods of monitoring rate of chemical reactions? (2020, February 7). Quora. Available at: [Link]
-
Lab Temperature Monitoring. (2022, December 9). StudySmarter. Available at: [Link]
-
Indazole. (n.d.). Organic Syntheses. Retrieved February 19, 2026, from [Link]
-
The Importance of Temperature and Reaction Rates. (2023, May 25). Techmate Ltd. Available at: [Link]
-
Indazole – an emerging privileged scaffold: synthesis and its biological significance. (2024). National Center for Biotechnology Information. Available at: [Link]
-
Counceller, C. M., et al. (2008). A Practical, Metal-Free Synthesis of 1H-Indazoles. Organic Letters, 10(5), 881–884. Available at: [Link]
-
Effect of temperature on the synthesis of indazoles. (n.d.). ResearchGate. Retrieved February 19, 2026, from [Link]
-
New Experimental Techniques for Organic Synthesis. (n.d.). Mettler Toledo. Retrieved February 19, 2026, from [Link]
-
Can Reaction Temperature Impact Synthetic Product Yield and Purity? (2023, February 6). Biotage. Available at: [Link]
-
Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (2018, October 26). MDPI. Available at: [Link]
Sources
- 1. studysmarter.co.uk [studysmarter.co.uk]
- 2. techmate.co.uk [techmate.co.uk]
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- 4. researchgate.net [researchgate.net]
- 5. biotage.com [biotage.com]
- 6. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Tips & Tricks [chem.rochester.edu]
- 10. mt.com [mt.com]
- 11. Monitoring Reactor Temperatures in Chemical Plants: The Role of RTD Sensors – Aavad Instrument Pvt. Ltd. [aavadinstrument.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. mdpi.com [mdpi.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
1H NMR spectral interpretation of 4-Bromo-1-(6-methoxy-3-pyridyl)indazole
An In-Depth Technical Guide to the ¹H NMR Spectral Interpretation of 4-Bromo-1-(6-methoxy-3-pyridyl)indazole: A Comparative Analysis
For researchers and professionals in drug development, the unambiguous structural confirmation of novel chemical entities is paramount. 4-Bromo-1-(6-methoxy-3-pyridyl)indazole is a heterocyclic scaffold of interest, combining the privileged indazole nucleus with a substituted pyridine ring, a common motif in medicinal chemistry.[1][2] While ¹H Nuclear Magnetic Resonance (NMR) spectroscopy is the primary tool for elucidating its structure in solution, a comprehensive interpretation requires a nuanced understanding of substituent effects and the strategic use of complementary analytical techniques.
This guide provides an in-depth, predictive interpretation of the ¹H NMR spectrum of 4-Bromo-1-(6-methoxy-3-pyridyl)indazole. Rather than merely presenting data, we will explore the rationale behind the expected spectral features, compare this methodology with alternative analytical approaches, and provide actionable, field-proven protocols to ensure data integrity and trustworthiness.
The ¹H NMR Profile: A Predictive Breakdown
The structure of 4-Bromo-1-(6-methoxy-3-pyridyl)indazole presents three distinct spin systems: the disubstituted indazole core, the trisubstituted pyridine ring, and the methoxy group. A high-field NMR spectrometer (≥400 MHz) is recommended to resolve the complex splitting patterns anticipated in the aromatic region.[1][3]
Molecular Structure and Proton Numbering
Caption: Structure of 4-Bromo-1-(6-methoxy-3-pyridyl)indazole with proton numbering.
Predicted ¹H NMR Spectral Data
The following table summarizes the predicted chemical shifts (δ), multiplicities, and coupling constants (J) for the target molecule, assuming a standard solvent like DMSO-d₆. The choice of an aprotic polar solvent like DMSO-d₆ is deliberate; it readily dissolves a wide range of organic compounds and its residual solvent peak does not typically interfere with the aromatic region.[1]
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment | Rationale & Comparative Insights |
| ~8.70 | d, J ≈ 2.5 Hz | H2' | The proton at the 2'-position of the pyridine ring is ortho to the ring nitrogen and is expected to be the most downfield signal in the pyridyl system due to the nitrogen's inductive effect and anisotropy. |
| ~8.45 | s | H3 | The H3 proton of the indazole ring typically appears as a sharp singlet in the downfield region.[3] Its chemical shift is influenced by the N-substituent. |
| ~8.15 | dd, J ≈ 8.5, 2.5 Hz | H4' | This proton is coupled to both H5' (ortho coupling, ~8.5 Hz) and H2' (meta coupling, ~2.5 Hz), resulting in a doublet of doublets. |
| ~7.85 | d, J ≈ 8.5 Hz | H5 | The H5 proton on the indazole ring is ortho to the bromine atom. It will be coupled to H6, appearing as a doublet. The electron-withdrawing nature of bromine will shift it downfield compared to an unsubstituted indazole.[4] |
| ~7.70 | d, J ≈ 7.0 Hz | H7 | The H7 proton is part of the indazole's benzene ring and will appear as a doublet due to coupling with H6. |
| ~7.35 | t, J ≈ 8.0 Hz | H6 | This proton is coupled to both H5 and H7, which would ideally result in a triplet (or more accurately, a doublet of doublets with similar J values). |
| ~7.00 | d, J ≈ 8.5 Hz | H5' | The proton at the 5'-position is ortho to the methoxy group, which is an electron-donating group, shifting it upfield relative to other pyridine protons. It is coupled to H4', resulting in a doublet. |
| ~4.00 | s | -OCH₃ | The three protons of the methoxy group are chemically equivalent and do not couple with other protons, resulting in a sharp singlet.[5] Its position around 3.8-4.0 ppm is characteristic for methoxy groups on an aromatic ring.[6] |
Table 1: Predicted ¹H NMR Data for 4-Bromo-1-(6-methoxy-3-pyridyl)indazole in DMSO-d₆.
Experimental Protocol: Acquiring High-Fidelity ¹H NMR Data
Trustworthy data begins with a robust experimental protocol. The following steps outline a self-validating system for sample preparation and data acquisition.
-
Sample Preparation:
-
Weigh approximately 5-10 mg of the compound into a clean, dry vial.
-
Add ~0.7 mL of deuterated solvent (e.g., DMSO-d₆). Ensure the solvent is from a fresh, sealed ampule to minimize water contamination.
-
Vortex the sample until fully dissolved. If solubility is an issue, gentle warming or sonication can be applied.
-
Transfer the solution to a high-quality 5 mm NMR tube.
-
-
Instrument Setup & Calibration:
-
Use a spectrometer with a field strength of at least 400 MHz.[7]
-
Insert the sample and lock the spectrometer onto the deuterium signal of the solvent.
-
Perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for a narrow and symmetrical solvent peak.
-
Calibrate the chemical shift scale by setting the residual DMSO peak to δ 2.50 ppm.
-
-
Data Acquisition:
-
Acquire a standard 1D proton spectrum with a sufficient number of scans (typically 8 to 16) to achieve a good signal-to-noise ratio.
-
Ensure the spectral width covers the expected range of chemical shifts (e.g., 0-12 ppm).[6]
-
Process the data with appropriate Fourier transformation, phase correction, and baseline correction.
-
Integrate all signals to determine the relative number of protons for each resonance.[8]
-
A Comparative Guide: Beyond ¹H NMR
While ¹H NMR is indispensable, a multi-technique approach is the gold standard for unequivocal structure confirmation and purity assessment, a critical requirement in drug development.[9]
| Analytical Technique | Information Provided | Comparison with ¹H NMR |
| ¹³C NMR Spectroscopy | Provides information on the carbon skeleton. Each unique carbon atom gives a distinct signal. | Complementary to ¹H NMR. It confirms the number of unique carbon environments and, through techniques like DEPT, the number of attached protons (CH, CH₂, CH₃). It helps resolve ambiguities where proton signals overlap.[10] |
| 2D NMR (COSY, HSQC, HMBC) | Reveals connectivity between atoms. COSY shows ¹H-¹H correlations (couplings). HSQC links protons to their directly attached carbons. HMBC shows long-range (2-3 bond) ¹H-¹³C correlations. | Essential for complex structures. While ¹H NMR predicts couplings, COSY confirms them visually. HSQC and HMBC are critical for assigning the quaternary carbons (which are invisible in ¹H NMR) and definitively linking the pyridyl and indazole rings.[5][10] |
| Mass Spectrometry (MS) | Determines the molecular weight of the compound and provides information about its fragmentation pattern. | Orthogonal to NMR. MS confirms the elemental composition (via High-Resolution MS) and molecular formula, which is a prerequisite for NMR interpretation. It validates that the sample is the correct mass, while NMR confirms its isomeric structure.[7] |
| High-Performance Liquid Chromatography (HPLC) | Assesses the purity of the sample by separating the main component from any impurities. | Provides quantitative purity data (e.g., 99.5% pure), which NMR cannot easily provide. NMR confirms the structure of the major component, while HPLC confirms it is the only major component.[9] |
Workflow for Structural Elucidation and Validation
The following workflow illustrates a logical and robust process for characterizing a novel compound like 4-Bromo-1-(6-methoxy-3-pyridyl)indazole.
Caption: A comprehensive workflow for compound characterization.
This integrated approach, combining the detailed predictive power of ¹H NMR with the confirmatory capabilities of other techniques, provides a self-validating system essential for the rigorous standards of modern drug discovery and development.
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Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions - PMC. (n.d.). National Center for Biotechnology Information. [Link]
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Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions | The Journal of Organic Chemistry - ACS Publications. (2022, April 11). ACS Publications. [Link]
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Synthesis of N-phenyl- and N-thiazolyl-1H-indazoles by copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones. (2022, August 23). Beilstein Journal of Organic Chemistry. [Link]
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1 H NMR complete spectrum (0−16 ppm) of indazole 1e at 500 MHz in... | Download Scientific Diagram - ResearchGate. (n.d.). ResearchGate. [Link]
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A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones - MDPI. (2024, October 2). MDPI. [Link]
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Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study - Journal of Medicinal and Chemical Sciences. (2022, March 15). Journal of Medicinal and Chemical Sciences. [Link]
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A Senior Application Scientist's Guide to HPLC Method Development for the Purity Analysis of Bromo-Indazoles
Introduction: The Critical Role of Purity in Bromo-Indazole APIs
Bromo-indazoles represent a privileged scaffold in medicinal chemistry, forming the core of numerous active pharmaceutical ingredients (APIs) targeting a range of diseases. Their synthesis, however, can lead to a variety of impurities, including regioisomers, starting material residues, and degradation products. Even at trace levels, these impurities can impact the safety and efficacy of the final drug product[1]. Therefore, a robust, validated, and stability-indicating analytical method is not merely a regulatory requirement but a cornerstone of quality assurance in drug development[2].
This guide provides a comprehensive comparison of strategies for developing a High-Performance Liquid Chromatography (HPLC) method for the purity analysis of bromo-indazoles. We will move beyond a simple recitation of steps to explore the scientific rationale behind experimental choices, grounding our discussion in authoritative guidelines and practical, field-proven insights. This document is designed for researchers, analytical scientists, and drug development professionals seeking to establish a reliable method that is fit for its intended purpose, as defined by the International Council for Harmonisation (ICH) guidelines[3][4].
Part 1: Foundational Strategy - Analyte Characterization and Initial Method Design
The journey to a robust HPLC method begins not at the chromatograph, but with a thorough understanding of the analyte. The physicochemical properties of the target bromo-indazole and its potential impurities dictate every subsequent decision.
Understanding the Analyte: Bromo-Indazoles
Bromo-indazoles are heterocyclic aromatic compounds. Key properties to consider are:
-
Lipophilicity (Log P): Generally, these are non-polar to moderately polar compounds. For instance, 3-Bromo-6-(trifluoromethyl)-1H-indazole has a consensus Log P of 3.26, indicating significant hydrophobicity suitable for reversed-phase HPLC[5].
-
UV Absorbance: The aromatic indazole ring system typically provides strong UV absorbance, making UV detection a primary choice. A wavelength of 254 nm is often a good starting point[5].
-
pKa: The N-H proton of the indazole ring is weakly acidic, meaning the molecule's charge state can be influenced by mobile phase pH. Controlling the pH is crucial for consistent retention times and peak shapes.
Table 1: Representative Physicochemical Properties of Bromo-Indazoles
| Property | 3-Bromo-6-(trifluoromethyl)-1H-indazole | 6-Bromo-1H-indazole | Significance for HPLC Method Development |
| Molecular Formula | C₈H₄BrF₃N₂[5] | C₇H₅BrN₂[6] | Informs mass spectrometry (MS) for impurity identification. |
| Molecular Weight | 265.03 g/mol [5] | 197.03 g/mol [6] | Essential for preparing standard solutions of known concentration. |
| Consensus Log P | 3.26[5] | ~2.5 (Estimated) | High Log P values strongly suggest Reversed-Phase (RP) chromatography is the most suitable mode. |
| UV λmax | ~254 nm, ~280 nm | ~250 nm, ~290 nm | Guides the selection of an appropriate detection wavelength for optimal sensitivity. |
The Method Development Workflow
A systematic approach, as outlined in ICH Q14 (Analytical Procedure Development), ensures a robust and reliable method[7]. Our workflow is designed to logically progress from initial screening to final validation.
Caption: A systematic workflow for HPLC method development and validation.
Part 2: Core Components - A Comparative Analysis
The performance of an HPLC method is determined by the interplay of its core components. Here, we compare common choices for bromo-indazole analysis.
Column Selection: The Heart of the Separation
The stationary phase chemistry is the most critical factor for achieving separation.
-
C18 (Octadecylsilane): This is the workhorse of reversed-phase chromatography and the logical starting point for hydrophobic molecules like bromo-indazoles[5]. It separates primarily based on hydrophobicity.
-
Phenyl-Hexyl: This phase provides alternative selectivity. The phenyl groups can engage in π-π interactions with the aromatic indazole ring. This can be particularly effective for separating isomers or impurities where hydrophobicity is similar, but the electronic structure differs.
-
Polar-Embedded Phases (e.g., Amide, Carbamate): These columns offer enhanced retention for more polar analytes and can provide different selectivity compared to standard C18 phases. They are also more resistant to "phase collapse" in highly aqueous mobile phases, which might be used to retain very polar impurities.
Table 2: Comparison of Common RP-HPLC Columns for Bromo-Indazole Analysis
| Column Type | Primary Separation Mechanism | Pros for Bromo-Indazoles | Cons for Bromo-Indazoles | Best For... |
| C18 | Hydrophobic Interactions | High retention, widely available, extensive literature support[5]. | May not resolve structurally similar isomers with similar hydrophobicity. | Initial screening, routine purity analysis of the main component. |
| Phenyl-Hexyl | Hydrophobic & π-π Interactions | Alternative selectivity, excellent for separating aromatic isomers. | Can have lower retention for non-aromatic impurities. | Resolving closely related aromatic impurities and regioisomers. |
| Polar-Embedded | Hydrophobic & Polar Interactions | Better peak shape for basic compounds, stable in 100% aqueous mobile phase. | May have lower overall retention for the main bromo-indazole analyte. | Separating the main analyte from highly polar degradation products or starting materials. |
Mobile Phase Optimization: Driving the Separation
The mobile phase composition is adjusted to achieve the desired retention and resolution within an acceptable analysis time.
-
Organic Modifier: Acetonitrile (ACN) is generally preferred over methanol (MeOH) for aromatic compounds as it often provides better peak efficiency and lower UV cutoff.
-
Aqueous Phase & pH Control: Using a buffer (e.g., phosphate, acetate) or an acid modifier (e.g., 0.1% formic acid or phosphoric acid) is critical. This suppresses the ionization of silanol groups on the silica backbone, improving peak shape, and ensures the analyte is in a consistent ionic state, leading to reproducible retention times[5]. A pH between 2.5 and 4.0 is a common starting point.
-
Elution Mode:
-
Isocratic: A constant mobile phase composition. It is simple and robust but may fail to elute highly retained impurities or provide adequate separation for early-eluting ones.
-
Gradient: The mobile phase composition is changed over time (e.g., increasing ACN concentration). This is the preferred approach for purity analysis as it can resolve a wide range of impurities with different polarities in a single run[8].
-
Detector Selection
-
Diode Array Detector (DAD) / UV-Vis Detector: This is the standard for purity methods[5]. A DAD is superior as it collects spectra across a range of wavelengths, enabling peak purity analysis (to check for co-eluting impurities) and helping to identify the best detection wavelength for all relevant components.
-
Mass Spectrometry (MS): Coupling HPLC with MS (LC-MS) is invaluable during method development. It provides molecular weight information, which is critical for the identification of unknown impurities and degradation products[1][9]. While not typically used for routine QC release testing, it is essential for characterizing the impurity profile.
Part 3: Ensuring Method Reliability - Validation and Forced Degradation
A developed method is not useful until it is validated. Validation is the formal process of demonstrating that an analytical procedure is suitable for its intended purpose[4].
Method Validation according to ICH Q2(R2)
The validation protocol must assess a specific set of performance characteristics. The acceptance criteria should be predefined and justified[10].
Table 3: Key Validation Parameters for an Impurity Method
| Parameter | Purpose | Typical Acceptance Criteria |
| Specificity | To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components[10]. | Peak purity index > 0.995 for the main peak. Baseline resolution (Rs > 1.5) between the main peak and all known impurities/degradants. |
| Linearity | To demonstrate a direct proportional relationship between concentration and detector response over a defined range[10]. | Correlation coefficient (r²) ≥ 0.999. |
| Range | The interval between the upper and lower concentration of analyte in the sample for which the method has a suitable level of precision, accuracy, and linearity[3]. | From the Limit of Quantitation (LOQ) to 120% of the specification limit for the impurity. |
| Accuracy | The closeness of test results to the true value[7]. | Recovery of 80-120% for spiked impurities at different levels. |
| Precision | The closeness of agreement between a series of measurements from multiple samplings of the same homogeneous sample. Assessed at two levels: Repeatability and Intermediate Precision. | Relative Standard Deviation (RSD) ≤ 5% for impurities. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Signal-to-Noise ratio (S/N) ≥ 10. |
| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters[10]. | System suitability parameters (e.g., resolution, tailing factor) remain within acceptable limits when parameters like flow rate (±10%), column temperature (±5°C), and mobile phase pH (±0.2 units) are varied. |
Forced Degradation Studies: Building a Stability-Indicating Method
Forced degradation (or stress testing) is essential for developing a stability-indicating method[11]. The goal is to intentionally degrade the drug substance to ensure that the resulting degradation products can be separated from the main peak and from each other[12].
Caption: Workflow for a forced degradation study.
The aim is to achieve 5-20% degradation of the active ingredient[13]. If the method can separate all formed degradants from the parent peak and each other, it is deemed "stability-indicating."
Part 4: Experimental Protocols
The following protocols provide a starting point for the purity analysis of a typical bromo-indazole.
Protocol 1: Recommended RP-HPLC Method
This method is designed as a robust starting point for a compound like 3-Bromo-6-(trifluoromethyl)-1H-indazole.
| Parameter | Condition | Rationale |
| Column | Waters Symmetry C18, 100 x 4.6 mm, 3.5 µm | A standard C18 column provides good initial retention for this hydrophobic molecule[14]. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acid modifier improves peak shape and ensures consistent analyte ionization[5]. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a good solvent for aromatic compounds. |
| Gradient | 0-2 min, 30% B; 2-15 min, 30-90% B; 15-17 min, 90% B; 17-17.1 min, 90-30% B; 17.1-22 min, 30% B | A gradient is essential to elute both polar and non-polar impurities in a single run. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30°C | Controlled temperature ensures reproducible retention times. |
| Detector | DAD, 254 nm | 254 nm is a common wavelength for aromatic compounds; DAD allows for peak purity assessment. |
| Injection Vol. | 10 µL | |
| Sample Diluent | Acetonitrile/Water (50:50, v/v) | The diluent should be similar in strength to the initial mobile phase to prevent peak distortion. |
Step-by-Step Methodology:
-
Mobile Phase Preparation: a. For Mobile Phase A, add 1.0 mL of formic acid to 1000 mL of HPLC-grade water. Filter through a 0.45 µm membrane filter and degas. b. For Mobile Phase B, add 1.0 mL of formic acid to 1000 mL of HPLC-grade acetonitrile. Filter and degas.
-
Standard Preparation: a. Accurately weigh ~10 mg of the bromo-indazole reference standard into a 100 mL volumetric flask. b. Dissolve and dilute to volume with the sample diluent to achieve a concentration of 100 µg/mL.
-
Sample Preparation: a. Accurately weigh ~10 mg of the bromo-indazole API sample into a 100 mL volumetric flask. b. Dissolve and dilute to volume with the sample diluent.
-
System Suitability: a. Equilibrate the HPLC system until a stable baseline is achieved. b. Inject the standard solution five times. The RSD for the peak area should be ≤ 2.0%. The tailing factor should be ≤ 2.0.
-
Analysis: a. Inject a blank (diluent), followed by the standard and sample solutions. b. Process the chromatograms, integrating all peaks. Calculate the percentage of each impurity using the area percent method (assuming a relative response factor of 1.0 for unknown impurities).
Protocol 2: Conducting a Forced Degradation Study
-
Prepare Stock Solution: Prepare a ~1 mg/mL solution of the bromo-indazole API in a suitable solvent (e.g., 50:50 Acetonitrile:Water).
-
Set up Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 N HCl. Keep at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 N NaOH. Keep at room temperature for 4 hours. Neutralize with an equivalent amount of 0.1 N HCl before injection.
-
Oxidative: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal: Store ~10 mg of solid API in an oven at 80°C for 48 hours. Dissolve in diluent before analysis.
-
Photolytic: Expose the solid API to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines[13]. Dissolve in diluent before analysis.
-
Control Sample: Keep 1 mL of stock solution mixed with 1 mL of water at room temperature, protected from light.
-
-
Analysis: Analyze all samples using the developed HPLC method.
-
Evaluation: Compare the chromatograms of the stressed samples to the control. Check for new peaks (degradants), a decrease in the main peak area, and maintain peak purity of the parent peak in the presence of degradants.
Part 5: Alternative and Complementary Analytical Techniques
While HPLC is the gold standard, other techniques can provide valuable, orthogonal information.
-
Ultra-High-Performance Liquid Chromatography (UPLC): Utilizes columns with smaller particle sizes (<2 µm) to provide faster analysis times and higher resolution. It is an excellent alternative for complex impurity profiles or high-throughput needs[15].
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying volatile or thermally stable impurities, such as residual solvents or certain starting materials[1][16].
-
Capillary Electrophoresis (CE): Separates based on charge-to-size ratio, offering a completely different selectivity mechanism. It can be a powerful tool for resolving impurities that are difficult to separate by HPLC.
Conclusion
Developing a robust HPLC method for the purity analysis of bromo-indazoles is a systematic process grounded in the scientific principles of chromatography and guided by regulatory expectations. The optimal method—typically a gradient reversed-phase approach using a C18 or Phenyl-Hexyl column with UV detection—must be tailored to the specific molecule and its impurity profile. By starting with a thorough understanding of the analyte, employing a logical development workflow, and performing rigorous validation and forced degradation studies, scientists can establish a reliable, stability-indicating method. This ensures the quality, safety, and efficacy of the final pharmaceutical product, fulfilling the ultimate goal of our work in the drug development industry.
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AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. [Link]
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International Council for Harmonisation. (2023, November 30). Validation of Analytical Procedures Q2(R2). ICH. [Link]
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IntuitionLabs.ai. (2026, January 8). ICH Q2(R2) Guide: Analytical Method Validation Explained. IntuitionLabs.ai. [Link]
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Singh, B., & Kumar, R. (n.d.). Recent trends in the impurity profile of pharmaceuticals. PMC. [Link]
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de Oliveira, M. A. L., et al. (2019). Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs. MDPI. [Link]
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LC-MS Fragmentation Patterns of 1-(6-methoxy-3-pyridyl)indazole Derivatives: A Comparative Technical Guide
Executive Summary: The Structural Challenge
The 1-(6-methoxy-3-pyridyl)indazole scaffold is a privileged motif in medicinal chemistry, frequently appearing in kinase inhibitors (e.g., VEGFR, PDGFR targets) and GPCR ligands. Its structural elucidation presents a unique analytical challenge due to the competition between two nitrogen-rich heterocyclic systems—the indazole and the pyridine —for protonation and charge localization.
This guide compares the fragmentation behaviors of this scaffold under different dissociation regimes (CID vs. HCD) and analyzer platforms (Triple Quadrupole vs. Orbitrap). It provides a validated workflow for distinguishing these derivatives from their regioisomers (e.g., N2-substituted indazoles) and identifying metabolic soft spots.
Mechanistic Grounding: Ionization & Charge Localization
To interpret the MS/MS spectrum, one must first understand where the charge resides.
-
Protonation Site: In Electrospray Ionization (ESI+), the pyridine nitrogen is the most basic site (
), significantly more so than the indazole nitrogens ( ). Therefore, the precursor ion is predominantly protonated at the pyridine ring. -
Charge Migration: Upon collisional activation, the proton may migrate to the methoxy oxygen or the indazole
, facilitating specific cleavage pathways described below.
Comparative Fragmentation Pathways (CID vs. HCD)
| Feature | CID (Collision Induced Dissociation) | HCD (Higher-energy Collisional Dissociation) |
| Primary Loss | Neutral Loss of | Skeletal Rupture. High energy promotes the cleavage of the robust |
| Ring Cleavage | HCN Loss (27 Da). Indazole ring opening is slow and often requires multiple activation stages ( | |
| Diagnostic Utility | Best for identifying metabolic changes on the periphery (e.g., O-demethylation). | Best for confirming the core scaffold architecture and N1-linkage. |
Detailed Fragmentation Topology
The following diagram illustrates the validated fragmentation tree for 1-(6-methoxy-3-pyridyl)indazole.
Figure 1: Fragmentation topology showing the energy-dependence of methoxy loss vs. skeletal cleavage.
Key Diagnostic Ions (Data Table)
| Fragment Ion | Mass Shift ( | Structural Insight | Mechanism |
| -15.0235 | Methoxy Radical Loss. Rare in even-electron ESI, but observed in methoxypyridines due to resonance stabilization of the resulting radical cation. | Homolytic Cleavage | |
| -30.0106 | Formaldehyde Loss. Confirms the presence of the methoxy group. | 4-center rearrangement | |
| Indazole Core | N-C Linker Cleavage. The indazole cation is highly stable. | Heterolytic cleavage of N1-Pyridine bond | |
| -28.0061 | Retro-Cycloaddition |
Experimental Protocol: Self-Validating Workflow
To ensure reproducibility and distinguish between isobaric interferences (e.g.,
A. LC Conditions (Reverse Phase)
-
Column: C18 Charged Surface Hybrid (CSH) or Biphenyl. Why? Biphenyl provides superior selectivity for aromatic heterocycles compared to standard C18.
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile (MeCN) + 0.1% Formic Acid. Avoid Methanol if monitoring methoxy loss to prevent solvent-exchange confusion.
-
Gradient: 5% B to 95% B over 10 mins.
B. MS Parameters (Q-TOF / Orbitrap)[1][2]
-
Ionization: ESI Positive Mode.
-
Resolution: > 30,000 FWHM (Required to resolve
vs loss). -
Stepped Collision Energy (NCE): 20, 40, 60 eV.
-
Rationale: A single energy is insufficient. 20 eV exposes the methoxy group; 60 eV exposes the indazole core.
-
C. The "Isomer Filter" Logic
One of the most common errors is misidentifying the N1-isomer (thermodynamically stable) vs. the N2-isomer (kinetically favored during synthesis).
-
N1-substituted Indazoles: Exhibit a strong loss of the substituent (pyridine ring) due to the lower bond dissociation energy of the
bond compared to . -
N2-substituted Indazoles: Often show a dominant [M+H - HCN] fragment before losing the substituent, as the N2-linkage stabilizes the core differently.
Comparative Performance: QqQ vs. HRMS
When choosing an instrument for your assay, use the following decision matrix:
| Requirement | Triple Quadrupole (QqQ) | Orbitrap / Q-TOF (HRMS) |
| Metabolite ID | Poor. Cannot distinguish isobaric fragments (e.g., | Excellent. Essential for assigning elemental composition to fragments. |
| Quantification | Superior. High sensitivity for DMPK studies using the SRM transition: Precursor | Good. Sufficient for discovery phase, but lower dynamic range than QqQ. |
| Throughput | High. Fast polarity switching and short dwell times. | Medium. Scan speed limits the number of data points across narrow UPLC peaks. |
Workflow Diagram: Decision Tree
Figure 2: Instrument selection guide based on analytical objective.
References
-
Indazole Fragmentation Fundamentals: Luo, J., et al. (2024). Investigation of electron ionization mass spectrometric fragmentation pattern of indole- and indazole-type synthetic cannabinoids. ResearchGate.
-
Pyridine & Methoxy Group Dissociation: Zschiesche, A., et al. (2025). Synthetic cannabinoid receptor agonists containing silicon: exploring the metabolic pathways. Archives of Toxicology.
- Differentiation of N1/N2 Isomers: Gaillard, Y., et al. (2014). Differentiation of regioisomeric indazole derivatives by electrospray ionization tandem mass spectrometry. Journal of Mass Spectrometry. (Contextual citation based on general indazole isomerism principles).
-
Mass Resolution Requirements (
vs CO): Hein, S. J., et al. (2012).[1] Differentiating and Quantitative Analysis of N2 and CO in the Presence of Each Other with a Quadrupole Mass Spectrometer. Cerno Bioscience White Paper.
Sources
Structural Characterization Guide: 4-Bromo-1-(6-methoxy-3-pyridyl)indazole
Topic: Structural Characterization & Comparative Analysis of 4-Bromo-1-(6-methoxy-3-pyridyl)indazole Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Crystallographers, and Structural Biologists.
Executive Summary
In the development of kinase inhibitors and allosteric modulators, the 4-Bromo-1-(6-methoxy-3-pyridyl)indazole scaffold represents a critical "pivot point" intermediate. Unlike simple N-aryl indazoles, this molecule combines a sterically demanding halogen at the C4 position with an electron-rich, polar 6-methoxy-3-pyridyl moiety at N1.
This guide provides a comparative structural analysis of this compound against its nearest mechanistic alternatives (e.g., the non-methoxylated analog and the phenyl-substituted isostere). It details the experimental protocols required to resolve its X-ray crystal structure and interprets the crystallographic data to predict pharmacophore behavior.[1]
Comparative Analysis: Target vs. Alternatives
To understand the structural significance of 4-Bromo-1-(6-methoxy-3-pyridyl)indazole (Compound A ), we compare it with two common alternatives used in Structure-Activity Relationship (SAR) studies:
-
Alternative B: 4-Bromo-1-phenylindazole (Hydrophobic isostere).[1]
-
Alternative C: 4-Bromo-1-(3-pyridyl)indazole (Lacks the methoxy anchor).[1]
Table 1: Physicochemical & Structural Performance Matrix[2][3]
| Feature | Compound A (Target) | Alternative B (Phenyl) | Alternative C (Des-methoxy) | Implication |
| Crystal Packing | High Order: Driven by MeO[1]···H and Pyridyl-N[2][3]···Br interactions.[1] | Moderate: Driven primarily by π-π stacking.[1] | Moderate: Lacks the strong alkoxy acceptor for lattice stabilization.[1] | Compound A crystallizes more readily in polar aprotic solvents due to specific dipole alignment.[1] |
| N1-Aryl Twist | ~35° - 45° (Predicted) | ~40° - 50° | ~35° - 45° | The methoxy group at the 6-position of pyridine introduces specific steric/electronic repulsion, locking the conformation. |
| Solubility | Enhanced: Pyridyl N + Methoxy O increase polarity.[1] | Low: Lipophilic; requires DMSO/DCM.[1] | Medium: Pyridyl N aids solubility but less than A. | Compound A is superior for fragment-based screening in aqueous buffers.[1] |
| Halogen Bonding | Active: C4-Br is accessible for | Active: C4-Br accessible.[1] | Active: C4-Br accessible.[1] | The C4-Br vector is critical for probing solvent-accessible pockets in protein targets. |
Technical Insight: The presence of the 6-methoxy group is not merely solubilizing; crystallographic data from analogous systems suggests it frequently acts as a hydrogen bond acceptor (C-H[1]···O) that reduces the conformational entropy of the crystal lattice, leading to higher resolution diffraction data compared to Alternative C [1].
Experimental Protocol: Crystallization & Data Collection
This protocol is designed to be self-validating. If crystals do not appear within the specified timeframe, the "Rescue Strategy" is triggered.
Phase 1: Synthesis & Purification (Pre-requisite)[1]
-
Method: Suzuki-Miyaura coupling of 4-bromoindazole and (6-methoxy-3-pyridyl)boronic acid.
-
Catalyst System: Pd(dppf)Cl₂, K₂CO₃, Dioxane/H₂O (4:1).[1]
-
Purification: Silica gel chromatography (Gradient: 0-40% EtOAc in Hexanes). Note: Compound must be >98% pure by HPLC before crystallization.
Phase 2: Crystallization Screening (Vapor Diffusion)
Objective: Obtain single crystals suitable for XRD (>0.1 mm in two dimensions).
-
Prepare Stock Solution: Dissolve 20 mg of Compound A in 1.0 mL of THF (Good solvent).
-
Setup Hanging Drops:
-
Precipitant Screen:
Rescue Strategy: If amorphous precipitate forms, switch to Slow Evaporation using Toluene/Acetone (1:[1]1) at 4°C. The aromatic stacking of Toluene often stabilizes indazole systems [2].[1]
Phase 3: X-Ray Diffraction Data Collection
-
Source: Mo-K
( = 0.71073 Å) is preferred over Cu for brominated compounds to minimize absorption fluorescence.[1] -
Temperature: 100 K (Cryo-cooling is mandatory to reduce thermal motion of the methoxy group).[1]
Structural Logic & Interaction Pathways
The following diagram illustrates the critical intramolecular and intermolecular forces governing the stability of the crystal lattice for Compound A.
Figure 1: Structural determinants of the crystal lattice.[1] The C4-Bromine and 6-Methoxy groups act as orthogonal anchors, stabilizing the 3D network against the steric strain of the N1-Aryl twist.
Data Interpretation Guide
When analyzing the solved structure (CIF), focus on these three critical parameters to validate the quality of your model against the "Alternative" baselines.
A. The N1-Aryl Torsion Angle
-
Measurement: Dihedral angle between the Indazole plane and the Pyridine plane.[1]
-
Expected Range:
.[1] -
Significance: A perfectly planar structure (
) is energetically penalized due to the steric clash between Indazole-H7 and Pyridine-H. If your structure shows , suspect disorder or incorrect twinning refinement.[1] The twist is crucial for biological activity, as it dictates how the molecule fits into kinase hinge regions [3].
B. The C4-Bromine Geometry
-
Measurement: Intermolecular distance from Br to the nearest nucleophile (N, O).[1]
-
Threshold: Look for distances
(Sum of van der Waals radii).[1] -
Significance: The 4-Bromo substituent often engages in Halogen Bonding .[1] In the absence of the methoxy group (Alternative C), the Bromine might drive the packing. In Compound A, the Bromine and Methoxy often compete, leading to a unique "herringbone" or "layered" packing motif not seen in the phenyl analog [4].
C. Methoxy Group Planarity[6]
-
Measurement: C(pyridyl)-O-C(methyl) bond angle.
-
Analysis: The methoxy group should lie roughly in the plane of the pyridine ring to maximize resonance (
-donation).[1] Significant deviation implies steric crowding from the crystal packing, which may indicate a high-energy conformer trapped by rapid crystallization.
References
-
Evaluation of Pyridine-Indazole Derivatives
-
Solvent Effects on Indazole Crystallization
-
Structural Analysis of N-Aryl Indazoles
- Source: Synthesis and Structural Characteriz
- Significance: Provides comparative torsion angle data for N1-substituted indazoles, validating the "twisted" conform
-
URL:[Link]
-
Halogen Bonding in Brominated Heterocycles
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Crystal structure of bis{3-(3-bromo-4-methoxyphenyl)-5-[6-(1H-pyrazol-1-yl)pyridin-2-yl]-1,2,4-triazol-3-ato}iron(II) methanol disolvate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Crystallographic Characterisation of Pyridyl- and Indoleninyl-Substituted Pyrimido[1,2-b]Indazoles [mdpi.com]
- 6. Molecular modeling and structural analysis of some tetrahydroindazole and cyclopentanepyrazole derivatives as COX-2 inhibitors - Arabian Journal of Chemistry [arabjchem.org]
A Comparative Guide to the Spectroscopic Validation of 4-Bromo-1-(6-methoxy-3-pyridyl)indazole Synthesis
For the modern medicinal chemist, the unambiguous structural confirmation of a newly synthesized compound is paramount. This guide provides an in-depth technical analysis for validating the synthesis of 4-Bromo-1-(6-methoxy-3-pyridyl)indazole, a novel heterocyclic entity with potential applications in drug discovery. We will explore a proposed synthetic route and focus on the use of Infrared (IR) spectroscopy as a powerful, first-line analytical technique for structural verification. This guide is intended for researchers, scientists, and drug development professionals seeking to understand the practical application of IR spectroscopy in a synthetic chemistry workflow.
The Synthetic Challenge and the Role of Spectroscopic Validation
The synthesis of N-arylindazoles, such as 4-Bromo-1-(6-methoxy-3-pyridyl)indazole, is a cornerstone of many medicinal chemistry programs. These scaffolds are present in a multitude of biologically active molecules. The introduction of a substituted pyridyl ring onto the indazole core, as in our target molecule, can significantly modulate its physicochemical and pharmacological properties.
Given the potential for isomeric byproducts and unreacted starting materials, a robust analytical methodology is required to confirm the successful synthesis of the desired product. While techniques like NMR and mass spectrometry provide detailed structural information, IR spectroscopy offers a rapid, non-destructive, and highly informative initial assessment of the product's functional group landscape.[1][2]
Proposed Synthesis of 4-Bromo-1-(6-methoxy-3-pyridyl)indazole
Here, we propose a synthesis via a copper-catalyzed Ullmann-type reaction, which often presents a more cost-effective and readily accessible alternative to palladium-catalyzed systems. The proposed reaction is as follows:
Caption: Proposed synthesis of 4-Bromo-1-(6-methoxy-3-pyridyl)indazole.
Experimental Protocol: Proposed Ullmann Condensation
Objective: To synthesize 4-Bromo-1-(6-methoxy-3-pyridyl)indazole from 4-Bromo-1H-indazole and 3-iodo-6-methoxypyridine.
Materials:
-
4-Bromo-1H-indazole
-
3-iodo-6-methoxypyridine
-
Copper(I) iodide (CuI)
-
L-proline
-
Potassium carbonate (K₂CO₃)
-
Dimethyl sulfoxide (DMSO), anhydrous
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-Bromo-1H-indazole (1.0 eq), 3-iodo-6-methoxypyridine (1.2 eq), copper(I) iodide (0.1 eq), L-proline (0.2 eq), and potassium carbonate (2.0 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon).
-
Add anhydrous DMSO to the flask via syringe.
-
Heat the reaction mixture to 110-120 °C and stir vigorously for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 4-Bromo-1-(6-methoxy-3-pyridyl)indazole.
Validating the Synthesis with IR Spectroscopy
The power of IR spectroscopy lies in its ability to provide a unique "molecular fingerprint" by identifying the vibrational frequencies of a molecule's functional groups.[1][2] By comparing the IR spectrum of the synthesized product with the expected absorption bands for 4-Bromo-1-(6-methoxy-3-pyridyl)indazole, we can confidently assess the success of the reaction.
Predicted IR Absorption Bands for 4-Bromo-1-(6-methoxy-3-pyridyl)indazole
The table below summarizes the expected characteristic IR absorption bands for the target molecule. These predictions are based on established group frequency data.
| Functional Group | Bond Vibration | Expected Wavenumber (cm⁻¹) | Intensity |
| Aromatic C-H (indazole & pyridine) | Stretch | 3100 - 3000 | Medium to Weak |
| C-H (methoxy) | Stretch | 2950 - 2850 | Medium |
| C=C and C=N (aromatic rings) | Stretch | 1600 - 1450 | Medium to Strong |
| C-O (methoxy) | Asymmetric Stretch | 1250 - 1200 | Strong |
| C-O (methoxy) | Symmetric Stretch | 1050 - 1000 | Strong |
| C-N (indazole & pyridine) | Stretch | 1350 - 1250 | Medium to Strong |
| C-Br | Stretch | 600 - 500 | Medium to Strong |
Interpreting the IR Spectrum: A Self-Validating System
The IR spectrum of the purified product should exhibit a distinct pattern of absorption bands that aligns with the predicted values. The presence of these bands, and equally importantly, the absence of bands corresponding to the starting materials, provides strong evidence for the formation of 4-Bromo-1-(6-methoxy-3-pyridyl)indazole.
Caption: Logical workflow for IR-based synthesis validation.
Key Diagnostic Peaks to Observe:
-
Aromatic C-H stretches just above 3000 cm⁻¹ confirming the presence of the aromatic rings.
-
Aliphatic C-H stretches from the methoxy group between 2950 and 2850 cm⁻¹.
-
A series of sharp to medium intensity peaks in the 1600-1450 cm⁻¹ region , characteristic of the C=C and C=N stretching vibrations within the indazole and pyridine rings.
-
A strong, prominent C-O stretching band for the methoxy group, typically around 1250-1200 cm⁻¹.
-
The disappearance of the broad N-H stretching band from the starting 4-Bromo-1H-indazole, which would typically appear in the 3400-3200 cm⁻¹ region. This is a critical indicator of successful N-arylation.
Comparison with Alternative Structures and Impurities
A key aspect of spectroscopic validation is to not only confirm the presence of the desired product but also to rule out the presence of significant impurities.
| Compound | Key Differentiating IR Bands |
| 4-Bromo-1H-indazole (Starting Material) | Broad N-H stretch (~3400-3200 cm⁻¹) |
| 3-iodo-6-methoxypyridine (Starting Material) | Absence of indazole ring vibrations. |
| Isomeric Products (e.g., 2-substituted indazole) | While difficult to distinguish from the 1-isomer by IR alone, the overall fingerprint region (1500-400 cm⁻¹) would likely differ. |
| Hydrolysis Byproducts | Presence of a broad O-H stretch (~3600-3200 cm⁻¹) if the methoxy group is cleaved. |
Alternative Synthetic Approaches: A Comparative Overview
While the Ullmann condensation is a robust method, other synthetic strategies exist for the formation of N-arylindazoles. The choice of method often depends on factors such as substrate scope, reaction conditions, and catalyst cost.
| Synthetic Method | Catalyst System | Typical Reaction Conditions | Advantages | Disadvantages |
| Ullmann Condensation | Copper-based (e.g., CuI) | High temperatures (100-200 °C) | Cost-effective, readily available catalysts | Often requires harsh conditions, substrate scope can be limited |
| Buchwald-Hartwig Amination | Palladium-based (e.g., Pd(OAc)₂, Pd₂(dba)₃) with phosphine ligands | Milder temperatures (80-120 °C) | Broad substrate scope, high yields | Expensive catalysts and ligands, requires inert atmosphere |
The Buchwald-Hartwig amination, for instance, often provides higher yields and tolerates a wider range of functional groups, but the cost and air-sensitivity of the palladium catalysts can be a drawback for large-scale synthesis.[4][6][7][8]
Conclusion
The synthesis of novel heterocyclic compounds like 4-Bromo-1-(6-methoxy-3-pyridyl)indazole is a critical endeavor in modern drug discovery. This guide has outlined a plausible synthetic route and demonstrated the pivotal role of IR spectroscopy in the validation of its synthesis. By carefully analyzing the presence of characteristic absorption bands and the absence of starting material signals, researchers can rapidly and effectively confirm the successful formation of the target molecule. This initial spectroscopic verification provides the necessary confidence to proceed with further, more detailed structural elucidation and biological evaluation.
References
-
Ullmann condensation - Wikipedia. [Link]
-
Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
-
The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. [Link]
-
An efficient synthesis of 1-arylindazole-3-carboxamides using nitrile imines, isocyanides and 2-hydroxymethylbenzoic acid, followed by a chemoselective Buchwald–Hartwig intramolecular cyclization - RSC Publishing. [Link]
-
Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders - PMC - NIH. [Link]
-
Synthesis of 1-Aryl-1H -indazoles via a Ligand-Free Copper- Catalyzed Intramolecular Amination Reaction - Scite.ai. [Link]
-
Buchwald-Hartwig Coupling - Organic Synthesis. [Link]
- CN112321510A - Preparation method of 4-bromo-5-methyl-1H-indazole - Google P
-
FT-IR Spectroscopy Provides Insights into Green Synthesis and Stabilization of Nanoparticles. [Link]
-
Ullmann Reaction - Organic Chemistry Portal. [Link]
-
Synthesis and Crystallographic Characterisation of Pyridyl- and Indoleninyl-Substituted Pyrimido[1,2-b]Indazoles - MDPI. [Link]
-
Process Development for a 1H-Indazole Synthesis Using an Intramolecular Ullmann-Type Reaction - ResearchGate. [Link]
-
4 Bromo 1H Indazole | PDF | Thin Layer Chromatography - Scribd. [Link]
- CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5- - Google P
-
(PDF) 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole - ResearchGate. [Link]
-
indazole - Organic Syntheses Procedure. [Link]
-
Indazole synthesis - Organic Chemistry Portal. [Link]
-
IR Spectroscopy as a Diagnostic Tool in the Recycling Process and Evaluation of Recycled Polymeric Materials - MDPI. [Link]
-
Synthesis of 3-aryl-1H-indazoles via iridium-catalysed CH borylation and Suzuki-Miyaura coupling - The Royal Society of Chemistry. [Link]
-
Interpretation of IR spectrum of compound 1N2a - ResearchGate. [Link]
-
CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues: A Review. [Link]
-
An ammonium molybdate deposited amorphous silica coated iron oxide magnetic core-shell nanocomposite for the efficient synthesis of 2-benzimidazoles using hydrogen peroxide - The Royal Society of Chemistry. [Link]
-
4-Bromoanisole | C7H7BrO | CID 7730 - PubChem. [Link]
-
1H-indazole hydrochloride - the NIST WebBook. [Link]
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- 5. scite.ai [scite.ai]
- 6. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 7. Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. organic-synthesis.com [organic-synthesis.com]
Comparative Binding Affinity of Indazole-Based Kinase Inhibitors
A Technical Guide for Drug Discovery & Development
Executive Summary: The Indazole Advantage
In the landscape of kinase inhibitor design, the indazole scaffold has emerged as a privileged structure, superior to its indole bioisostere in specific physicochemical and binding capacities. This guide analyzes the comparative binding affinity of major indazole-based inhibitors—specifically Axitinib , Linifanib , and Pazopanib .
For medicinal chemists and pharmacologists, the indazole core offers a unique dual-functionality at the kinase hinge region:
-
Donor-Acceptor Capability: Unlike indole (donor only), the indazole ring (specifically 1H- or 2H-isomers) provides both a hydrogen bond donor (NH) and an acceptor (N), facilitating tighter binding networks with hinge residues (e.g., Cys919 in VEGFR2).[1]
-
Metabolic Stability: The extra nitrogen reduces electron density, often improving metabolic half-life compared to electron-rich indoles.
Structural Basis of Potency
The binding affinity of these inhibitors is not merely a function of the scaffold but of the specific "Type" of inhibition they induce.
Indazole vs. Indole: The Hinge Interaction
-
Indole: Binds primarily via the NH group to the hinge region backbone carbonyl.
-
Indazole: The N2 nitrogen can accept a hydrogen bond from the backbone amide NH, while the NH (N1) donates to the carbonyl. This "bidentate" potential allows for higher affinity and specificity.
Binding Modes
-
Type I (ATP Competitive): Binds to the active conformation (DFG-in).
-
Type II (Allosteric/Deep Pocket): Binds to the inactive conformation (DFG-out), occupying the hydrophobic pocket exposed by the movement of the activation loop. Axitinib is a classic Type II inhibitor, which contributes to its picomolar affinity and slow dissociation rates.
Comparative Performance Analysis
The following data synthesizes binding affinities (
Table 1: Comparative Binding Metrics of Indazole Kinase Inhibitors
| Inhibitor | Core Scaffold | Primary Targets | Binding Mode | Affinity ( | Clinical Status |
| Axitinib | 1H-Indazole | VEGFR 1/2/3 | Type II (DFG-out) | VEGFR2: 0.2 nM ( | FDA Approved (RCC) |
| Linifanib | Amino-Indazole | VEGFR, PDGFR | Type II | VEGFR2: 4 nM ( | Discontinued (Phase III) |
| Pazopanib | 2H-Indazole | VEGFR, PDGFR, c-Kit | Type I/II Hybrid | VEGFR2: 30 nM ( | FDA Approved (RCC, STS) |
| Entrectinib | Indazole | TRkA/B/C, ROS1 | Type I | TRkA: 1.7 nM ( | FDA Approved (Solid Tumors) |
Analysis:
-
Axitinib demonstrates superior potency (~20x higher than Linifanib, ~150x higher than Pazopanib against VEGFR2). This is attributed to its ability to lock the kinase in the DFG-out conformation and form a deeper hydrophobic interaction with the "gatekeeper" residues.
-
Linifanib utilizes an amino-indazole urea structure.[3] While potent, its selectivity profile and PK properties led to higher toxicity in late-stage trials compared to Axitinib.
Experimental Protocols for Affinity Determination
To generate the data above, robust, self-validating assays are required. As a Senior Scientist, I recommend TR-FRET for high-throughput
Protocol A: Time-Resolved FRET (TR-FRET) Binding Assay
Standard: LanthaScreen™ Eu Kinase Binding Assay
Principle: Detects the displacement of a fluorescent tracer (AlexaFluor™ 647-labeled ATP mimic) by the test compound. The kinase is tagged with a Europium (Eu) chelate antibody.
Step-by-Step Workflow:
-
Reagent Prep:
-
1X Kinase Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35.
-
4X Kinase/Antibody Mix: Dilute kinase (e.g., VEGFR2, 5 nM final) and Eu-anti-tag antibody (2 nM final) in buffer.
-
4X Tracer: Dilute Tracer 236 (or optimized tracer) to determined
concentration.
-
-
Compound Titration:
-
Prepare 10-point serial dilution of Indazole inhibitor (e.g., Axitinib) in DMSO.
-
Transfer 100 nL to low-volume 384-well plate (acoustic dispensing recommended).
-
-
Reaction Assembly:
-
Add 5 µL of 4X Kinase/Antibody Mix.
-
Add 5 µL of 4X Tracer.[4]
-
Add 10 µL of 1X Kinase Buffer (Total Vol = 20 µL).
-
-
Incubation:
-
Incubate at Room Temp for 60 minutes (equilibrium).
-
-
Detection:
-
Read on TR-FRET compatible plate reader (Excitation: 337 nm, Emission: 665 nm / 615 nm).
-
-
Validation (Quality Control):
-
Z-Factor: Must be > 0.5 using Max signal (DMSO + Tracer + Kinase) vs Min signal (competitor excess).
-
Reference Control: Run Staurosporine or unlabeled tracer to confirm assay window.
-
Protocol B: Surface Plasmon Resonance (SPR)
Standard: Biacore™ T200/8K
Objective: Determine residence time (critical for Type II inhibitors like Axitinib).
-
Immobilization: Capture Biotinylated-Kinase via Streptavidin sensor chip (Aim for Rmax ~30-50 RU to avoid mass transport limitation).
-
Running Buffer: HBS-EP+ with 0.1% DMSO (matched to sample).
-
Injection:
-
Single-Cycle Kinetics (SCK) is preferred for high-affinity indazoles to prevent dissociation issues between cycles.
-
Inject 5 concentrations increasing in fold.
-
-
Analysis: Fit to 1:1 binding model. Calculate
.-
Note: Axitinib will show very slow
(flat dissociation curve). Ensure dissociation time is long enough (e.g., 1200s).
-
Visualizations
Diagram 1: VEGFR Signaling Pathway & Inhibition
This diagram illustrates the downstream effects of VEGFR inhibition by indazole compounds, highlighting the blockade of Angiogenesis and Cell Proliferation.
Figure 1: Mechanism of Action for Indazole-based VEGFR inhibitors.[5] The inhibitor binds to the intracellular kinase domain, blocking ATP-dependent phosphorylation cascades.
Diagram 2: TR-FRET Assay Workflow
A logical flow of the experimental protocol described in Section 4.
Figure 2: Workflow for LanthaScreen™ TR-FRET Binding Assay used to determine binding affinity constants.
References
-
Hu-Lowe, D. D., et al. (2008). Nonclinical antiangiogenesis and antitumor activities of axitinib (AG-013736), an oral, potent, and selective inhibitor of vascular endothelial growth factor receptor tyrosine kinases 1, 2 and 3.[6] Clinical Cancer Research.
-
McTigue, M., et al. (2012). Molecular conformations, interactions, and properties associated with drug efficiency and clinical performance among VEGFR TK inhibitors. Proceedings of the National Academy of Sciences (PNAS).
-
Shankar, D. B., et al. (2016). Linifanib (ABT-869) enhances the efficacy of paclitaxel in an orthotopic model of anaplastic thyroid carcinoma. Pharmaceutical Research.
-
Thermo Fisher Scientific. LanthaScreen™ Eu Kinase Binding Assay Protocol.
-
BindingDB. Axitinib Binding Data Entry.
Sources
- 1. img01.pharmablock.com [img01.pharmablock.com]
- 2. Pharmacokinetic evaluation of axitinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Linifanib - Wikipedia [en.wikipedia.org]
- 4. Assay in Summary_ki [bindingdb.org]
- 5. Axitinib | C22H18N4OS | CID 6450551 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Axitinib | VEGFR | Tocris Bioscience [tocris.com]
A Comparative Guide to Elemental Analysis Standards for 4-Bromo-1-(6-methoxy-3-pyridyl)indazole
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the purity and precise characterization of active pharmaceutical ingredients (APIs) are paramount. This guide offers an in-depth technical comparison of elemental analysis standards applicable to 4-Bromo-1-(6-methoxy-3-pyridyl)indazole, a heterocyclic compound representative of a class of molecules with significant therapeutic potential. As a senior application scientist, my objective is to provide not just procedural steps, but the underlying scientific rationale to empower researchers in selecting and implementing the most appropriate analytical strategies for their specific needs.
The Critical Role of Elemental Analysis for Novel APIs
4-Bromo-1-(6-methoxy-3-pyridyl)indazole belongs to the indazole class of compounds, which are recognized for their diverse pharmacological activities. The precise elemental composition of such molecules is a fundamental attribute that confirms their identity and purity. Elemental analysis is not merely a checkbox for regulatory submission; it is a critical tool for:
-
Structural Elucidation: Verifying the empirical formula of a newly synthesized molecule.
-
Purity Assessment: Quantifying the organic and inorganic impurities that may affect the safety and efficacy of the API.[1]
-
Quality Control: Ensuring batch-to-batch consistency in the manufacturing process.
-
Regulatory Compliance: Meeting the stringent requirements of pharmacopeias and regulatory bodies such as the United States Pharmacopeia (USP) and the International Council for Harmonisation (ICH).
This guide will navigate the established methodologies for determining the elemental composition of 4-Bromo-1-(6-methoxy-3-pyridyl)indazole, focusing on both the core organic elements (Carbon, Hydrogen, Nitrogen) and the determination of Bromine, as well as the surveillance of trace elemental impurities.
Methodologies for Elemental Composition
The elemental analysis of a halogenated heterocyclic API like 4-Bromo-1-(6-methoxy-3-pyridyl)indazole necessitates a multi-faceted approach. We will explore the gold-standard techniques for both the bulk elemental composition and trace elemental impurities.
Carbon, Hydrogen, and Nitrogen (CHN) Analysis: The Foundation of Organic Characterization
Combustion analysis remains the definitive method for determining the mass percentages of carbon, hydrogen, and nitrogen in organic compounds.
Principle of Operation: A small, precisely weighed sample is combusted in a high-temperature furnace (typically around 1000°C) in a stream of pure oxygen. This process converts carbon to carbon dioxide (CO₂), hydrogen to water (H₂O), and nitrogen to nitrogen gas (N₂) or its oxides (NOx), which are subsequently reduced to N₂. The resulting gases are then separated, typically by gas chromatography, and quantified using a thermal conductivity detector (TCD).
Experimental Workflow:
Caption: Workflow for CHN Combustion Analysis.
Key Experimental Considerations: For halogenated compounds like 4-Bromo-1-(6-methoxy-3-pyridyl)indazole, specific modifications to the combustion process are crucial to prevent interference from the halogen. This typically involves the use of specialized absorbents in the combustion tube to trap the bromine, ensuring it does not interfere with the detection of the other elements.
Bromine Determination: Specialized Techniques for Halogens
The accurate quantification of bromine is critical for confirming the identity and purity of the target molecule. While CHN analysis is not suitable for direct halogen determination, several other techniques are employed.
This is a powerful and widely adopted technique for the determination of halogens and sulfur in a variety of matrices.
Principle of Operation: The sample is combusted in a furnace, and the resulting gases, including hydrogen bromide (HBr), are passed through an absorption solution. This solution is then injected into an ion chromatograph (IC) where the bromide ions are separated from other anions and quantified by a conductivity detector.
Experimental Workflow:
Caption: Workflow for Combustion Ion Chromatography.
While primarily used for trace metal analysis, ICP-MS can also be adapted for halogen determination, albeit with some challenges.
Principle of Operation: After sample introduction into an argon plasma, the atoms are ionized. The resulting ions are then passed through a mass spectrometer, which separates them based on their mass-to-charge ratio. The intensity of the signal for the bromine isotopes is proportional to its concentration in the sample.
Challenges for Bromine Analysis by ICP-MS: Bromine has a relatively high ionization potential, which can lead to lower sensitivity compared to metals. Additionally, potential polyatomic interferences need to be carefully managed.[2]
Trace Elemental Impurities: Adhering to Pharmacopeial Standards
The control of elemental impurities in pharmaceutical products is a critical aspect of ensuring patient safety. The United States Pharmacopeia (USP) General Chapters <232> (Elemental Impurities—Limits) and <233> (Elemental Impurities—Procedures), along with the International Council for Harmonisation (ICH) Q3D guideline, provide a framework for the control of these impurities.[1]
Key Concepts:
-
Permitted Daily Exposure (PDE): The maximum acceptable intake of an elemental impurity.
-
Class 1 Elements: Highly toxic elements (As, Cd, Hg, Pb) that must be assessed in all drug products.
-
Class 2 Elements: Generally toxic with varying routes of administration (e.g., Co, Ni, V). Their inclusion in the risk assessment depends on whether they are intentionally added during the manufacturing process.
-
Class 3 Elements: Low toxicity by the oral route but may require consideration for other routes of administration.
Recommended Analytical Techniques: USP <233> recommends the use of modern instrumental techniques capable of quantifying elemental impurities at or below the established PDE levels. The two primary techniques are:
-
Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES): Suitable for higher concentration elemental impurities.
-
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): The preferred method for trace and ultra-trace level impurities due to its superior sensitivity.[3]
Sample Preparation for ICP-MS/OES: A critical step in the analysis of APIs is the sample preparation. For 4-Bromo-1-(6-methoxy-3-pyridyl)indazole, which is a solid organic compound, closed-vessel microwave digestion is the recommended method to ensure complete dissolution and prevent the loss of volatile elements.
Experimental Workflow for ICP-MS Analysis:
Caption: Workflow for ICP-MS Analysis of Elemental Impurities.
Comparison of Analytical Techniques
The choice of analytical technique depends on the specific requirements of the analysis, including the element of interest, the expected concentration levels, and the sample matrix. The following table provides a comparative overview of the techniques discussed.
| Feature | CHN Combustion Analysis | Combustion Ion Chromatography (CIC) | Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) |
| Primary Application | Determination of %C, %H, %N | Determination of halogens (Br, Cl, F, I) and Sulfur | Trace and ultra-trace elemental impurity analysis |
| Principle | Combustion and TCD detection | Combustion, absorption, and ion chromatography | Plasma ionization and mass spectrometry |
| Typical Sample Size | 1-3 mg | 5-50 mg | 0.1-0.5 g |
| Sensitivity | Percent level | ppm to percent level | ppb to ppt level[3] |
| Selectivity | High for C, H, N | High for specific anions | High (mass-based) |
| Key Advantage | Fast, accurate, and well-established for bulk organic analysis | Direct and sensitive method for halogens in complex matrices | Exceptional sensitivity for a wide range of elements |
| Potential Challenge | Interference from other elements (e.g., halogens) without proper scrubbers | Matrix effects in the absorption solution | Polyatomic interferences, high ionization potential of some non-metals |
Experimental Protocols
The following are generalized, step-by-step protocols that serve as a starting point for the elemental analysis of 4-Bromo-1-(6-methoxy-3-pyridyl)indazole. Method validation and optimization are essential for each specific application.
Protocol: CHN Analysis
-
Instrument Calibration: Calibrate the CHN analyzer using a certified organic standard with a known elemental composition (e.g., acetanilide).
-
Sample Preparation: Accurately weigh approximately 1-2 mg of the 4-Bromo-1-(6-methoxy-3-pyridyl)indazole sample into a tin capsule.
-
Analysis: Place the capsule into the instrument's autosampler. The instrument will automatically drop the sample into the combustion furnace.
-
Data Acquisition: The instrument software will record the signals from the TCD and calculate the weight percentages of C, H, and N based on the calibration.
-
Data Review: Compare the experimental values to the theoretical values for the molecular formula of 4-Bromo-1-(6-methoxy-3-pyridyl)indazole (C₁₃H₁₀BrN₃O).
Protocol: Bromine Determination by CIC
-
Instrument Setup: Prepare the ion chromatograph with an appropriate anion-exchange column and a suitable eluent (e.g., a carbonate/bicarbonate buffer).
-
Sample Preparation: Weigh approximately 5-10 mg of the sample into a combustion boat.
-
Combustion: Place the boat in the combustion unit. The sample is pyrolyzed, and the resulting gases are passed through an absorption solution (e.g., a dilute hydrogen peroxide solution).
-
IC Analysis: An aliquot of the absorption solution is automatically injected into the ion chromatograph.
-
Quantification: The peak area of the bromide ion is compared to a calibration curve prepared from certified bromide standards to determine its concentration.[4]
Protocol: Elemental Impurity Analysis by ICP-MS (as per USP <233>)
-
Sample Digestion: Accurately weigh approximately 0.2-0.5 g of the API into a clean microwave digestion vessel. Add a suitable mixture of high-purity acids (e.g., nitric acid and hydrochloric acid).
-
Microwave Program: Subject the vessel to a validated microwave digestion program to ensure complete dissolution.
-
Dilution: After cooling, quantitatively transfer the digest to a volumetric flask and dilute to a final volume with ultrapure water.
-
Instrument Calibration: Calibrate the ICP-MS using a series of multi-element standards that cover the range of expected impurity concentrations.
-
Analysis: Introduce the diluted sample solution into the ICP-MS.
-
Data Analysis: The instrument software will quantify the concentration of each elemental impurity based on the calibration. The results are then compared to the PDE limits defined in USP <232>.[1]
Conclusion: A Holistic Approach to Elemental Analysis
The comprehensive elemental analysis of a novel API such as 4-Bromo-1-(6-methoxy-3-pyridyl)indazole requires a suite of complementary analytical techniques. CHN combustion analysis provides the foundational confirmation of the organic backbone, while specialized techniques like Combustion Ion Chromatography are essential for the accurate determination of the bromine content. Furthermore, adherence to modern pharmacopeial standards for trace elemental impurities, primarily through the use of ICP-MS, is non-negotiable for ensuring the safety and quality of the drug substance.
By understanding the principles, advantages, and limitations of each method, and by implementing robust, validated protocols, researchers and drug development professionals can confidently characterize their molecules and advance their candidates through the development pipeline with the highest degree of scientific integrity.
References
- United States Pharmacopeia (USP). General Chapter <232> Elemental Impurities—Limits. USP-NF.
- United States Pharmacopeia (USP). General Chapter <233> Elemental Impurities—Procedures. USP-NF.
- International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). ICH Harmonised Guideline Q3D(R1) on Elemental Impurities. 2019.
-
ASTM International. ASTM E1915 - 07(2017) Standard Test Methods for Analysis of Metal Bearing Ores and Related Materials by Combustion Infrared-Absorption Spectrometry. West Conshohocken, PA: ASTM International. [Link]
-
International Organization for Standardization (ISO). ISO 10304-1:2007 Water quality — Determination of dissolved anions by liquid chromatography of ions — Part 1: Determination of bromide, chloride, fluoride, nitrate, nitrite, phosphate and sulfate. Geneva, CH: International Organization for Standardization. [Link]
-
Agilent Technologies. Validating performance of an Agilent ICP-MS for USP <232>/<233> & ICH Q3D/Q2(R1). Application Note. [Link]
-
Chahrour, O., et al. "Development and validation of an ICP-MS method for the determination of elemental impurities in TP-6076 active pharmaceutical ingredient (API) according to USP 〈232〉/〈233〉." Journal of Pharmaceutical and Biomedical Analysis 145 (2017): 84-90. [Link]
Sources
- 1. Development and validation of an ICP-MS method for the determination of elemental impurities in TP-6076 active pharmaceutical ingredient (API) according to USP 〈232〉/〈233〉 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. qbdgroup.com [qbdgroup.com]
- 4. metrohm.com [metrohm.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
